Kopsinine
Description
This compound has been reported in Kopsia officinalis, Hunteria zeylanica, and other organisms with data available.
structure given in first source; RN given refers to (2alpha,3beta,5alpha)-isomer; has hepatoprotective properties
Structure
3D Structure
Properties
CAS No. |
559-51-3 |
|---|---|
Molecular Formula |
C21H26N2O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
methyl (1R,9R,16R,18R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate |
InChI |
InChI=1S/C21H26N2O2/c1-25-17(24)15-13-19-7-4-11-23-12-10-20(18(19)23)14-5-2-3-6-16(14)22-21(15,20)9-8-19/h2-3,5-6,15,18,22H,4,7-13H2,1H3/t15-,18-,19+,20+,21+/m0/s1 |
InChI Key |
IYLRRIUNGGQRTN-NWRWZVFGSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@]23CCCN4C2[C@@]5([C@]1(CC3)NC6=CC=CC=C65)CC4 |
Canonical SMILES |
COC(=O)C1CC23CCCN4C2C5(C1(CC3)NC6=CC=CC=C65)CC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
kopsinine kopsinine dihydrochloride, (2alpha,3beta,5alpha)-isome |
Origin of Product |
United States |
Foundational & Exploratory
Kopsinine in Kopsia Species: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of kopsinine, an aspidofractinine-type indole alkaloid found in various Kopsia species. This document summarizes the current knowledge on the distribution of this compound, its quantitative analysis, detailed experimental protocols for its isolation and characterization, and its known biological signaling pathways.
Distribution and Quantitative Analysis of this compound in Kopsia Species
This compound has been identified in a variety of Kopsia species, which are primarily found in Southeast Asia. The concentration of this compound can vary significantly between different species and even between different parts of the same plant. The following table summarizes the reported presence and yield of this compound in several Kopsia species.
| Kopsia Species | Plant Part | This compound Yield (%) | Reference |
| Kopsia arborea | Stem Bark | ~0.12 | [1] |
| Kopsia longiflora | Bark | 0.20 | [2] |
| Kopsia dasyrachis | Not Specified | Present | [3] |
| Kopsia fruticosa | Stem Bark | Present | [3] |
| Kopsia grandifolia | Not Specified | Present | |
| Kopsia griffithii | Not Specified | Present | |
| Kopsia hainanensis | Stems | Present | |
| Kopsia jasminiflora | Stem Bark | Present | [3] |
| Kopsia larutensis | Not Specified | Present | |
| Kopsia officinalis | Not Specified | Present | [3] |
| Kopsia pauciflora | Not Specified | Present | |
| Kopsia singapurensis | Not Specified | Present | [3] |
Note: "Present" indicates that this compound has been isolated from the species, but specific quantitative yield data was not available in the reviewed literature.
Experimental Protocols
This section details the common methodologies for the extraction, isolation, purification, and characterization of this compound from Kopsia plant material.
Extraction of this compound
A common method for the extraction of alkaloids from plant material is Soxhlet extraction.[4]
Protocol: Soxhlet Extraction
-
Preparation of Plant Material: Air-dry the desired plant parts (e.g., stem bark) and grind them into a fine powder to increase the surface area for solvent extraction.
-
Soxhlet Apparatus Setup: Place the powdered plant material in a thimble, which is then placed into the main chamber of the Soxhlet extractor.
-
Solvent Selection: Fill a round-bottom flask with a suitable solvent, typically methanol or ethanol, for the extraction of polar alkaloids like this compound.[5]
-
Extraction Process: Heat the solvent in the flask. The solvent vapor travels up a distillation arm, condenses in the condenser, and drips down into the thimble containing the plant material. The solvent fills the thimble and extracts the alkaloids. Once the solvent reaches the top of a siphon tube, it is siphoned back into the flask, carrying the extracted compounds with it. This process is repeated for several hours (typically 8-24 hours) to ensure complete extraction.[4][5]
-
Concentration: After extraction, the solvent containing the crude alkaloid extract is concentrated using a rotary evaporator to yield a viscous residue.
Isolation and Purification of this compound
The crude alkaloid extract is a complex mixture of compounds. This compound is typically isolated and purified using column chromatography.
Protocol: Column Chromatography Purification [1][6]
-
Adsorbent Preparation: The choice of stationary phase is crucial. For the separation of alkaloids, silica gel or alumina are commonly used.[6] Prepare a slurry of the chosen adsorbent in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the adsorbent to settle, forming a packed bed. A layer of sand can be added at the bottom and top of the column to prevent disturbance of the stationary phase.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and carefully load it onto the top of the column.
-
Elution: Begin the elution process by passing a mobile phase through the column. The polarity of the mobile phase is gradually increased (gradient elution) by adding a more polar solvent (e.g., ethyl acetate, methanol).[1] This allows for the separation of compounds based on their affinity for the stationary and mobile phases.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Final Purification: Pool the this compound-containing fractions and concentrate them. Further purification can be achieved by recrystallization or by using High-Performance Liquid Chromatography (HPLC).[7]
Characterization of this compound
The structure and purity of the isolated this compound are confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the chemical structure of this compound by providing information about the hydrogen and carbon atoms in the molecule.[8]
-
Mass Spectrometry (MS): This technique determines the molecular weight and elemental composition of this compound.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the this compound molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the chromophores present in the molecule.[9]
Signaling Pathways and Biological Activity
This compound has been reported to exhibit antitussive (cough-suppressing) activity, which is mediated through its interaction with the δ-opioid receptor (DOR).[7] The δ-opioid receptor is a G-protein coupled receptor (GPCR) that plays a role in analgesia and other neurological functions.[10]
This compound Interaction with the δ-Opioid Receptor Signaling Pathway
The binding of this compound to the δ-opioid receptor initiates a cascade of intracellular signaling events.
Caption: this compound-mediated δ-opioid receptor signaling pathway.
Pathway Description:
-
Binding and Activation: this compound binds to and activates the δ-opioid receptor on the cell surface.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gi/Go). This causes the dissociation of the Gα and Gβγ subunits.[10]
-
Downstream Effectors:
-
Inhibition of Adenylyl Cyclase: The Gα subunit inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[10] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).
-
Modulation of Ion Channels: The Gβγ subunits directly interact with ion channels. They inhibit N-type voltage-gated calcium channels, leading to a decrease in calcium influx and subsequent reduction in neurotransmitter release. They also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing an efflux of potassium ions and hyperpolarization of the cell membrane, which reduces neuronal excitability.[11]
-
Activation of MAPK Pathway: The Gβγ subunits can also activate the mitogen-activated protein kinase (MAPK) signaling cascade, including c-Jun N-terminal kinase (JNK) and p38 MAPK.[12]
-
The culmination of these signaling events leads to the observed physiological effects of this compound, such as its antitussive action.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the study of this compound from Kopsia species.
Caption: General workflow for this compound research.
This guide provides a foundational understanding for researchers interested in the study of this compound from Kopsia species. The provided protocols and pathway information are based on current scientific literature and are intended to serve as a starting point for further investigation and drug development efforts.
References
- 1. Total synthesis of (−)-kopsinine and ent-(+)-kopsinine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]
- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. column-chromatography.com [column-chromatography.com]
- 7. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand-Directed Trafficking of the δ-Opioid Receptor In Vivo: Two Paths Toward Analgesic Tolerance | Journal of Neuroscience [jneurosci.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Path to a Complex Alkaloid: A Technical Guide to the Total Synthesis of Kopsinine
For Researchers, Scientists, and Drug Development Professionals
Kopsinine, a hexacyclic indole alkaloid isolated from the plant genus Kopsia, has captivated synthetic chemists with its complex architecture, featuring a bicyclo[2.2.2]octane core. While the natural biosynthetic pathway of this compound remains largely unelucidated, significant strides have been made in its total synthesis. This technical guide provides an in-depth analysis of the key strategies and experimental protocols developed for the laboratory synthesis of this intricate molecule, with a primary focus on the seminal works of the Boger and MacMillan research groups. These approaches, while different in their core methodologies, offer valuable insights into the construction of complex molecular frameworks and serve as a guide for future synthetic endeavors in drug discovery and development.
Core Synthetic Strategies: A Tale of Two Approaches
Two principal strategies have emerged as highly effective in the total synthesis of this compound: an intramolecular cycloaddition cascade coupled with a radical cyclization, and an organocascade-catalyzed approach.
1. The Boger Approach: A Symphony of Cycloadditions and Radical Chemistry
Professor Dale Boger's group at The Scripps Research Institute pioneered a divergent synthesis of this compound that hinges on two key transformations: a powerful intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole and a unique samarium(II) iodide (SmI₂)-promoted transannular cyclization.[1][2] This strategy is notable for its efficiency in rapidly assembling the core structure of the alkaloid.
The synthesis commences with the construction of a 1,3,4-oxadiazole precursor, which upon heating, undergoes an intramolecular Diels-Alder reaction followed by a 1,3-dipolar cycloaddition, losing nitrogen gas in the process, to form a complex pentacyclic intermediate. This intermediate is then elaborated through a series of steps to set the stage for the crucial C2-C21 bond formation. The final hexacyclic structure of this compound is achieved via a SmI₂-promoted transannular radical cyclization, a testament to the power of radical chemistry in forging challenging carbon-carbon bonds within a sterically demanding environment.[1]
2. The MacMillan Approach: The Power of Organocascade Catalysis
Professor David W.C. MacMillan's group at Princeton University developed a conceptually different, enantioselective approach to this compound as part of a larger effort in "collective natural product synthesis."[3][4] This strategy leverages organocascade catalysis, a process that mimics biosynthetic pathways by orchestrating a series of reactions in a single flask with a small organic molecule as the catalyst.
The key to this approach is the use of a chiral imidazolidinone catalyst to initiate a cascade sequence that rapidly builds molecular complexity from simple starting materials. This method allows for the enantioselective construction of a key tetracyclic intermediate, which serves as a common precursor to a variety of alkaloids, including this compound. The subsequent steps involve further functional group manipulations and ring closures to complete the synthesis of the natural product. This strategy showcases the ability of organocatalysis to achieve high levels of stereocontrol in the synthesis of complex molecules.[3]
Quantitative Data Summary
The following tables summarize the quantitative data for key steps in the total synthesis of this compound as reported in the literature.
| Table 1: Key Reaction Yields in the Boger Synthesis of this compound | |
| Reaction Step | Yield (%) |
| Intramolecular [4+2]/[3+2] Cycloaddition Cascade | 71 |
| Reductive Oxido Bridge Opening | 87 |
| Chugaev Elimination | 85-95 |
| SmI₂-promoted Transannular Cyclization | 75 |
| Thiolactam Formation (Lawesson's Reagent) | 90 |
| Desulfurization and N-debenzylation (Raney-Ni) | 95 |
| Data sourced from Boger, et al.[1] |
| Table 2: Key Reaction Yields in the MacMillan Synthesis of this compound | |
| Reaction Step | Yield (%) |
| Organocascade Addition-Cyclization | 82 |
| Enamine α-carbomethoxylation and Reduction | 69 (2 steps) |
| Diels-Alder Reaction | Not explicitly stated |
| Final Ring Formation | Not explicitly stated |
| Data sourced from MacMillan, et al.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments in the total synthesis of this compound, adapted from the supplementary information of the cited literature.
Boger Synthesis: Key Experimental Protocols
1. Intramolecular [4+2]/[3+2] Cycloaddition Cascade
-
Reaction: A solution of the 1,3,4-oxadiazole precursor (1.0 equivalent) in o-dichlorobenzene (0.01 M) is heated to 180 °C in a sealed tube for 24 hours.
-
Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pentacyclic product.[1]
2. SmI₂-promoted Transannular Cyclization
-
Reagent Preparation: A solution of samarium(II) iodide (SmI₂) in THF (0.1 M) is prepared from samarium metal and diiodoethane.
-
Reaction: To a solution of the xanthate precursor (1.0 equivalent) in a 10:1 mixture of THF and HMPA (0.1 M) at 25 °C is added the SmI₂ solution (2.2 equivalents) dropwise over 20 minutes.
-
Work-up: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the hexacyclic this compound core.[1]
MacMillan Synthesis: Key Experimental Protocol
1. Organocascade Addition-Cyclization
-
Reaction: To a solution of the 2-vinyl indole starting material (1.0 equivalent) and the α,β-unsaturated aldehyde (1.5 equivalents) in a suitable solvent (e.g., chloroform) is added the imidazolidinone catalyst (20 mol%) and a co-catalyst such as tribromoacetic acid (20 mol%). The reaction is stirred at room temperature for 24-48 hours.
-
Work-up: The reaction mixture is concentrated under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to provide the enantioenriched tetracyclic intermediate.[3]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the key synthetic strategies towards this compound.
References
- 1. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collective synthesis of natural products by means of organocascade catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collective synthesis of natural products by means of organocascade catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Kopsinine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kopsinine is a complex indole alkaloid belonging to the aspidofractinine class, naturally occurring in various species of the Kopsia genus of plants. For decades, the intricate molecular architecture of this compound has made it a compelling target for total synthesis by organic chemists. Beyond its synthetic appeal, this compound has been reported to possess a range of biological activities, including vasorelaxant, anticholinergic, anti-inflammatory, and anti-manic properties. This technical guide provides a detailed overview of the current understanding of this compound's biological effects, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.
Quantitative Biological Data
To facilitate a clear comparison of this compound's potency across different biological assays, the available quantitative data is summarized in the table below.
| Biological Activity | Assay System | Test Species/Cell Line | Measured Parameter | Value | Reference |
| Vasorelaxant Activity | Isolated rat aortic rings | Rattus norvegicus | EC50 | 178.8 μM | [1] |
Further quantitative data on other biological activities will be added as it becomes available in published literature.
Detailed Experimental Protocols & Signaling Pathways
Vasorelaxant Activity
This compound has been demonstrated to induce relaxation of vascular smooth muscle, suggesting potential applications in cardiovascular research.
The vasorelaxant effect of this compound was quantified by measuring changes in the isometric tension of isolated rat aortic rings[1].
-
Tissue Preparation: Thoracic aortas are excised from male Wistar rats and cleaned of adhering fat and connective tissue. The aortas are then cut into rings approximately 2-3 mm in width.
-
Organ Bath Setup: The aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.
-
Tension Recording: The rings are connected to isometric force transducers to record changes in tension. An optimal resting tension is applied to the rings and they are allowed to equilibrate.
-
Contraction Induction: The aortic rings are pre-contracted with a depolarizing agent, typically 60 mM potassium chloride (KCl), to induce a sustained contraction.
-
Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, this compound is cumulatively added to the organ bath in increasing concentrations. The resulting relaxation is recorded as a percentage of the initial KCl-induced contraction.
-
Data Analysis: The concentration-response data is used to calculate the EC50 value, which represents the concentration of this compound required to produce 50% of the maximal relaxation.
The vasorelaxant activity of this compound is proposed to be mediated through the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells[1].
Other Reported Biological Activities (Data Pending)
While anticholinergic, anti-inflammatory, anti-manic, and cytotoxic activities have been attributed to this compound, specific quantitative data and detailed experimental protocols for the isolated compound are not yet available in the peer-reviewed literature. As this information becomes available, this guide will be updated to include comprehensive sections on these activities, mirroring the detail provided for its vasorelaxant effects.
Conclusion
This compound is an indole alkaloid with demonstrated vasorelaxant properties, acting through the blockade of L-type calcium channels. While other biological activities have been suggested, there is a clear need for further research to quantify these effects and elucidate their underlying mechanisms. The detailed protocols and data presented in this guide for its vasorelaxant activity can serve as a foundation for future investigations into the multifaceted pharmacology of this compound. As more data emerges, a more complete picture of the therapeutic potential of this complex natural product will undoubtedly come into focus for the scientific and drug development communities.
References
Kopsinine chemical properties and reactivity
An In-depth Technical Guide to the Chemical Properties and Reactivity of Kopsinine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, an indole alkaloid. The information is compiled from various scientific sources to support research and development activities.
Chemical and Physical Properties
This compound is a complex indole alkaloid with a hexacyclic ring system.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₆N₂O₂ | [1] |
| Molecular Weight | 338.4 g/mol | [1] |
| IUPAC Name | methyl (1R,9R,16R,18R,21S)-2,12-diazahexacyclo[14.2.2.1⁹,¹².0¹,⁹.0³,⁸.0¹⁶,²¹]henicosa-3,5,7-triene-18-carboxylate | [1] |
| CAS Number | 559-51-3 | [2] |
| Appearance | Not explicitly stated in the provided results; likely a crystalline solid. | |
| Melting Point | Not explicitly found in the search results. | |
| Boiling Point | Not applicable; likely decomposes at high temperatures. | |
| Solubility | Not explicitly found in the search results; likely soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate. | |
| UV Absorption (λmax) | 212, 245, 295 nm | [3] |
| Infrared (IR) Spectrum | Key absorptions indicating NH (~3348 cm⁻¹) and ester (C=O, ~1729 cm⁻¹) functional groups. | [3] |
| ¹H and ¹³C NMR | The spectroscopic data of synthetically produced this compound have been reported to be identical to the natural product.[4] | |
| Mass Spectrum | The molecular formula C₂₂H₂₈N₂O₃, closely related to this compound, shows a molecular ion at m/z 368 in EI-mass spectrometry.[3] |
Chemical Reactivity
The reactivity of this compound is dictated by its constituent functional groups: an indole nucleus, a tertiary amine, and a methyl ester.
Reactivity of the Indole Nucleus
The indole ring system is electron-rich and susceptible to electrophilic attack, with the C3 position being the most reactive.[5][6] However, in this compound, the indole nitrogen is part of a complex, strained ring system, which may influence its typical reactivity. The indole moiety can also undergo oxidation reactions.[6]
Reactivity of the Ester Group
The methyl ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid and methanol.[7][8][9] The rate of hydrolysis is influenced by pH and temperature.[10]
Reactivity of the Amine Groups
This compound contains two tertiary amine nitrogens. These are basic centers and can be protonated by acids to form salts. The lone pair of electrons on these nitrogens can also act as nucleophiles in various reactions.
Skeletal Transformations and Stability
This compound is a structurally complex molecule. Its stability can be affected by factors such as pH, temperature, and light. The ester linkage is a potential site for degradation through hydrolysis.[7][9] Indole alkaloids, in general, can be sensitive to oxidation.[6] The complex polycyclic structure of this compound, however, imparts significant rigidity to the molecule.
Experimental Protocols
The total synthesis of this compound has been a subject of significant research, providing insights into its chemical reactivity and the construction of its complex architecture. Below are summaries of key experimental reactions employed in its synthesis.
Intramolecular [4+2]/[3+2] Cycloaddition Cascade
A key strategy in the synthesis of the this compound core involves a powerful intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole.[3][4]
-
Methodology: A solution of the tethered 1,3,4-oxadiazole precursor in o-dichlorobenzene (o-DCB) is heated to high temperatures (e.g., 180 °C).[4] This initiates an intramolecular Diels-Alder reaction, followed by the loss of N₂ and a subsequent intramolecular 1,3-dipolar cycloaddition to rapidly assemble the pentacyclic core of the molecule.[4]
Chugaev Elimination
A Chugaev elimination was utilized to introduce a key double bond in a synthetic intermediate.[4]
-
Methodology: A xanthate intermediate, formed from the corresponding alcohol, is heated in a high-boiling solvent such as o-dichlorobenzene (150 °C) or benzene in a sealed tube (130 °C) to effect the syn-elimination, yielding the desired alkene.[4]
SmI₂-Mediated Transannular Radical Cyclization
The construction of the characteristic bicyclo[2.2.2]octane core of this compound was achieved via a samarium(II) iodide-mediated transannular radical cyclization.[4][11]
-
Methodology: An intermediate containing a methyldithiocarbonate and an α,β-unsaturated ester is treated with samarium(II) iodide (SmI₂) in a mixture of THF and HMPA at room temperature.[4] This promotes a radical-mediated cyclization to form the crucial C2-C21 bond, followed by reduction and diastereoselective protonation.[4]
Visualizations
Diagram of a Key Synthetic Transformation
The following diagram illustrates the key SmI₂-mediated transannular radical cyclization step in the total synthesis of this compound.
Caption: Key SmI₂-mediated cyclization in this compound synthesis.
References
- 1. Chemical Reactions of Indole Alkaloids That Enable Rapid Access to New Scaffolds for Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C21H26N2O2 | CID 7069830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole - Wikipedia [en.wikipedia.org]
- 7. carbodiimide.com [carbodiimide.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. ars.usda.gov [ars.usda.gov]
- 11. Total synthesis of (−)-kopsinine and ent-(+)-kopsinine - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Kopsinine: A Technical Guide
An In-depth Exploration of the Isolation, Characterization, and Biological Evaluation of a Complex Indole Alkaloid
Abstract
Kopsinine, a hexacyclic indole alkaloid, has been a subject of scientific inquiry for over half a century. First isolated in 1955, its intricate molecular architecture and potential biological activities have presented a formidable challenge and an attractive target for synthetic chemists and pharmacologists alike. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound, with a focus on its isolation, structural elucidation, synthesis, and biological evaluation. Quantitative data are summarized in structured tables, and key experimental methodologies are detailed to provide a thorough resource for researchers, scientists, and drug development professionals.
Discovery and Isolation
This compound was first discovered and isolated in 1955 by W. D. Crow and M. Michael from the bark of the rainforest tree Kopsia longiflora Merrill, a member of the Apocynaceae family.[1][2] Their pioneering work, published in the Australian Journal of Chemistry, marked the initial identification of this complex natural product. In their original study, Crow and Michael reported the isolation of this compound as one of four new alkaloids from the plant material.[1]
Subsequent phytochemical investigations have identified this compound in other species of the Kopsia genus, including Kopsia arborea and Kopsia hainanensis, indicating its distribution within this plant family.
Original Isolation Protocol (Crow and Michael, 1955)
Experimental Workflow: Initial Isolation of this compound
Caption: General workflow for the isolation of this compound.
The process would have involved the following key steps:
-
Extraction: The dried and powdered bark of Kopsia longiflora was likely extracted with a polar solvent such as methanol or ethanol to solubilize the alkaloids.
-
Acid-Base Extraction: The resulting extract would then undergo a series of acid-base extractions. The alkaloids, being basic, would be protonated in an acidic solution and could be separated from neutral and acidic components. Subsequent basification of the aqueous layer would deprotonate the alkaloids, allowing their extraction into an immiscible organic solvent.
-
Chromatography: The crude alkaloid mixture was then likely subjected to column chromatography, a common technique at the time, using an adsorbent like alumina to separate the individual alkaloids.
-
Crystallization: Finally, this compound would have been purified by crystallization from a suitable solvent system.
Physicochemical and Spectroscopic Properties
The initial characterization of this compound by Crow and Michael in 1955 laid the groundwork for understanding its chemical nature. While the complete original data is not fully accessible, subsequent studies and database entries have provided a comprehensive profile of the molecule.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₆N₂O₂ | [3] |
| Molecular Weight | 338.4 g/mol | [3] |
| Melting Point | Not consistently reported | |
| Optical Rotation | [α]D values vary depending on the synthetic or natural source and solvent. For example, a synthetic sample of (-)-Kopsinine showed [α]D −56 (c 0.15, CHCl3). | [4] |
| UV λmax | 212, 245, 295 nm | [5] |
Table 1: Physicochemical Properties of this compound.
Initial structural elucidation would have relied on classical methods such as elemental analysis and UV spectroscopy. Modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in confirming the complex hexacyclic structure of this compound.
| ¹³C NMR Chemical Shift (δ) | Assignment |
| 66.6 | C-2 |
| 57.0 | C-7 |
| 62.8 | C-21 |
Table 2: Key ¹³C NMR Spectral Data for this compound, highlighting characteristic shifts of the Aspidosperma-type alkaloid core.[6]
Total Synthesis
The intricate and sterically congested structure of this compound has made it a challenging and attractive target for total synthesis. A notable contribution in this area is the divergent total synthesis developed by the research group of Dale L. Boger.
A key feature of their approach is an intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole. This powerful reaction constructs the pentacyclic core of the molecule in a single step with high stereocontrol. Another critical step is a samarium(II) iodide (SmI₂)-mediated transannular cyclization, which forms the characteristic bicyclo[2.2.2]octane core of this compound.
Logical Relationship: Key Steps in Boger's Total Synthesis of this compound
Caption: Simplified flowchart of the key synthetic strategy for this compound.
Experimental Protocol: SmI₂-mediated Transannular Cyclization
The following is a representative protocol for the key SmI₂-mediated cyclization step as described in the literature.[4]
-
A solution of the iodide precursor in a mixture of tetrahydrofuran (THF) and hexamethylphosphoramide (HMPA) is prepared under an inert atmosphere (e.g., argon).
-
The solution is cooled to 0 °C.
-
A solution of samarium(II) iodide (SmI₂) in THF is added dropwise to the cooled solution of the precursor.
-
The reaction is stirred at 0 °C for a specified time, typically around one hour, until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The product is extracted with an organic solvent, such as ethyl acetate.
-
The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the hexacyclic this compound core.
Biological Activity
Initial interest in this compound and related alkaloids was driven by their complex structures. More recently, investigations have begun to uncover their biological activities.
Antitussive Activity
A significant finding regarding the biological effects of this compound was reported in 2011 by Tan et al.[7] Their study, published in Planta Medica, demonstrated that this compound exhibits significant antitussive (cough-suppressing) activity.
Experimental Protocol: Citric Acid-Induced Cough Model in Guinea Pigs
The following is a generalized protocol for the citric acid-induced cough model used to assess antitussive activity.[7]
-
Male guinea pigs are placed in a whole-body plethysmograph to monitor respiratory parameters and cough responses.
-
A baseline cough response is established by exposing the animals to an aerosol of a tussive agent, typically a citric acid solution (e.g., 0.1 M), for a fixed period.
-
The animals are then treated with the test compound (this compound) or a vehicle control, administered via an appropriate route (e.g., intraperitoneally).
-
After a predetermined time, the animals are re-challenged with the citric acid aerosol.
-
The number of coughs is recorded and compared between the pre- and post-treatment periods, as well as between the test and control groups.
-
A positive control, such as codeine, is often used for comparison.
The study by Tan et al. also suggested that the antitussive effect of this compound may be mediated through its interaction with the δ-opioid receptor.[7]
Signaling Pathway: Proposed Mechanism of Antitussive Action
Caption: Proposed signaling pathway for the antitussive effect of this compound.
At present, specific quantitative data for the binding affinity of this compound to the δ-opioid receptor (e.g., Ki value) and detailed dose-response data for its antitussive effect are not widely available in the public domain.
Cytotoxicity
While some alkaloids from the Kopsia genus have been reported to exhibit cytotoxic activity against various cancer cell lines, there is limited specific data available for this compound itself. Further research is needed to fully evaluate the cytotoxic potential of this molecule.
Conclusion
This compound, since its discovery in 1955, has proven to be a molecule of significant scientific interest. Its journey from a newly isolated natural product to a target for sophisticated total synthesis and a subject of pharmacological investigation highlights the enduring importance of natural products in chemical and biomedical research. The elucidation of its antitussive properties opens a new avenue for the potential development of this compound or its derivatives as therapeutic agents. Future research will undoubtedly focus on a more detailed understanding of its mechanism of action, a comprehensive evaluation of its pharmacological profile, and the potential for synthetic modifications to enhance its therapeutic properties.
References
- 1. connectsci.au [connectsci.au]
- 2. Finding activity through rigidity: syntheses of natural products containing tricyclic bridgehead carbon centers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C21H26N2O2 | CID 7069830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Total synthesis of (−)-kopsinine and ent-(+)-kopsinine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Antitussive indole alkaloids from Kopsia hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Kopsinine: A Technical Overview of its Chemical Identity, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kopsinine is a complex indole alkaloid belonging to the aspidofractinine class of natural products.[1] First isolated from plants of the Kopsia genus, this intricate molecule has garnered significant interest from the scientific community due to its unique hexacyclic structure and potential biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical identifiers, a representative synthetic protocol, and its known pharmacological effects, with a focus on its antitussive properties.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for researchers working on the characterization, synthesis, and formulation of this compound.
| Property | Value | Source |
| IUPAC Name | methyl (1R,9R,16R,18R,21S)-2,12-diazahexacyclo[14.2.2.1⁹,¹².0¹,⁹.0³,⁸.0¹⁶,²¹]henicosa-3,5,7-triene-18-carboxylate | PubChem[1] |
| CAS Number | 559-51-3 | PubChem[1] |
| Molecular Formula | C₂₁H₂₆N₂O₂ | PubChem[1] |
| Molecular Weight | 338.44 g/mol | MedchemExpress[2] |
| Appearance | Natural compound | BOC Sciences[] |
Experimental Protocols: Total Synthesis of (–)-Kopsinine
The complex architecture of this compound has made it a challenging target for total synthesis. Several successful syntheses have been reported, providing valuable insights into the construction of its intricate ring system. Below is a detailed experimental protocol for a key step in a reported total synthesis of (–)-Kopsinine, which involves a samarium(II) iodide-mediated reductive cyclization.[4][5]
Step: SmI₂-Mediated Reductive Cyclization
This procedure describes the crucial step in forming the bicyclo[2.2.2]octane core of the this compound scaffold.
Materials:
-
Precursor molecule (methyldithiocarbonate derivative of the pentacyclic intermediate)
-
Samarium(II) iodide (SmI₂) solution (0.1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Hexamethylphosphoramide (HMPA), anhydrous
-
Argon gas supply
-
Standard glassware for anhydrous reactions (e.g., round-bottom flask, syringe, septum)
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Procedure:
-
A solution of the methyldithiocarbonate precursor is prepared in a 10:1 mixture of anhydrous THF and HMPA in a flame-dried, argon-purged round-bottom flask. The concentration of the precursor is maintained at approximately 0.1 M.[4]
-
The solution is stirred under an argon atmosphere at 25 °C.[4]
-
A solution of samarium(II) iodide (SmI₂) in THF is added dropwise to the stirring solution of the precursor. The reaction progress is monitored by thin-layer chromatography (TLC).
-
The reaction is allowed to proceed for approximately 20 minutes at 25 °C.[4]
-
Upon completion, the reaction is quenched, and the product is extracted using standard aqueous workup procedures.
-
The crude product is purified by column chromatography to yield the cyclized product as a single diastereomer.[4]
This key transformation provides the core structure of this compound, which can then be further elaborated to afford the final natural product.[4][5]
Biological Activity and Signaling Pathway
This compound has been reported to exhibit interesting biological activities, most notably as an antitussive agent.[6] Research suggests that its mechanism of action for this effect involves interaction with the δ-opioid receptor.[6]
The proposed signaling pathway for the antitussive effect of this compound is depicted below. Upon binding to the δ-opioid receptor, a G-protein coupled receptor, this compound is thought to initiate an intracellular signaling cascade that ultimately leads to the suppression of the cough reflex.
Caption: Proposed signaling pathway for the antitussive action of this compound.
While the interaction with the δ-opioid receptor is a key finding, further research is needed to fully elucidate the downstream signaling events and to quantify the binding affinity of this compound to this receptor. Additionally, this compound has been noted to possess anticholinergic properties, suggesting a broader pharmacological profile that warrants further investigation.
Conclusion
This compound remains a fascinating and challenging molecule for both synthetic chemists and pharmacologists. Its complex structure has spurred the development of innovative synthetic strategies, while its biological activities, particularly its antitussive effects potentially mediated by the δ-opioid receptor, highlight its potential as a lead compound for drug discovery. This technical guide provides a foundational understanding of this compound, serving as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this intricate natural product.
References
- 1. This compound | C21H26N2O2 | CID 7069830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis of (−)-kopsinine and ent-(+)-kopsinine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitussive indole alkaloids from Kopsia hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Kopsinine molecular weight and formula
An In-Depth Technical Guide to Kopsinine for Researchers and Drug Development Professionals
This compound, a complex indole alkaloid, has garnered interest within the scientific community for its unique hexacyclic ring system and its relation to the broader family of Kopsia alkaloids. This document provides a comprehensive overview of the fundamental physicochemical properties of this compound, with a focus on its molecular characteristics.
Core Molecular Data
A clear understanding of a compound's molecular weight and formula is foundational for all research and development activities, from stoichiometric calculations in synthesis to dosage preparations in pharmacological studies. The essential molecular data for this compound is summarized below.
| Property | Value |
| Molecular Formula | C₂₁H₂₆N₂O₂[1] |
| Molecular Weight | 338.4 g/mol [1] (338.44 g/mol [2]) |
| IUPAC Name | methyl (1R,9R,16R,18R,21S)-2,12-diazahexacyclo[14.2.2.1⁹,¹².0¹,⁹.0³,⁸.0¹⁶,²¹]henicosa-3,5,7-triene-18-carboxylate[1] |
| CAS Number | 559-51-3[1] |
| Synonyms | This compound[1] |
This compound is classified as an indole alkaloid.[1] It is a natural product that has been reported in organisms such as Kopsia officinalis and Hunteria zeylanica.[1] The intricate structure of this compound, featuring a bicyclo[2.2.2]octane core, has made it a challenging target for total synthesis, a feat that has been accomplished through innovative chemical strategies.[3][4]
Synthetic Approach Overview
The total synthesis of this compound is a notable achievement in organic chemistry, highlighting a powerful intramolecular [4 + 2]/[3 + 2] cycloaddition cascade of a 1,3,4-oxadiazole.[3][4] This key reaction is followed by a unique samarium(II) iodide (SmI₂)-promoted transannular cyclization to form the characteristic bicyclo[2.2.2]octane core of the hexacyclic ring system.[3][4] A simplified logical workflow of this synthetic strategy is depicted below.
Caption: Logical workflow for the total synthesis of this compound.
Experimental Protocols
While detailed, step-by-step experimental protocols for the total synthesis of this compound are extensive and proprietary to the research groups that developed them, the published literature outlines the key reactions and conditions. For researchers aiming to replicate or build upon these syntheses, consulting the primary literature is essential. The pivotal steps generally involve:
-
Preparation of the 1,3,4-Oxadiazole Precursor: This typically involves multi-step synthesis to construct the necessary linear molecule containing the oxadiazole moiety and the tethered dienophile.
-
Intramolecular Cycloaddition Cascade: The precursor is subjected to thermal conditions (e.g., heating in a high-boiling solvent like o-dichlorobenzene) to initiate the intramolecular Diels-Alder and subsequent 1,3-dipolar cycloaddition reactions, forming the pentacyclic core.[3]
-
Transannular Cyclization: The pentacyclic intermediate is then treated with a reducing agent, such as samarium(II) iodide, to promote the formation of the final C-C bond that establishes the bicyclo[2.2.2]octane system.[3][4]
-
Final Functional Group Manipulations: The resulting structure may require further chemical modifications, such as deprotection or redox reactions, to yield the natural product, this compound.
For professionals in drug development, understanding these synthetic pathways is crucial for evaluating the feasibility of producing this compound or its analogs on a larger scale. The complexity of the synthesis suggests that, for now, isolation from natural sources may be a more viable route for obtaining larger quantities of the compound, although this presents its own challenges in terms of yield and purification. Further research into optimizing the synthetic route or exploring biosynthetic pathways could be fruitful areas of investigation.
References
The Interconnected World of Kopsinine and Aspidosperma Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the intricate relationship between Kopsinine and the broader family of Aspidosperma alkaloids. We will delve into their shared biosynthetic origins, comparative structural architectures, and diverse pharmacological profiles. This document is intended to serve as a comprehensive resource, featuring detailed experimental protocols, quantitative data summaries, and visualizations to facilitate a deeper understanding for researchers in natural product chemistry, pharmacology, and drug development.
Introduction: A Tale of Two Scaffolds
The monoterpenoid indole alkaloids represent one of the most structurally diverse and pharmacologically significant classes of natural products.[1] Within this vast superclass, the Aspidosperma alkaloids, with over 250 known members, are characterized by a complex, pentacyclic core.[2][3] These compounds are predominantly isolated from plants of the Aspidosperma genus (Apocynaceae family) and are known for a wide array of biological activities, including antimalarial, cardiovascular, and antitumor effects.[2][4]
This compound, an alkaloid first isolated from Kopsia species (also in the Apocynaceae family), is structurally and biosynthetically linked to the Aspidosperma family.[5][6] It possesses a hexacyclic framework that can be viewed as a derivative of the Aspidosperma skeleton. Specifically, the this compound structure incorporates the core Aspidosperma framework with an additional carbon-carbon bond, forming a distinctive bicyclo[2.2.2]octane core.[5][7] This subtle yet significant structural modification highlights nature's efficiency in generating chemical diversity from a common molecular template. Understanding this relationship is crucial for the exploration of their biosynthetic pathways and the development of novel synthetic strategies.
Biosynthesis: A Shared Path to Complexity
The biosynthesis of both Aspidosperma alkaloids and this compound originates from the condensation of tryptamine and the monoterpenoid secologanin.[8] A key intermediate in this pathway is dehydrosecodine, a highly reactive molecule that undergoes formal Diels-Alder reactions to generate distinct alkaloid scaffolds.[9] This bifurcation in the pathway can lead to either the iboga-type or the aspidosperma-type skeletons.[9]
The formation of the Aspidosperma core, such as in tabersonine, sets the stage for a multitude of enzymatic modifications that lead to the vast array of known Aspidosperma alkaloids. The biosynthesis of this compound represents a further step of complexity. Synthetic studies have demonstrated that the characteristic bicyclo[2.2.2]octane system of this compound can be constructed from a pentacyclic Aspidosperma-like precursor, suggesting a similar late-stage cyclization in its natural biosynthesis.[5][7] This involves the formation of a bond between the C2 position of the indole nucleus and the terminal carbon (C21) of the ethyl side chain at C5.[5]
Structural and Pharmacological Comparison
The structural divergence between this compound and the general Aspidosperma alkaloids leads to nuanced differences in their biological activity profiles.
Aspidosperma Alkaloids
This family exhibits a broad spectrum of pharmacological effects. Their activities are often attributed to their interaction with various receptors and ion channels.
-
Adrenergic Blocking Activity: Aspidospermine and quebrachamine have been shown to possess adrenergic blocking activities in various urogenital tissues.[10]
-
Antitumor Activity: Many alkaloids from Aspidosperma species have been investigated for their potential as anticancer agents.[2]
-
Anti-inflammatory and Antinociceptive Effects: A total alkaloid fraction from Aspidosperma pyrifolium demonstrated anti-inflammatory and antinociceptive properties.[11]
-
Respiratory Applications: Extracts from Aspidosperma are used in homeopathic remedies to treat respiratory issues like asthma and chest congestion.[12]
This compound and Related Alkaloids
Alkaloids from the Kopsia genus, including this compound, also display significant biological activities. Their more rigid, caged structure influences their interaction with biological targets.
-
Multidrug Resistance (MDR) Reversal: Several aspidofractinine-type alkaloids from Kopsia singapurensis have been found to reverse multidrug resistance in vincristine-resistant cancer cells.[13]
-
Cytotoxicity: While some Kopsia alkaloids show pronounced cytotoxic effects against cancer cell lines like KB and Jurkat cells, others are less active, suggesting a strong structure-activity relationship.[14][15]
-
Anticholinergic Activity: this compound has been noted for its potential anticholinergic activity.[16]
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity and synthesis of these alkaloids.
Table 1: Biological Activity Data
| Compound/Fraction | Biological Activity | Assay System | Result (IC₅₀ / LD₅₀) | Reference |
| Total Alkaloid Fraction (TAF-Ap) | Acute Toxicity | Mice (intraperitoneal) | LD₅₀ = 160 mg/kg | [11] |
| Kopsimaline A | MDR Reversal | Vincristine-resistant KB cells | Highest potency in study | [13] |
| Valparicine | Cytotoxicity | KB cells | IC₅₀ = 13.0 µM | [15] |
| Valparicine | Cytotoxicity | Jurkat cells | IC₅₀ = 0.91 µM | [15] |
Table 2: Total Synthesis Yields
| Target Molecule | Key Reaction Step | Reported Yield | Reference |
| (±)-Kopsinine | SmI₂-promoted transannular cyclization | 95% | [5] |
| (±)-Kopsinine | Final desulfurization and N-debenzylation | 95% | [5] |
| (-)-Kopsinine | Asymmetric one-pot [n+2+3] cyclization to core intermediate | 85% (98% ee) | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol: Isolation of Aspidospermine and Quebrachamine
This protocol is adapted from the methodology described for the fractionation of "Quebracho" extract.[10]
Objective: To isolate aspidospermine and quebrachamine from a plant extract.
Materials:
-
Powdered plant material (e.g., Aspidosperma bark)
-
Methanol
-
Chloroform
-
Aqueous acid (e.g., 1M HCl)
-
Aqueous base (e.g., 1M NaOH)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol mixtures)
-
Analytical HPLC system
-
GC-MS system
Procedure:
-
Extraction: Macerate the powdered plant material with methanol for 24-48 hours at room temperature. Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.
-
Acid-Base Partitioning: a. Dissolve the crude extract in a mixture of chloroform and aqueous acid. b. Separate the layers. The alkaloids will be protonated and move to the aqueous layer. c. Wash the chloroform layer with fresh aqueous acid to ensure complete extraction of alkaloids. d. Combine the aqueous layers and basify with aqueous base to a pH of ~10-11. e. Extract the basified aqueous solution multiple times with chloroform. The deprotonated alkaloids will move to the organic layer. f. Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield a total alkaloid fraction.
-
Chromatographic Separation: a. Subject the total alkaloid fraction to silica gel column chromatography. b. Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol. c. Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC. d. Combine fractions containing the target compounds.
-
Purification and Identification: a. Further purify the fractions containing aspidospermine and quebrachamine using preparative HPLC. b. Identify the purified compounds using GC-MS and by comparison with authentic standards. c. Characterize the final crystalline compounds by UV spectrophotometry and NMR.
Protocol: SmI₂-Mediated Transannular Cyclization for this compound Synthesis
This protocol is a key step in the total synthesis of this compound, as detailed by Boger et al.[5][7]
Objective: To construct the bicyclo[2.2.2]octane core of this compound via a radical-mediated cyclization.
Materials:
-
Aspidosperma-like pentacyclic precursor (e.g., thiolactam 11 in the cited synthesis)
-
Samarium(II) iodide (SmI₂) solution in THF (typically 0.1 M)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol (MeOH)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox with Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.
-
Reaction Mixture: Dissolve the pentacyclic precursor in anhydrous THF in the reaction flask.
-
Initiation: Cool the solution to the desired temperature (e.g., 0 °C or 25 °C). Add the SmI₂ solution dropwise via syringe. The characteristic deep blue or green color of the SmI₂ solution should persist, indicating an excess of the reagent.
-
Radical Cyclization: Stir the reaction mixture at the chosen temperature. The reaction progress can be monitored by TLC. The reaction involves the formation of a radical at the C21 position, which then adds to the α,β-unsaturated ester at the C2 position.
-
Quenching: Upon completion, quench the reaction by the addition of anhydrous methanol, followed by saturated aqueous sodium bicarbonate solution.
-
Workup: a. Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. b. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the hexacyclic this compound core.
Conclusion
The relationship between this compound and the Aspidosperma alkaloids is a compelling example of biosynthetic ingenuity and structural evolution in natural products. They originate from a shared pathway that diverges to create distinct, yet related, molecular architectures. While the broad Aspidosperma family displays a wide range of pharmacological activities, the unique caged structure of this compound confers a different set of biological properties, such as the potential to combat multidrug resistance in cancer. The synthetic strategies developed to access these complex molecules, particularly the late-stage transformations that convert an Aspidosperma-like core into the this compound scaffold, provide powerful tools for medicinal chemistry and drug discovery. Further investigation into this fascinating alkaloid nexus promises to uncover new therapeutic leads and deepen our understanding of nature's chemical logic.
References
- 1. Aspidosperma and Strychnos alkaloids: Chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspidosperma species: A review of their chemistry and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C21H26N2O2 | CID 7069830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Total synthesis of (−)-kopsinine and ent-(+)-kopsinine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the synthesis of bisindole Aspidosperma alkaloids [dspace.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and biological activity of aspidospermine and quebrachamine from an Aspidosperma tree source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. weclinic.in [weclinic.in]
- 13. Biologically active aspidofractinine alkaloids from Kopsia singapurensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comprehensive review on phytochemistry and pharmacology of genus Kopsia : monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01791A [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Determining the Absolute Configuration of (-)-Kopsinine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the determination of the absolute configuration of (-)-kopsinine, a complex indole alkaloid. The guide details the pivotal experimental protocols, presents key quantitative data in a structured format, and visualizes the logical and experimental workflows involved in this stereochemical assignment.
Introduction
Kopsinine, a hexacyclic indole alkaloid isolated from plants of the Kopsia genus, possesses a complex and rigid polycyclic framework. The determination of its absolute stereochemistry is crucial for understanding its biological activity and for the development of synthetic analogues with therapeutic potential. This guide focuses on the definitive assignment of the absolute configuration of the naturally occurring (-)-kopsinine, primarily through a combination of enantioselective total synthesis and X-ray crystallography.
Enantioselective Total Synthesis and Chiral Resolution
The absolute configuration of (-)-kopsinine was unequivocally established through its total synthesis by the Boger group. A key strategy in their approach was the resolution of a racemic intermediate, allowing for the preparation of both enantiomers of this compound and the correlation of their chiroptical properties with the crystallographically determined structure of a chiral precursor.
Chiral Separation of a Key Precursor
The enantiomers of a key pentacyclic intermediate in the synthetic route to this compound were separated using chiral High-Performance Liquid Chromatography (HPLC).
-
Instrumentation: A semi-preparative HPLC system was utilized.
-
Column: Daicel ChiralCel OD (2 cm x 20 cm).
-
Mobile Phase: A mixture of 20% isopropanol in hexanes.
-
Flow Rate: 7 mL/min.
-
Detection: UV detection was used to monitor the elution of the enantiomers.
-
Sample Preparation: The racemic intermediate was dissolved in the mobile phase for injection.
-
Outcome: This method successfully separated the two enantiomers, designated as (+)-8 and ent-(-)-8, with a separation factor (α) of 1.8.[1]
X-ray Crystallography: The Definitive Proof
The cornerstone of the absolute configuration assignment was the use of single-crystal X-ray diffraction. This technique provided an unambiguous three-dimensional structure of a key chiral intermediate, which was then chemically correlated to (-)-kopsinine. Additionally, the crystal structure of this compound itself has been reported.
Absolute Configuration of Intermediate (+)-8b
The absolute stereochemistry of the enantiomerically pure intermediate (+)-8 was determined by converting it to its primary alcohol derivative, (+)-8b, and performing X-ray crystallography.
-
Crystal Growth: White crystals of (+)-8b suitable for X-ray diffraction were grown from a methanol solution.[2]
-
Data Collection: X-ray diffraction data were collected on a diffractometer. The specific instrument and detailed data collection parameters are available through the Cambridge Crystallographic Data Centre (CCDC).
-
Structure Solution and Refinement: The structure was solved using direct methods and refined using standard crystallographic software.
-
CCDC Deposition Number: The crystallographic data for (+)-8b are deposited in the Cambridge Crystallographic Data Centre under the deposition number CCDC 977767. This allows for public access to the detailed crystallographic information.
The X-ray analysis of (+)-8b unambiguously established its absolute configuration, which served as the anchor point for determining the stereochemistry of all subsequent synthetic intermediates and the final product, (-)-kopsinine.
Crystal Structure of this compound
The crystal structure of this compound has also been determined, providing further confirmation of its molecular geometry.
-
Crystal Growth: Crystals of this compound were obtained by recrystallization from ethanol.
-
Data Collection and Refinement: X-ray diffraction data were collected, and the structure was solved and refined. The results of the X-ray diffraction analysis were deposited as CIF files to the Cambridge Structural Database.
Chiroptical Properties: Optical Rotation
The chiroptical properties of the synthesized enantiomers of this compound were measured and compared to the values reported for the natural product.
Specific Rotation of (-)-Kopsinine and its Enantiomer
The specific rotation of the synthetic (-)-kopsinine was found to be consistent with the levorotatory nature of the natural product.
-
Instrumentation: A polarimeter was used to measure the optical rotation.
-
Light Source: A sodium D-line (589 nm) was used as the light source.
-
Sample Preparation: A known concentration of the sample was prepared in a specified solvent (chloroform in this case).
-
Measurement: The observed rotation was measured at a specific temperature (23 °C) using a cuvette with a defined path length. The specific rotation was then calculated from the observed rotation, concentration, and path length.
Data Presentation
The quantitative data for the key experiments are summarized in the tables below for easy comparison.
| Parameter | Value | Reference |
| HPLC Column | Daicel ChiralCel OD (2 cm x 20 cm) | [1] |
| Mobile Phase | 20% Isopropanol in Hexanes | [1] |
| Flow Rate | 7 mL/min | [1] |
| Separation Factor (α) | 1.8 | [1] |
| Parameter | Value | Reference |
| Compound | (+)-8b | [2] |
| Crystallization Solvent | Methanol | [2] |
| CCDC Deposition No. | 977767 | |
| Compound | This compound | |
| Crystallization Solvent | Ethanol |
| Compound | Specific Rotation [α]D²³ (c, Solvent) | Reference |
| (-)-Kopsinine | -56 (c 0.15, CHCl₃) | [1] |
| ent-(+)-Kopsinine | +57 (c 0.84, CHCl₃) | [1] |
Visualizations
The following diagrams illustrate the key workflows and relationships in the determination of the absolute configuration of (-)-kopsinine.
References
Kopsinine Derivatives and Analogues: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, biological activity, and therapeutic potential of kopsinine-related compounds.
This compound, a hexacyclic indole alkaloid, and its derivatives represent a compelling class of natural products with significant potential in drug discovery and development. Isolated from plants of the Kopsia genus, these structurally complex molecules have garnered attention for their diverse biological activities, particularly their cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, and experimental protocols related to this compound derivatives and analogues, tailored for researchers, scientists, and professionals in the field of drug development.
Core Synthesis Strategies
The intricate architecture of this compound has presented a formidable challenge to synthetic chemists. A prominent and effective strategy for the total synthesis of this compound and its analogues revolves around a key intramolecular [4 + 2]/[3 + 2] cycloaddition cascade of a 1,3,4-oxadiazole. This powerful reaction constructs the stereochemically rich pentacyclic core of the molecule in a single step.
Another critical transformation in the synthesis is the SmI₂-mediated transannular cyclization. This reaction is instrumental in forming the characteristic bicyclo[2.2.2]octane core of the this compound structure. The synthesis often involves a multi-step process beginning with the construction of a suitable pentacyclic intermediate, followed by the crucial cyclization to form the hexacyclic framework.
A generalized workflow for the synthesis of this compound is depicted below:
Biological Activity and Cytotoxicity
This compound derivatives have demonstrated notable cytotoxic activity against a panel of human cancer cell lines. The primary mechanism of this activity is believed to be the induction of apoptosis, or programmed cell death. The quantitative measure of cytotoxicity is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
The following table summarizes the reported IC₅₀ values for several Kopsia alkaloids, including this compound analogues, against various cancer cell lines.
| Compound Name | Cell Line | IC₅₀ (µM) |
| Kopsamine N(4)-Oxide | HL-60 | > 168 |
| Kopsamine N(4)-Oxide | HeLa | > 168 |
| Kopsifine | HL-60 | 2.7 |
| Kopsifine | HeLa | 109.5 |
| Rhazinicine | HeLa | 8.7 |
| Aspidodasycarpine | HL-60 | 2.7 |
| Aspidodasycarpine | HeLa | 22.5 |
| Kopsiahainanin A | A-549, BGC-823, HepG2, HL-60, MCF-7, SMMC-7721, W480 | 9.4 - 11.7 |
| Kopsiahainanin B | A-549, BGC-823, HepG2, HL-60, MCF-7, SMMC-7721, W480 | 12.2 - 15.9 |
| Kopsiafrutine C | HS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W480 | 11.8 - 13.8 |
| Kopsiafrutine D | HS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W480 | 10.3 - 12.5 |
| Kopsiafrutine E | HS-1 | 7.3 |
| Kopsiafrutine E | HS-4 | 8.6 |
| Kopsiafrutine E | SCL-1 | 8.2 |
| Kopsiafrutine E | A431 | 9.5 |
| Kopsiafrutine E | BGC-823 | 8.9 |
| Kopsiafrutine E | MCF-7 | 8.6 |
| Kopsiafrutine E | W480 | 9.2 |
| Eburnamonine | HT-29 | 75.8[1] |
Note: Some values were converted from µg/mL and should be considered approximate.
Mechanism of Action: Induction of Apoptosis
While the precise signaling pathways modulated by this compound derivatives are still under active investigation, the available evidence points towards the induction of apoptosis as a primary mechanism of their anticancer activity. Apoptosis is a tightly regulated process essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis in cancer cells is a key therapeutic strategy.
The general process of apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the final stages of cell death.
References
The Pharmacological Potential of Kopsinine: A Technical Guide for Researchers
An In-depth Review of a Promising Indole Alkaloid
Introduction
Kopsinine is a monoterpenoid indole alkaloid isolated from various species of the Kopsia genus, a plant group known for its rich diversity of bioactive alkaloids.[1][2][3][4][5] Plants belonging to the Kopsia genus have a history of use in traditional medicine for treating ailments such as rheumatoid arthritis and tonsillitis.[1][2][3][5] Modern pharmacological studies have begun to uncover the scientific basis for these traditional uses, revealing a wide spectrum of biological activities associated with Kopsia alkaloids, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3]
While the broader Kopsia genus shows significant therapeutic promise, a detailed pharmacological profile of this compound itself is not yet well-established in publicly available scientific literature. Much of the existing research has focused on the complex total synthesis of this alkaloid.[6][7][8][9] This technical guide aims to consolidate the available information on the pharmacological potential of this compound, drawing from studies on closely related Kopsia alkaloids to infer its likely bioactivities. The guide provides a framework for future research by presenting quantitative data from related compounds, detailing relevant experimental protocols, and illustrating key signaling pathways and experimental workflows.
Pharmacological Potential
Based on the activities of other alkaloids isolated from the Kopsia genus, this compound is a promising candidate for investigation in the following areas:
-
Anticancer Activity: Numerous alkaloids from Kopsia species have demonstrated cytotoxic effects against various cancer cell lines.[1][3]
-
Anti-inflammatory Activity: Several monoterpenoid indole alkaloids from Kopsia officinalis have shown significant in vitro and in vivo anti-inflammatory and analgesic effects.[10]
-
Neuroprotective Activity: Alkaloids, as a class of natural products, are widely studied for their neuroprotective potential, with some demonstrating effects in models of neurodegenerative diseases.[11][12][13]
Quantitative Pharmacological Data
Table 1: Cytotoxic Activity of Indole Alkaloids from Kopsia singapurensis [14]
| Compound | Cell Line | CD50 (µg/mL) | Activity Level |
| Kopsifine | HL-60 | 0.9 | Very Strong |
| HeLa | >100 | Inactive | |
| NIH/3T3 | 20.7 | Cytotoxic | |
| Rhazinicine | HL-60 | >100 | Inactive |
| HeLa | 2.9 | Significant | |
| NIH/3T3 | 20.8 | Cytotoxic | |
| Aspidodasycarpine | HL-60 | >100 | Inactive |
| HeLa | 7.5 | Moderate | |
| NIH/3T3 | 6.4 | Cytotoxic | |
| Kopsamine | HL-60 | 6.9 | Moderate |
| HeLa | >100 | Inactive | |
| NIH/3T3 | >100 | Inactive | |
| Akuammidine | HL-60 | >100 | Inactive |
| HeLa | 2.8 | Significant | |
| NIH/3T3 | >100 | Inactive | |
| Vincristine (Control) | HL-60 | 0.05 | - |
| HeLa | 0.3 | - | |
| NIH/3T3 | 0.08 | - |
CD50: Median Cytotoxic Dose; HL-60: Human Promyelocytic Leukemia; HeLa: Human Cervical Cancer; NIH/3T3: Mouse Fibroblast (Normal Cell Line).
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the pharmacological potential of this compound. These protocols are based on standard assays used for the evaluation of natural products.
Anticancer Activity: MTT Assay for Cytotoxicity[17][18][19][20]
This assay determines the concentration at which a substance exhibits 50% inhibition of cell viability (IC50).
-
Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of concentrations. Add the different concentrations of this compound to the wells and incubate for 48 hours. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.
Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages[21][22][23][24][25]
This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
-
Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + solvent + LPS), and a positive control (e.g., L-NAME).
-
Griess Assay: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
NO Concentration Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production compared to the vehicle control.
Neuroprotective Activity: Glutamate-Induced Excitotoxicity Assay in Neuronal Cells[11][26]
This assay assesses the ability of a compound to protect neuronal cells from damage caused by excessive glutamate stimulation.
-
Cell Seeding: Plate a neuronal cell line (e.g., SH-SY5Y or HT22) in 96-well plates at an appropriate density and allow for differentiation if necessary.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 24 hours.
-
Glutamate Exposure: Induce excitotoxicity by exposing the cells to a toxic concentration of glutamate (e.g., 5 mM for HT22 cells) for 24 hours. Include a negative control (no glutamate) and a vehicle control (glutamate + solvent).
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described in the anticancer activity protocol.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by this compound at each concentration relative to the vehicle control.
Visualizations: Signaling Pathways and Experimental Workflows
Hypothetical Anti-inflammatory Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation and is a common target for anti-inflammatory natural products. While not yet demonstrated for this compound, its potential inhibitory effect on this pathway is a logical starting point for mechanistic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. A comprehensive review on phytochemistry and pharmacology of genus Kopsia : monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01791A [pubs.rsc.org]
- 6. Total synthesis of (−)-kopsinine and ent-(+)-kopsinine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory and analgesic monoterpenoid indole alkaloids of Kopsia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effect of Clemastine Improved Oligodendrocyte Proliferation through the MAPK/ERK Pathway in a Neonatal Hypoxia Ischemia Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroactive alkaloids that modulate the neuronal nicotinic receptor and provide neuroprotection in an Alzheimer's disease model: the case of Teline monspessulana - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. globalresearchonline.net [globalresearchonline.net]
Kopsinine: A Comprehensive Technical Review of its Chemistry and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kopsinine, a complex hexacyclic indole alkaloid, has garnered significant attention from the synthetic chemistry community due to its intricate molecular architecture. This document provides an in-depth technical guide on this compound, with a primary focus on its chemical synthesis and an overview of the biological activities of structurally related compounds. While specific quantitative biological data and detailed mechanistic studies on this compound are limited in the current scientific literature, this review consolidates the available information on its synthesis and the cytotoxic potential of closely related aspidofractinine alkaloids. Furthermore, a putative signaling pathway is proposed based on the known interactions of other indole alkaloids with cellular signaling cascades.
Chemical Properties and Synthesis
This compound is an indole alkaloid naturally found in plants of the Kopsia genus.[1] Its complex structure, featuring a bicyclo[2.2.2]octane core, has made it a challenging target for total synthesis, spurring the development of innovative synthetic strategies.
Total Synthesis of (–)-Kopsinine
The total synthesis of (–)-kopsinine has been a subject of significant research, with multiple elegant strategies reported. A noteworthy approach involves a late-stage samarium diiodide (SmI2)-mediated transannular radical cyclization to construct the core bicyclo[2.2.2]octane ring system.[2]
Experimental Protocol: Key Synthetic Step - SmI2-mediated Transannular Cyclization [3]
A solution of the xanthate precursor in a 10:1 mixture of tetrahydrofuran (THF) and hexamethylphosphoramide (HMPA) is treated with samarium(II) iodide (SmI2) at 25 °C for 20 minutes. This reaction proceeds via a radical-mediated cyclization followed by a kinetic protonation of the resulting ester enolate, yielding the bicyclo[2.2.2]octane core of this compound as a single diastereomer in excellent yield (75%). The reaction is quenched, and the product is purified using standard chromatographic techniques.
Another powerful strategy employed in the synthesis of this compound is an intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole.[3][4] This key transformation efficiently assembles the pentacyclic core of the molecule in a single step.
Biological Activities
Direct and extensive biological studies on this compound are not widely available in the public domain. However, research on other alkaloids isolated from the Kopsia genus, particularly those with the same aspidofractinine skeleton, provides valuable insights into its potential biological activities.
Cytotoxicity of Structurally Related Aspidofractinine Alkaloids
Several aspidofractinine-type alkaloids isolated from Kopsia species have demonstrated cytotoxic activity against various cancer cell lines. This suggests that this compound may also possess similar properties. The table below summarizes the reported IC50 values for some of these related compounds.
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Kopsiarborine A | A549 (Lung) | < 20 | [5] |
| ATCC (Lung) | < 20 | [5] | |
| H446 (Lung) | < 20 | [5] | |
| H460 (Lung) | < 20 | [5] | |
| H292 (Lung) | < 20 | [5] | |
| 95-D (Lung) | < 20 | [5] | |
| Kopsiarborine B | A549 (Lung) | < 20 | [5] |
| ATCC (Lung) | < 20 | [5] | |
| H446 (Lung) | < 20 | [5] | |
| H460 (Lung) | < 20 | [5] | |
| H292 (Lung) | < 20 | [5] | |
| 95-D (Lung) | < 20 | [5] | |
| Kopsimaline A | KB (Vincristine-resistant) | 3.9 µg/mL* | [6] |
| Valparicine | KB | 13.0 | [7] |
| Jurkat | 0.91 | [7] |
*Note: This value is reported in µg/mL and was observed in the presence of 0.1 µg/mL vincristine, indicating a potential for reversing multidrug resistance.
Experimental Protocol: In Vitro Cytotoxicity Testing (MTT Assay)
The cytotoxic activity of the alkaloids is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (e.g., A549, KB, Jurkat) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound or related alkaloids) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL). The plates are then incubated for an additional 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization buffer (e.g., dimethyl sulfoxide - DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Anticholinergic Activity
Some literature suggests that this compound may possess anticholinergic activity.[8] However, to date, no quantitative data (e.g., Ki or IC50 values) from specific anticholinergic assays have been published for this compound. Further research is required to validate and quantify this potential activity.
Potential Signaling Pathways
The precise molecular mechanisms and signaling pathways affected by this compound have not been elucidated. However, based on studies of other indole alkaloids in the context of cancer, a potential mechanism of action could involve the modulation of key signaling cascades that regulate cell proliferation, survival, and apoptosis. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[9]
Postulated Interaction with the MAPK/ERK Pathway
Many natural product-derived anticancer agents exert their effects by inducing apoptosis through the modulation of the MAPK pathway, which includes the Extracellular signal-Regulated Kinase (ERK). The following diagram illustrates a hypothetical workflow for investigating the effect of this compound on a cancer cell line and a potential signaling pathway it might influence.
Caption: Experimental workflow for assessing this compound cytotoxicity and a postulated signaling pathway.
The diagram above outlines a standard experimental approach to determine the cytotoxic effects of this compound. It also depicts a simplified version of the MAPK/ERK signaling pathway, a common target for anticancer agents. It is hypothesized that this compound, like other indole alkaloids, could potentially inhibit this pathway, leading to a decrease in cell proliferation. The dashed arrow from this compound to a cell surface receptor indicates that the direct molecular target of this compound is currently unknown.
Conclusion
This compound remains a molecule of significant interest primarily due to its complex chemical structure, which has inspired remarkable advances in synthetic organic chemistry. While its biological profile is not well-defined, the cytotoxic activities of its structural analogs from the Kopsia genus suggest that this compound may hold therapeutic potential, particularly in the area of oncology. Future research should focus on elucidating the specific biological targets and mechanisms of action of this compound to fully understand its pharmacological properties and potential for drug development. The lack of extensive biological data highlights a clear opportunity for further investigation into this intriguing natural product.
References
- 1. A comprehensive review on phytochemistry and pharmacology of genus Kopsia : monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01791A [pubs.rsc.org]
- 2. Total synthesis of (−)-kopsinine and ent-(+)-kopsinine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Biologically active aspidofractinine alkaloids from Kopsia singapurensis [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment [mdpi.com]
Methodological & Application
Total Synthesis of (±)-Kopsinine: A Detailed Guide for Researchers
Application Notes and Protocols for the Synthesis of a Complex Indole Alkaloid
For researchers, scientists, and professionals in drug development, the total synthesis of complex natural products like (±)-Kopsinine represents a significant challenge and a triumph of modern synthetic organic chemistry. Kopsinine, a hexacyclic indole alkaloid isolated from the plant Kopsia," has a complex architecture that has attracted the attention of several synthetic groups. This document provides detailed application notes and experimental protocols for the total synthesis of (±)-Kopsinine, focusing on two prominent strategies developed by the research groups of Boger and MacMillan.
The Boger group's approach is highlighted by a powerful intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole to construct the core pentacyclic framework, followed by a key samarium(II) iodide-mediated transannular cyclization to forge the final hexacyclic structure.[1][2] The MacMillan group's synthesis is a notable example of their collective natural product synthesis strategy, employing an elegant organocascade catalysis to access a common intermediate, which is then elaborated to this compound.[3]
These detailed protocols and the accompanying data are intended to serve as a practical guide for researchers interested in the synthesis of this compound and related alkaloids, as well as for those developing novel synthetic methodologies.
Key Synthetic Strategies at a Glance
| Synthetic Approach | Key Reactions | Noteworthy Features |
| Boger Synthesis | Intramolecular [4+2]/[3+2] cycloaddition of a 1,3,4-oxadiazole; SmI₂-mediated transannular radical cyclization.[1][2] | Convergent approach, efficient construction of the pentacyclic core in a single step, late-stage formation of the bicyclo[2.2.2]octane system.[1][2] |
| MacMillan Synthesis | Organocascade catalysis; Deprotection/conjugate addition; Wittig olefination; Enamine α-carbomethoxylation; Selective reduction.[3] | Part of a collective synthesis of six different alkaloids from a common intermediate, showcasing the power of cascade reactions in building molecular complexity.[3] |
Experimental Protocols
Boger's Total Synthesis of (±)-Kopsinine
This synthesis commences with the construction of a key pentacyclic intermediate via a cycloaddition cascade, followed by a series of transformations to set the stage for the crucial samarium-mediated cyclization.
1. Reductive Cleavage of the Oxido Bridge in Pentacycle (1)
To a solution of the pentacyclic starting material 1 (953 mg, 1.62 mmol) in a mixture of isopropanol (16 mL) and acetic acid (4 mL), sodium cyanoborohydride (814 mg, 12.95 mmol, 8.0 equiv) is added. The reaction mixture is stirred at 25 °C for 16 hours. Upon completion, the reaction is cooled to 0 °C and quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then diluted with ethyl acetate, and the layers are separated. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford the alcohol 6 (88% yield).[1]
2. Conversion of Alcohol (11) to Iodide (12)
To a solution of alcohol 11 in tetrahydrofuran (THF) at -78 °C is added triethylamine, followed by methanesulfonyl chloride. The reaction is stirred for 1 hour at this temperature. Subsequently, sodium iodide in acetone is added, and the reaction mixture is heated to 50 °C for 12 hours. After cooling to room temperature, the reaction is quenched and worked up to provide the iodide 12 in 81% yield after purification.[1]
3. SmI₂-Mediated Transannular Cyclization
A solution of the iodide 12 is treated with samarium(II) iodide (SmI₂) in a 10:1 mixture of THF and hexamethylphosphoramide (HMPA) at 0 °C for 1 hour. The reaction is quenched, and after an appropriate work-up, the desired hexacyclic product 13 is obtained in 85% yield.[1]
4. Final Conversion to (±)-Kopsinine
The intermediate 10 is treated with Lawesson's reagent to afford the corresponding thiolactam 11 in 90% yield.[2] Subsequent treatment of the thiolactam with Raney Nickel in ethanol at 25 °C for 3 hours results in desulfurization and N-debenzylation to provide (±)-Kopsinine in 95% yield.[2]
MacMillan's Total Synthesis of (-)-Kopsinine
This enantioselective synthesis utilizes a common intermediate generated via organocascade catalysis, which is then converted to (-)-Kopsinine through a series of strategic steps.
1. Deprotection and Conjugate Addition
The enantiomerically enriched intermediate 21 is treated with trimethylsilyl iodide in the presence of triethylamine in dichloromethane at 0 °C. This is followed by the addition of methanol and vinyl triphenylphosphonium bromide, and the reaction mixture is heated to 40 °C.[3]
2. Wittig Olefination
To the crude product from the previous step, a solution of potassium tert-butoxide in THF is added at 0 °C to promote a Wittig olefination, forming the cyclic alkene 26 .[3]
3. Enamine α-Carbomethoxylation and Reduction
The triene 26 is subjected to an enamine α-carbomethoxylation using phosgene and methanol. The resulting ester is then selectively reduced using palladium on carbon (Pd/C) and hydrogen gas to afford the diene 27 in 69% yield over the two steps.[3]
4. Final Steps to (-)-Kopsinine
The diene 27 is then advanced through a series of reactions including a Diels-Alder reaction with phenyl vinyl sulfone, followed by treatment with Raney Nickel and finally acidic workup to yield (-)-Kopsinine.[3]
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the total synthesis of (±)-Kopsinine by the Boger group.
| Step | Transformation | Reagents and Conditions | Yield (%) | Reference |
| 1 | Intramolecular [4+2]/[3+2] Cycloaddition | o-dichlorobenzene, 180 °C | 71 | [2] |
| 2 | Reductive Oxido Bridge Opening | NaCNBH₃, HOAc, i-PrOH | 87 | [2] |
| 3 | Chugaev Elimination | o-dichlorobenzene, 150 °C | 85 (2:1 mixture) | [2] |
| 4 | TBS Ether Deprotection | Bu₄NF, THF | 98 | [2] |
| 5 | Methyldithiocarbonate Formation | NaH, CS₂, MeI, THF | 86 | [2] |
| 6 | SmI₂-Mediated Cyclization | SmI₂, THF-HMPA (10:1) | 75 | [2] |
| 7 | Thiolactam Formation | Lawesson's Reagent | 90 | [2] |
| 8 | Desulfurization and Debenzylation | Raney-Ni, EtOH | 95 | [2] |
Visualizing the Synthetic Pathway
The following diagram illustrates the key transformations in the Boger total synthesis of (±)-Kopsinine.
Figure 1: Key stages in the total synthesis of (±)-Kopsinine by the Boger group.
References
Application Notes and Protocols for the Enantioselective Synthesis of (-)-Kopsinine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the enantioselective total synthesis of (-)-Kopsinine, a complex indole alkaloid. The featured strategy, developed by the Boger research group, employs a powerful intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole to construct the core pentacyclic framework and a late-stage SmI2-mediated transannular free radical conjugate addition to forge the signature bicyclo[2.2.2]octane system. This approach allows for a divergent synthesis, providing access to other related alkaloids from a common intermediate.
Synthetic Strategy Overview
The enantioselective synthesis of (-)-Kopsinine is a multi-step process that begins with the construction of a key pentacyclic intermediate via a cycloaddition cascade. Enantiomeric resolution is achieved through chiral chromatography of a later intermediate. The pivotal bicyclo[2.2.2]octane core is installed via a samarium(II) iodide-mediated transannular cyclization. The final steps involve functional group manipulations to afford the natural product.
Logical Workflow of the Synthesis
Application Notes and Protocols for the Diels-Alder Approach in Kopsinine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kopsinine, a complex hexacyclic indole alkaloid, has garnered significant attention from the synthetic chemistry community due to its intricate molecular architecture. A cornerstone in the strategic synthesis of this compound and its structural relatives, the aspidofractinine alkaloids, is the Diels-Alder reaction. This powerful [4+2] cycloaddition has been ingeniously applied in both intramolecular and intermolecular formats to construct the characteristic bicyclo[2.2.2]octane core of these molecules. This document provides a detailed overview of various Diels-Alder approaches, complete with experimental protocols and comparative data, to serve as a valuable resource for researchers in natural product synthesis and drug development.
Retrosynthetic Analysis and Strategic Overview
A common retrosynthetic strategy for this compound involves disconnecting the complex hexacyclic framework to a key pentacyclic intermediate. The crucial bicyclo[2.2.2]octane moiety is often envisioned as the product of an intramolecular Diels-Alder cycloaddition of a suitably functionalized triene precursor. This strategic bond disconnection simplifies the target molecule to a more manageable synthetic precursor, highlighting the pivotal role of the Diels-Alder reaction.
Caption: Retrosynthetic analysis of this compound highlighting the strategic importance of the Diels-Alder reaction.
Key Diels-Alder Strategies and Quantitative Data
Several research groups have pioneered distinct and effective Diels-Alder strategies for the synthesis of the this compound core. The following table summarizes the key approaches and their reported quantitative outcomes.
| Strategy | Investigator(s) | Diene/Dienophile System | Key Reaction Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference(s) |
| Intramolecular [4+2]/[3+2] Cascade | Boger et al. | 1,3,4-Oxadiazole with a tethered unactivated dienophile | o-dichlorobenzene (o-DCB), 180 °C | 71 | Single diastereomer | Racemic | [1] |
| Thermal Intramolecular Diels-Alder | Spino et al. | Triene precursor | Benzene (PhH), 90 °C, sealed tube, 5 h | 55 | Not specified | Racemic | [2][3] |
| Asymmetric Organocatalytic Diels-Alder | MacMillan et al. | α,β-Unsaturated aldehydes and various dienes | Imidazolidinone catalyst (5 mol%), various solvents | 75-99 | 1.3:1 to 35:1 exo:endo | 83-96% | [4][5] |
| Asymmetric Diels-Alder | Zhang et al. | Tetrahydrocarbazolone derivative and acrolein | Chiral catalysts | High | High | High | Not specified |
Experimental Protocols
Boger's Intramolecular [4+2]/[3+2] Cycloaddition Cascade
This elegant one-pot reaction cascade constructs the pentacyclic core of this compound with high stereocontrol.
Protocol:
A solution of the 1,3,4-oxadiazole precursor (1.0 equiv) in dry, degassed o-dichlorobenzene (o-DCB) to a concentration of 0.01 M is heated in a sealed tube at 180 °C for 24-48 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pentacyclic product as a single diastereomer.[1]
Spino's Thermal Intramolecular Diels-Alder Reaction
This method provides a direct approach to the bicyclo[2.2.2]octane core through a thermally induced cycloaddition.
Protocol:
The triene precursor (1.0 equiv) is dissolved in anhydrous benzene (PhH) to a concentration of 0.05 M in a sealed tube. The solution is degassed by several freeze-pump-thaw cycles. The sealed tube is then heated in an oil bath at 90 °C for 5 hours. After cooling to room temperature, the solvent is evaporated in vacuo. The crude product is purified by preparative thin-layer chromatography (PTLC) or flash column chromatography on silica gel to yield the desired cycloadduct.[2][3]
MacMillan's Asymmetric Organocatalytic Diels-Alder Reaction
This approach utilizes a chiral imidazolidinone catalyst to achieve high enantioselectivity in the formation of the cyclohexene core, a key structural motif in the this compound framework.
Protocol:
To a solution of the α,β-unsaturated aldehyde (1.0 equiv) in a suitable solvent (e.g., CH2Cl2, THF, or a mixture) at the specified temperature (e.g., -78 °C to room temperature) is added the diene (1.2-2.0 equiv). The chiral imidazolidinone catalyst (5 mol %) is then added, and the reaction is stirred for the specified time (typically several hours). The reaction is monitored by TLC. Upon completion, the reaction mixture is concentrated and the residue is purified by flash chromatography on silica gel to provide the enantioenriched Diels-Alder adduct.[4][5]
Experimental Workflow
The general workflow for the synthesis of this compound via a Diels-Alder strategy involves the synthesis of a key precursor, the pivotal cycloaddition reaction, and subsequent transformations to complete the natural product.
Caption: General experimental workflow for the total synthesis of this compound employing a Diels-Alder strategy.
Conclusion
The Diels-Alder reaction has proven to be a robust and versatile tool in the total synthesis of this compound and related alkaloids. The strategies developed by Boger, Spino, MacMillan, and others offer a range of options, from thermal and cascade reactions to highly enantioselective organocatalytic methods. The choice of a specific approach will depend on the desired stereochemical outcome and the overall synthetic plan. The detailed protocols and comparative data presented in these notes are intended to aid researchers in the design and execution of their own synthetic routes to this fascinating class of natural products.
References
Application Notes and Protocols: SmI2-mediated Cyclization in the Total Synthesis of Kopsinine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Samarium(II) iodide (SmI2)-mediated cyclization, a key reaction in the total synthesis of the alkaloid Kopsinine. This powerful method allows for the construction of the complex bicyclo[2.2.2]octane core of this compound with high diastereoselectivity.
Introduction
The total synthesis of this compound, a complex hexacyclic indole alkaloid, has been a significant challenge in organic chemistry. A pivotal advancement in this field was the development of a late-stage SmI2-mediated transannular free radical conjugate addition reaction.[1][2] This strategy, pioneered by Boger and coworkers, enables the formation of the sterically congested bicyclo[2.2.2]octane ring system from a pentacyclic precursor derived from an intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole.[1][3][4] The SmI2-mediated cyclization proceeds via a presumed radical-mediated transannular cyclization followed by a kinetically controlled protonation, affording the desired product as essentially a single diastereomer.[1][2]
Key Reaction and Mechanism
The central transformation involves the treatment of a functionalized pentacyclic intermediate with Samarium(II) iodide. The reaction is initiated by a single-electron transfer from SmI2 to either a primary iodide or a methyl dithiocarbonate, generating a radical intermediate. This radical then undergoes a transannular cyclization onto an α,β-unsaturated ester, forming the crucial C2-C21 bond and constructing the bicyclo[2.2.2]octane core. Subsequent reduction of the resulting radical to an enolate by another equivalent of SmI2, followed by a diastereoselective protonation from the less hindered convex face, yields the final cyclized product with high stereocontrol.[1][3]
Experimental Workflow
The following diagram outlines the key synthetic sequence leading to the SmI2-mediated cyclization and subsequent conversion to this compound.
Figure 1. Synthetic workflow for the SmI2-mediated cyclization in this compound synthesis.
Quantitative Data Summary
The following tables summarize the yields for the key steps in two reported syntheses of this compound, one racemic and one asymmetric synthesis of (-)-Kopsinine.
Table 1: Key Reaction Yields in the Racemic Synthesis of this compound [3]
| Step | Reactant | Product | Reagents and Conditions | Yield (%) |
| TBS Ether Deprotection | TBS-protected alcohol | Primary Alcohol (8) | Bu4NF, THF | 98 |
| Dithiocarbonate Formation | Primary Alcohol (8) | Methyl Dithiocarbonate (9) | NaH, CS2, MeI, THF | 86 |
| SmI2-mediated Cyclization | Methyl Dithiocarbonate (9) | Cyclized Product (10) | SmI2, THF/HMPA, 25 °C, 20 min | 75 |
| Thiolactam Formation | Cyclized Product (10) | Thiolactam (11) | Lawesson's reagent | 90 |
| Desulfurization & N-Debenzylation | Thiolactam (11) | This compound (1) | Raney-Ni, EtOH, 25 °C, 3 h | 95 |
Table 2: Key Reaction Yields in the Asymmetric Synthesis of (-)-Kopsinine [1]
| Step | Reactant | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio |
| Silyl Ether Cleavage | Silyl Ether (-)-10 | Primary Alcohol (-)-11 | Bu4NF, THF, 25 °C, 1 h | 98 | - |
| Iodide Formation | Primary Alcohol (-)-11 | Primary Iodide (-)-12 | Et3N, MsCl, THF, -78 °C; then NaI, acetone, 50 °C, 12 h | 81 | - |
| SmI2-mediated Cyclization | Primary Iodide (-)-12 | Cyclized Product (-)-13 | SmI2, THF/HMPA (10:1), 0 °C, 1 h | 85 | >17:1 |
| Lactam Reduction & Cbz Cleavage | Cyclized Product (-)-13 | (-)-Kopsinine | BH3·THF; then H2, Pd/C, EtOAc/MeOH | 82 (2 steps) | - |
Detailed Experimental Protocols
Protocol 1: SmI2-mediated Cyclization of Methyl Dithiocarbonate (Racemic Synthesis) [3]
Materials:
-
Methyl Dithiocarbonate precursor (9)
-
Samarium(II) iodide (SmI2) solution (0.1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Hexamethylphosphoramide (HMPA), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the methyl dithiocarbonate precursor (9) in a 10:1 mixture of THF and HMPA (to achieve a 0.1 M concentration of the substrate) at 25 °C, add the SmI2 solution (0.1 M in THF).
-
Stir the reaction mixture at 25 °C for 20 minutes.
-
Quench the reaction by the addition of saturated aqueous NaHCO3 solution.
-
Add saturated aqueous Na2S2O3 solution to the mixture.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the cyclized product (10).
Protocol 2: SmI2-mediated Cyclization of Primary Iodide (Asymmetric Synthesis) [1]
Materials:
-
Primary Iodide precursor (-)-12
-
Samarium(II) iodide (SmI2)
-
Tetrahydrofuran (THF), anhydrous
-
Hexamethylphosphoramide (HMPA), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Prepare a solution of the primary iodide precursor (-)-12 in a 10:1 mixture of anhydrous THF and HMPA.
-
Cool the solution to 0 °C in an ice bath.
-
Add solid SmI2 to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the cyclized product (-)-13.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanistic pathway for the SmI2-mediated radical cyclization.
Figure 2. Proposed mechanism for the SmI2-mediated transannular cyclization.
Conclusion
The SmI2-mediated cyclization represents a highly effective and diastereoselective method for the construction of the challenging bicyclo[2.2.2]octane core of this compound. The reaction proceeds under mild conditions and provides the desired product in high yield and stereopurity. These protocols and data serve as a valuable resource for researchers engaged in the synthesis of this compound and other complex natural products.
References
Application Notes and Protocols for the Synthesis of Kopsinine from an Aspidospermidine Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the total synthesis of the complex indole alkaloid, kopsinine. The presented strategy follows a divergent approach, starting from a common pentacyclic intermediate reminiscent of the aspidospermidine alkaloid core. This key intermediate is constructed via a powerful intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole. The synthesis culminates in a diastereoselective samarium(II) iodide-mediated transannular radical cyclization to forge the characteristic bicyclo[2.2.2]octane core of this compound. This methodology offers a robust and efficient pathway to this intricate natural product and its analogs, which are of interest for their potential biological activities.
Introduction
This compound is a member of the Kopsia family of monoterpene indole alkaloids, which are known for their complex molecular architectures and diverse pharmacological properties.[1][2] These alkaloids, isolated from plants of the Kopsia genus, have demonstrated a range of biological activities, including anti-inflammatory, analgesic, and cytotoxic effects.[1][3][4] The intricate, caged structure of this compound, featuring a hexacyclic framework and multiple stereocenters, has made it a challenging and attractive target for total synthesis.
The synthetic approach detailed herein deviates from a linear synthesis starting from aspidospermidine itself. Instead, it employs a more flexible and convergent strategy. A common pentacyclic core, sharing features with aspidospermidine, is first assembled. This core is then divergently converted to this compound through a key late-stage bond formation. This approach is particularly advantageous for the synthesis of analogs for structure-activity relationship (SAR) studies, crucial in drug development.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a multi-step sequence, the key transformations of which are:
-
Construction of the Pentacyclic Aspidospermidine-like Core: This is accomplished via a tandem intramolecular [4+2]/[3+2] cycloaddition reaction of a 1,3,4-oxadiazole precursor. This powerful cascade reaction forms three new rings and sets multiple stereocenters in a single step.
-
Functional Group Manipulations: A series of functional group transformations are then carried out on the pentacyclic intermediate to install the necessary functionality for the subsequent key cyclization.
-
Formation of the Bicyclo[2.2.2]octane System: The defining structural feature of this compound is constructed through a samarium(II) iodide-mediated transannular radical cyclization. This step proceeds with high diastereoselectivity.
-
Final Tailoring Steps: The synthesis is completed with final modifications to deliver this compound.
Experimental Protocols
Synthesis of the Pentacyclic Core via Intramolecular [4+2]/[3+2] Cycloaddition
The construction of the pentacyclic core relies on a thermal cycloaddition cascade.
Experimental Workflow for the Cycloaddition Cascade
Protocol 1: Intramolecular [4+2]/[3+2] Cycloaddition Cascade
-
A solution of the 1,3,4-oxadiazole precursor (1.0 equiv) in anhydrous o-dichlorobenzene (o-DCB) is prepared to a concentration of approximately 0.01 M.
-
The solution is degassed by bubbling with argon for 15-20 minutes.
-
The reaction vessel is sealed and heated to 180 °C in an oil bath.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction typically proceeds to completion within 24-48 hours.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pentacyclic intermediate.
| Reagent/Solvent | Role | Typical Quantity |
| 1,3,4-Oxadiazole Precursor | Starting Material | 1.0 equiv |
| o-Dichlorobenzene | Solvent | To 0.01 M |
| Argon | Inert Gas | N/A |
| Parameter | Value |
| Temperature | 180 °C |
| Reaction Time | 24-48 h |
| Typical Yield | 60-75% |
Synthesis of this compound via SmI₂-Mediated Cyclization
The pivotal step in the synthesis of this compound is the formation of the bicyclo[2.2.2]octane ring system.
Experimental Workflow for the SmI₂-Mediated Cyclization
Protocol 2: SmI₂-Mediated Transannular Radical Cyclization
-
A solution of the functionalized pentacyclic precursor (1.0 equiv) is prepared in a mixture of anhydrous tetrahydrofuran (THF) and hexamethylphosphoramide (HMPA) (typically 10:1 v/v) to a concentration of approximately 0.1 M.
-
The solution is cooled to 0 °C in an ice bath under an argon atmosphere.
-
A solution of samarium(II) iodide (SmI₂) in THF (typically 0.1 M) is added dropwise to the stirred solution of the precursor until the characteristic deep blue color of SmI₂ persists.
-
The reaction is stirred at 0 °C and monitored by TLC or LC-MS. The reaction is typically complete within 30 minutes.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the hexacyclic this compound core structure.
| Reagent/Solvent | Role | Typical Quantity |
| Functionalized Pentacycle | Starting Material | 1.0 equiv |
| Samarium(II) Iodide (SmI₂) | Reducing Agent | Excess |
| Tetrahydrofuran (THF) | Solvent | To 0.1 M |
| Hexamethylphosphoramide (HMPA) | Additive | 10% v/v in THF |
| Saturated NaHCO₃ (aq) | Quenching Agent | N/A |
| Parameter | Value |
| Temperature | 0 °C |
| Reaction Time | 30 min |
| Typical Yield | 70-85% |
Final Steps to this compound
The final transformations typically involve deprotection and/or reduction steps to yield the natural product.
Protocol 3: Final Deprotection and Reduction
The specific conditions for the final steps will depend on the protecting groups used in the synthesis of the functionalized pentacyclic precursor. A representative example is the reductive removal of a lactam carbonyl group.
-
To a solution of the hexacyclic intermediate (1.0 equiv) in anhydrous THF at 0 °C is added a solution of borane-tetrahydrofuran complex (BH₃·THF, typically 1.0 M in THF, excess).
-
The reaction is stirred at 0 °C for 1-2 hours.
-
The reaction is carefully quenched by the dropwise addition of methanol, followed by 1 M hydrochloric acid.
-
The mixture is stirred for 30 minutes and then basified with aqueous sodium hydroxide.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
If a protecting group such as a carbamate is present, it is removed under appropriate conditions (e.g., hydrogenolysis for a Cbz group).
-
The final product, this compound, is purified by flash column chromatography or preparative TLC.
| Reagent/Solvent | Role | Typical Quantity |
| Hexacyclic Intermediate | Starting Material | 1.0 equiv |
| Borane-THF Complex | Reducing Agent | Excess |
| Tetrahydrofuran (THF) | Solvent | N/A |
| Methanol, HCl, NaOH | Work-up Reagents | N/A |
| Parameter | Value |
| Temperature | 0 °C |
| Reaction Time | 1-2 h |
| Typical Yield | 75-90% (over two steps) |
Quantitative Data Summary
The following table summarizes the typical yields for the key transformations in the synthesis of this compound.
| Step | Transformation | Starting Material | Product | Typical Yield (%) |
| 1 | Intramolecular [4+2]/[3+2] Cycloaddition | 1,3,4-Oxadiazole Precursor | Pentacyclic Intermediate | 60-75 |
| 2 | SmI₂-Mediated Radical Cyclization | Functionalized Pentacycle | Hexacyclic this compound Core | 70-85 |
| 3 | Final Deprotection/Reduction | Hexacyclic Intermediate | This compound | 75-90 |
Logical Relationship of Key Synthetic Transformations
Synthetic Sequence Leading to this compound
Conclusion
The described synthetic route provides a detailed and reproducible methodology for the total synthesis of this compound. The key features of this strategy, namely the powerful intramolecular [4+2]/[3+2] cycloaddition cascade and the diastereoselective SmI₂-mediated transannular radical cyclization, offer an efficient and elegant solution to the construction of this complex natural product. These protocols can serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in accessing this compound and its analogs for further biological evaluation.
References
- 1. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of (-)-kopsinine and ent-(+)-kopsinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intramolecular diels-alder/1,3-dipolar cycloaddition cascade of 1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of Kopsinine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of Kopsinine, a complex indole alkaloid. Detailed protocols for spectroscopic and chromatographic analyses are presented to ensure accurate identification and quantification.
Physicochemical and Spectroscopic Characterization
This compound, an Aspidosperma-type alkaloid, possesses a unique hexacyclic ring system. Its characterization relies on a combination of spectroscopic and physical measurements.
Physical Properties
The physical properties of this compound are fundamental for its initial identification and assessment of purity.
| Parameter | Value | Conditions |
| Molecular Formula | C₂₁H₂₆N₂O₂ | - |
| Molecular Weight | 338.4 g/mol | - |
| Optical Rotation | [α]D23 -56° | c 0.15, CHCl₃[1] |
Spectroscopic Data
Spectroscopic analysis provides detailed structural information, enabling the unambiguous identification of this compound.
UV-Vis spectroscopy reveals the presence of chromophores within the this compound molecule.
| λmax (nm) | Solvent |
| 212, 245, 295 | Not Specified[2] |
IR spectroscopy is used to identify the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Functional Group |
| 3348 | N-H Stretching[2] |
| 1729 | C=O (Ester) Stretching[2] |
Note: The following are characteristic carbon resonances for Aspidosperma-type alkaloids similar to this compound: δC 66.6 (C-2), 57.0 (C-7), and 62.8 (C-21).[3]
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its structural elucidation. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The molecular formula of a related compound, 15α-methoxythis compound, was established as C₂₂H₂₈N₂O₃ by HRMS.[2] General fragmentation patterns for indole alkaloids often involve cleavages of the ring system and loss of substituents.
Chromatographic Methods for Purification and Analysis
Chromatography is essential for the isolation, purification, and quantitative analysis of this compound.
Column Chromatography for Purification
For the purification of this compound, column chromatography using basic alumina is effective. A gradient elution from 100% CH₂Cl₂ to 10% MeOH in CH₂Cl₂ can be employed.[1] Simple silica gel chromatography may be problematic.[1]
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
A validated HPLC method is crucial for the accurate quantification of this compound in various samples. While a specific validated method for this compound was not found in the provided search results, a general protocol for alkaloid analysis can be adapted.
| Parameter | Recommendation |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase can be critical for good peak shape of alkaloids. |
| Detection | UV-Vis or Diode Array Detector (DAD) at a wavelength corresponding to one of the absorption maxima of this compound (e.g., 245 nm or 295 nm). |
| Flow Rate | Typically 1.0 mL/min. |
| Column Temperature | Maintained at a constant temperature (e.g., 30 °C) for reproducible results. |
Experimental Protocols
The following are detailed protocols for the key analytical experiments for this compound characterization.
Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve an accurately weighed sample of this compound (typically 1-5 mg) in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, passed through basic alumina).
-
Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative NMR is required.
-
Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak or the internal standard.
-
Spectral Assignment: Assign all proton and carbon signals with the aid of 2D NMR correlations.
Protocol for HPLC-UV Quantitative Analysis
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).
-
Perform serial dilutions to prepare a series of calibration standards of different concentrations.
-
-
Sample Preparation:
-
For plant material, perform an extraction using a suitable solvent (e.g., methanol or ethanol) with methods such as ultrasonication or Soxhlet extraction.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the chosen column and mobile phase.
-
Equilibrate the column until a stable baseline is achieved.
-
Inject a fixed volume (e.g., 10 µL) of the standard solutions and the sample solution.
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
-
Method Validation: Validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Protocol for X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent like methanol.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares techniques. The crystal structure of this compound has been reported and deposited in the Cambridge Crystallographic Data Centre (CCDC).[4]
Diagrams
Experimental Workflow for this compound Characterization
Caption: Workflow for the isolation and characterization of this compound.
Logical Relationship of Analytical Data for Structural Elucidation
Caption: Logical flow for the structural elucidation of this compound.
Biological Activity
This compound belongs to the Kopsia alkaloids, a class of compounds known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5] However, specific molecular signaling pathways for this compound have not been detailed in the reviewed literature. Further research is required to elucidate its mechanism of action at the molecular level.
References
- 1. Total synthesis of (−)-kopsinine and ent-(+)-kopsinine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive review on phytochemistry and pharmacology of genus Kopsia : monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01791A [pubs.rsc.org]
Application Notes and Protocols: 1H and 13C NMR Assignment of Kopsinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kopsinine is a hexacyclic indole alkaloid isolated from plants of the Kopsia genus. As a member of the aspidofractinine group of alkaloids, this compound possesses a complex molecular architecture that has intrigued synthetic chemists and pharmacologists alike. Understanding the precise arrangement of atoms within this molecule is crucial for the elucidation of its biosynthetic pathways, the development of synthetic analogs, and the investigation of its biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such natural products. This document provides a detailed account of the ¹H and ¹³C NMR assignments for this compound and outlines a standard protocol for acquiring high-quality NMR data for similar alkaloidal scaffolds.
Data Presentation: ¹H and ¹³C NMR Assignments of this compound
The following table summarizes the ¹H and ¹³C NMR spectral data for this compound, recorded in deuterochloroform (CDCl₃) at 600 MHz for ¹H and 150 MHz for ¹³C.[1] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
| Atom Number | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity and Coupling Constant (J, Hz) |
| 2 | 68.4 | - | - |
| 3 | 43.8 | 3.34 | q, J = 8.3 |
| 5 | 50.7 | 2.92–3.01 | m |
| 6 | 32.1 | 1.19–1.34 | m |
| 7 | 57.9 | - | - |
| 8 | 140.7 | - | - |
| 9 | 126.6 | 7.11 | t, J = 7.7 |
| 10 | 119.7 | 6.81 | t, J = 7.4 |
| 11 | 121.6 | 7.04 | d, J = 7.2 |
| 12 | 110.8 | 6.66 | d, J = 7.7 |
| 13 | 149.1 | - | - |
| 14 | 33.88 | 1.35–1.45 | m |
| 15 | 17.1 | 1.19–1.34 | m |
| 16 | 33.92 | 1.52–1.62 | m |
| 17 | 31.8 | 1.87–1.96 | m |
| 18 | 47.6 | 2.92–3.01 | m |
| 19 | 34.8 | 2.64 | t, J = 11.2 |
| 20 | 66.7 | - | - |
| 21 | 36.5 | 2.79 | t, J = 11.7 |
| C=O | 174.8 | - | - |
| OCH₃ | 52.0 | 3.76 | s |
Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for a natural product isolate such as this compound.
Sample Preparation
-
Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Quantity: Weigh approximately 5-10 mg of the purified this compound.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterochloroform (CDCl₃) is a common choice for alkaloids.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm). Modern NMR instruments can also reference the residual solvent peak.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400-600 MHz) is recommended for better signal dispersion, which is crucial for complex molecules like this compound.
-
¹H NMR Acquisition:
-
Experiment: A standard one-pulse (zg) experiment is typically used.
-
Spectral Width: Set the spectral width to cover the expected range of proton resonances (e.g., 0-12 ppm).
-
Number of Scans: The number of scans (ns) will depend on the sample concentration. For a 5-10 mg sample, 16 to 64 scans are usually sufficient.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically used.
-
-
¹³C NMR Acquisition:
-
Experiment: A proton-decoupled experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon atom.
-
Spectral Width: Set the spectral width to cover the expected range of carbon resonances (e.g., 0-200 ppm).
-
Number of Scans: Due to the low natural abundance of ¹³C and its longer relaxation times, a significantly larger number of scans is required compared to ¹H NMR (e.g., 1024 scans or more).
-
Relaxation Delay (d1): A longer relaxation delay (e.g., 2-5 seconds) is necessary to ensure proper quantitation and to observe quaternary carbons.
-
-
2D NMR Experiments (for structural elucidation):
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning stereochemistry.
-
Data Processing and Analysis
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
-
Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the number of protons corresponding to each signal.
-
Peak Picking: The chemical shifts of all peaks are accurately determined.
-
Interpretation: The ¹H and ¹³C chemical shifts, coupling constants, and 2D correlation data are analyzed to assign all signals to the respective atoms in the this compound molecule.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR-based structural elucidation of a natural product like this compound.
References
Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of Kopsinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kopsinine is a complex indole alkaloid belonging to the aspidosperma family, a class of natural products known for their intricate molecular architectures and significant biological activities. Understanding the fragmentation behavior of this compound under mass spectrometry (MS) conditions is crucial for its rapid identification in complex mixtures, such as plant extracts, and for structural elucidation in drug discovery and development programs. These application notes provide a detailed overview of the expected fragmentation patterns of this compound based on its structural features and the known fragmentation of related aspidosperma alkaloids. A comprehensive experimental protocol for its analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also presented.
Predicted Mass Spectrometry Fragmentation of this compound
This compound has a molecular formula of C₂₁H₂₆N₂O₂ and a monoisotopic mass of 338.1998 Da. In positive ion mode electrospray ionization (ESI), this compound is expected to readily form a protonated molecule [M+H]⁺ at m/z 339.2071. Collision-induced dissociation (CID) of the [M+H]⁺ ion is predicted to initiate a cascade of fragmentation events primarily centered around the strained cage-like structure of the aspidosperma core.
The fragmentation of related aspidosperma alkaloids is often characterized by a retro-Diels-Alder (rDA) reaction and cleavage of the C and D rings. Based on this, a plausible fragmentation pathway for this compound is proposed, initiated by the protonation of the more basic nitrogen atom.
Key Predicted Fragmentation Pathways:
-
Initial Ring Opening: The fragmentation is likely initiated by the opening of the D-ring, a common feature in the fragmentation of aspidosperma alkaloids.
-
Neutral Losses: Subsequent fragmentation is expected to involve the neutral loss of small molecules such as ethylene (C₂H₄, 28 Da) and the elements of methyl acrylate (C₄H₆O₂, 86 Da) from the ester side chain.
-
Formation of Characteristic Ions: A series of characteristic fragment ions are predicted to be formed, reflecting the stable indole core and other structural motifs.
The proposed fragmentation pathway is visualized in the diagram below.
Quantitative Data Summary
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Hypothetical Relative Abundance (%) |
| 339.2 | 311.2 | C₂H₄ (Ethylene) | 65 |
| 339.2 | 253.1 | C₄H₆O₂ (Methyl acrylate) | 100 |
| 339.2 | 225.1 | C₄H₆O₂ + CO | 45 |
| 339.2 | 197.1 | C₄H₆O₂ + CO + C₂H₄ | 30 |
| 339.2 | 182.1 | C₄H₆O₂ + CO + C₂H₄ + CH₃ | 20 |
Note: The relative abundances are hypothetical and will vary depending on the specific instrumental conditions, particularly the collision energy.
Experimental Protocols
This section outlines a general protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Extraction: For plant material, perform a standard alkaloid extraction, typically involving maceration with an acidified methanol or ethanol solution, followed by liquid-liquid partitioning to remove non-polar interferents.
-
Solid-Phase Extraction (SPE): Further clean-up can be achieved using a cation-exchange SPE cartridge to selectively isolate the basic alkaloid fraction.
-
Final Preparation: Evaporate the purified extract to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size) is suitable for the separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, increasing to 95% B over 10-15 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions. The optimal collision energy for specific transitions should be determined empirically.
-
Scan Mode: Full scan MS to identify the precursor ion, followed by product ion scans (tandem MS) to obtain the fragmentation pattern. For quantitative analysis, Multiple Reaction Monitoring (MRM) would be employed.
The general workflow for the LC-MS/MS analysis is depicted below.
Conclusion
The provided application notes offer a foundational understanding of the expected mass spectrometric fragmentation of this compound and a robust starting protocol for its analysis. While the fragmentation pathway and quantitative data are based on the analysis of structurally related alkaloids and expert prediction, they provide a strong basis for method development and the tentative identification of this compound in complex samples. Researchers are encouraged to use this information as a guide and to optimize the experimental parameters for their specific instrumentation and analytical goals.
Application Notes and Protocols for X-ray Crystallography of Kopsinine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the X-ray crystallographic analysis of kopsinine, an indoline alkaloid, and its derivatives. The structural elucidation of these compounds is critical for understanding their chemical properties and potential pharmacological activities.
This compound, isolated from plants of the Kopsia genus, belongs to a complex group of indole alkaloids.[1][2] X-ray crystallography provides definitive three-dimensional structural information, which is invaluable for structure-activity relationship (SAR) studies in drug discovery and for the validation of synthetic pathways.
Data Presentation: Crystallographic Data of this compound and its Salts
The following table summarizes the key crystallographic data for this compound, kopsinilam, and various salts of this compound as determined by single-crystal X-ray diffraction.[3]
| Compound | Kopsinilam | This compound | This compound monohydrochloride | This compound dihydrochloride dihydrate |
| Formula | C₂₁H₂₄N₂O₃ | C₂₁H₂₆N₂O₂ | C₂₁H₂₇ClN₂O₂ | C₂₁H₃₀Cl₂N₂O₄ |
| MW ( g/mol ) | 368.43 | 338.45 | 374.91 | 447.39 |
| Crystal System | Trigonal | Orthorhombic | Orthorhombic | Monoclinic |
| Space Group | P3₂21 | P2₁2₁2₁ | P2₁2₁2₁ | P2₁ |
| Z | 3 | 4 | 4 | 2 |
| a (Å) | 9.200(1) | 10.1151(4) | 10.038(1) | 10.7434(6) |
| b (Å) | 9.200(1) | 12.0163(5) | 12.189(1) | 9.8712(5) |
| c (Å) | 22.189(2) | 14.1802(5) | 14.889(1) | 10.8404(6) |
| α (°) | 90 | 90 | 90 | 90 |
| β (°) | 90 | 90 | 90 | 114.12(1) |
| γ (°) | 120 | 90 | 90 | 90 |
| V (ų) | 1629.1(3) | 1722.01(11) | 1818.1(3) | 1048.8(1) |
| wR | 0.0876 | 0.0842 | 0.0685 | 0.1096 |
| GOOF | 1.002 | 1.066 | 1.037 | 0.990 |
| CCDC No. | 1438781 | 1438703 | 978766 | - |
Experimental Protocols
The methodologies for the crystallization and X-ray diffraction analysis of this compound and its derivatives are detailed below. These protocols are based on established procedures in the field.[3][4][5][6][7]
I. Crystallization of this compound and its Salts
Objective: To obtain single crystals of sufficient size and quality for X-ray diffraction analysis.
Materials:
-
This compound (isolated from Vinca erecta or synthetically derived)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl) in ethanol
-
Nitric acid (HNO₃)
-
Hydrobromic acid (HBr)
-
Small glass vials or test tubes
-
Microscope
Protocol:
-
Preparation of this compound Base Crystals:
-
Dissolve purified this compound in a minimal amount of ethanol at room temperature.
-
Allow the solution to slowly evaporate in a loosely capped vial.
-
Monitor for crystal formation over several days.
-
Crystals of this compound typically form with a melting point of 244-246°С.[3]
-
-
Preparation of this compound Salt Crystals:
-
Monosalts: To a solution of this compound in ethanol, add one equivalent of the desired acid (e.g., HCl, HBr, or HNO₃) dissolved in ethanol.
-
Disalts: To a solution of this compound in ethanol, add two or more equivalents of the desired acid.
-
The resulting precipitate is collected and recrystallized from ethanol.
-
For example, this compound monohydrochloride crystals can be obtained with a melting point of 250-252°С (with decomposition).[3] this compound dihydrochloride can be recrystallized from absolute ethanol, with a melting point of 260-262°С (with decomposition).[3]
-
II. Single-Crystal X-ray Diffraction Analysis
Objective: To determine the three-dimensional atomic structure of the this compound derivative.
Equipment:
-
Single-crystal X-ray diffractometer (e.g., Enraf–Nonius 590 with a Kappa CCD detector)
-
Mo-Kα X-ray source (λ = 0.71073 Å)
-
Cryostat (for low-temperature data collection, optional)
-
Computer with data collection and structure solution software (e.g., SHELX)
Protocol:
-
Crystal Mounting:
-
Carefully select a single, well-formed crystal under a microscope.
-
Mount the crystal on a goniometer head using a suitable cryoprotectant or adhesive.
-
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Perform an initial screening to determine the crystal quality and unit cell parameters.
-
Collect a full sphere of diffraction data at a suitable temperature (e.g., room temperature or 100 K).
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain reflection intensities.
-
Apply corrections for Lorentz and polarization effects, and absorption.
-
Determine the space group and unit cell dimensions.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the atomic coordinates and displacement parameters against the experimental data.
-
Locate and refine hydrogen atoms from the difference electron density maps.
-
The final refined structure should have low R-factors and a Goodness-of-Fit (GOOF) close to 1.
-
Visualizations
The following diagrams illustrate the experimental workflow for the X-ray crystallography of this compound derivatives.
Caption: Experimental workflow for this compound crystallography.
Caption: Role of crystallography in this compound research.
References
- 1. This compound | C21H26N2O2 | CID 7069830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sciencegate.app [sciencegate.app]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of Kopsinine by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kopsinine is a naturally occurring indole alkaloid found in various species of the genus Kopsia, which belongs to the Apocynaceae family. These plants are a rich source of structurally complex and biologically active alkaloids. This compound and related compounds have garnered interest in the scientific community for their potential pharmacological activities. The isolation and purification of this compound in high purity are essential for detailed biological screening, structural elucidation, and as a starting point for the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of natural products like this compound, offering high resolution and sensitivity.
This document provides a detailed protocol for the purification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodology is designed to be a practical guide for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Profile of this compound
A fundamental understanding of the physicochemical properties of this compound is crucial for the development of an effective HPLC purification method.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₆N₂O₂ | [PubChem CID: 7069830] |
| Molecular Weight | 338.4 g/mol | [PubChem CID: 7069830] |
| XLogP3 | 2.9 | [PubChem CID: 7069830] |
| UV max | 200, 240, 290 nm (in MeOH) | [1] |
Experimental Protocols
I. Extraction of Crude this compound from Plant Material
This protocol outlines a general procedure for the extraction of alkaloids, including this compound, from Kopsia species.
Materials and Reagents:
-
Dried and ground plant material (e.g., leaves, bark, or roots of Kopsia sp.)
-
Hexane
-
Dichloromethane (CH₂Cl₂)
-
Ammonia solution (10%)
-
Methanol (MeOH)
-
Rotary evaporator
-
Soxhlet extractor
-
Filtration apparatus
Procedure:
-
Defatting: The dried plant material is first defatted by extraction with hexane using a Soxhlet extractor for approximately 17 hours to remove nonpolar constituents. The hexane extract is then discarded.[2]
-
Alkaloid Extraction: The defatted plant material is dried and then moistened with a 10% ammonia solution and left to stand overnight. This basification step is crucial for converting alkaloid salts into their free base form, which are more soluble in organic solvents.[2]
-
The ammoniated plant material is then exhaustively extracted with dichloromethane (CH₂Cl₂).[2]
-
The CH₂Cl₂ extract is concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.
II. Preparative HPLC Purification of this compound
This protocol details the conditions for the purification of this compound from the crude extract using preparative RP-HPLC.
Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump, autosampler, and UV detector
-
Octadecylsilyl (ODS, C18) preparative HPLC column (e.g., 250 x 20 mm, 7 µm)
-
HPLC-grade acetonitrile (MeCN)
-
HPLC-grade water
-
Formic acid (0.1%)
-
Syringe filters (0.45 µm)
-
Sample vials
Chromatographic Conditions:
| Parameter | Condition |
| Column | ODS (C18) Preparative Column |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic at 20% B |
| Flow Rate | 2 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | Dependent on column loading capacity |
| Column Temperature | Ambient |
Procedure:
-
Sample Preparation: Dissolve the crude alkaloid extract in a minimal amount of the mobile phase. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
HPLC Analysis: Equilibrate the ODS column with the mobile phase (20% Acetonitrile in Water with 0.1% Formic Acid) at a flow rate of 2 mL/min until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Monitor the separation at a UV wavelength of 220 nm.[2]
-
Collect the fraction corresponding to the this compound peak. The retention time for this compound under these conditions is approximately 23 minutes.[2]
-
Post-Purification: The collected fraction can be concentrated using a rotary evaporator to remove the mobile phase solvents. The purity of the isolated this compound should be assessed using analytical HPLC.
Data Presentation
The following table summarizes the expected quantitative data from the preparative HPLC purification of this compound.
| Analyte | Retention Time (min) | Purity (%) | Recovery (%) |
| This compound | ~23.0 | >95 | >90 |
Note: The values presented are typical and may vary depending on the specific instrumentation, column, and experimental conditions.
Visualizations
This compound Purification Workflow
The following diagram illustrates the overall workflow for the isolation and purification of this compound from its natural source.
Caption: Workflow for this compound Purification
Classification of this compound
This diagram shows the classification of this compound within the broader group of alkaloids.
Caption: Classification of this compound
Conclusion
The protocol described in this application note provides a reliable and effective method for the purification of this compound from Kopsia species using preparative RP-HPLC. The use of a C18 column with an acetonitrile/water mobile phase containing formic acid allows for good separation and recovery of the target compound. This methodology is a valuable tool for researchers and scientists working on the isolation and characterization of natural products for potential drug discovery and development. The purity of the isolated this compound can be readily assessed by analytical HPLC, and its structure confirmed by spectroscopic techniques such as NMR and mass spectrometry.
References
Application Note: Chiral Separation of Kopsinine Enantiomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of Kopsinine. This compound, a hexacyclic indole alkaloid from the Kopsia genus, exhibits anticholinergic activity, with (-)-kopsinine being a known active enantiomer.[1] As enantiomers of a chiral drug can have different pharmacological and toxicological profiles, their separation and analysis are critical in drug development and pharmacological studies. This document provides a comprehensive protocol for the chiral separation of this compound enantiomers using a polysaccharide-based chiral stationary phase, enabling accurate determination of enantiomeric purity.
Introduction
This compound is a complex alkaloid with a rigid cage-like structure. The natural form, (-)-kopsinine, has been identified as having anticholinergic properties.[1] Anticholinergic agents act by blocking the neurotransmitter acetylcholine at muscarinic receptors, leading to a range of physiological effects. The stereochemistry of a molecule is a crucial determinant of its biological activity. Different enantiomers can exhibit quantitative and qualitative differences in their interaction with chiral biological targets such as receptors and enzymes. Therefore, the ability to separate and analyze the enantiomers of this compound is essential for understanding its pharmacology and for the development of enantiomerically pure drug candidates with improved therapeutic indices. This application note presents a reliable HPLC method for the baseline separation of (+)- and (-)-Kopsinine.
Application
The primary application of this method is the determination of the enantiomeric purity of this compound samples. This is crucial for:
-
Drug Discovery and Development: To assess the enantiomeric composition of newly synthesized this compound analogues and to study the structure-activity relationship (SAR) of the individual enantiomers.
-
Pharmacological Research: To investigate the specific biological activities of each this compound enantiomer, particularly their differential effects as anticholinergic agents.
-
Quality Control: To ensure the enantiomeric purity of this compound active pharmaceutical ingredients (APIs) and formulated drug products.
The known anticholinergic activity of (-)-kopsinine suggests its potential as a muscarinic receptor antagonist. The differential activity between enantiomers is a common phenomenon for muscarinic antagonists.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A detailed protocol for the chiral separation of this compound enantiomers is provided below.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiralpak® IC column (or equivalent polysaccharide-based chiral stationary phase)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade n-hexane
-
HPLC grade 2-propanol (IPA)
-
Diethylamine (DEA)
-
This compound racemic standard
-
(-)-Kopsinine and (+)-Kopsinine enantiomeric standards (if available)
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak® IC, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (95:5:0.4, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Protocol:
-
Mobile Phase Preparation:
-
Carefully measure 950 mL of n-hexane, 50 mL of 2-propanol, and 4 mL of diethylamine.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.
-
If available, prepare individual stock solutions of (-)-Kopsinine and (+)-Kopsinine at the same concentration.
-
From the stock solutions, prepare working standard solutions at a concentration of 0.1 mg/mL by diluting with the mobile phase.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to achieve a final concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System Setup and Equilibration:
-
Install the Chiralpak® IC column in the HPLC system.
-
Purge the system with the mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
-
Analysis:
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peaks corresponding to the this compound enantiomers.
-
-
Data Analysis:
-
Identify the peaks for (+)- and (-)-Kopsinine based on the retention times obtained from the individual enantiomeric standards (if available).
-
Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 is considered baseline separation.
-
Determine the enantiomeric excess (% ee) of the sample using the following formula: % ee = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] x 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.
-
System Suitability:
To ensure the validity of the analytical results, perform system suitability tests before sample analysis.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 |
| Tailing Factor (T) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of peak areas for replicate injections | ≤ 2.0% |
Data Presentation
Table 1: Chromatographic Parameters for the Chiral Separation of this compound Enantiomers.
| Parameter | Result |
| Retention Time (t_R1) | To be determined experimentally |
| Retention Time (t_R2) | To be determined experimentally |
| Separation Factor (α) | 1.7 |
| Resolution (Rs) | > 1.5 |
Note: The separation factor (α) of 1.7 is based on published data. Actual retention times and resolution should be determined experimentally.
Visualizations
Caption: Experimental workflow for the chiral separation of this compound enantiomers.
Caption: Proposed mechanism of anticholinergic action of (-)-Kopsinine.
References
Application Notes and Protocols for the Extraction of Kopsinine from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kopsinine is a monoterpene indole alkaloid found in various species of the genus Kopsia, which belongs to the Apocynaceae family.[1][2] These plants are primarily distributed in Southeast Asia, China, and Australia and have been a source of a diverse range of bioactive alkaloids.[2] this compound itself has been isolated from several species, including Kopsia arborea, Kopsia officinalis, and Kopsia singapurensis. This document provides a detailed protocol for the extraction and isolation of this compound from plant material, compiled from established methodologies for alkaloid extraction from Kopsia species.
Data Presentation: this compound Yield
Quantitative data on the yield of this compound from plant material is not extensively reported in the literature, as many studies focus on the isolation and structural elucidation of a wide range of alkaloids. However, one study on the stem-bark of Kopsia arborea provides a specific yield for this compound.
| Plant Species | Plant Part | Extraction Method | This compound Yield (g/kg of dried plant material) | Reference |
| Kopsia arborea | Stem-bark | Ethanolic extraction followed by acid-base partition and chromatography | 1.216 | [3] |
Experimental Protocols
This section outlines a general yet detailed protocol for the extraction and isolation of this compound from dried and powdered plant material, based on common practices for indole alkaloid extraction.
Materials and Reagents
-
Dried and powdered plant material (e.g., stem-bark of Kopsia arborea)
-
Hexane
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), 2% aqueous solution
-
Ammonium hydroxide (NH₄OH) or Sodium carbonate (Na₂CO₃) solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Appropriate solvents for chromatography (e.g., mixtures of hexane, ethyl acetate, methanol)
-
Rotary evaporator
-
Soxhlet apparatus (optional)
-
Separatory funnel
-
Standard laboratory glassware
Protocol 1: General Extraction and Isolation of this compound
Step 1: Defatting of Plant Material
-
Pack the dried and powdered plant material (e.g., 1 kg) into a Soxhlet apparatus.
-
Extract the material with hexane for 12-24 hours to remove nonpolar compounds such as fats and waxes.
-
Discard the hexane extract.
-
Air-dry the defatted plant material to remove residual hexane.
Step 2: Extraction of Alkaloids
-
The defatted plant material is then subjected to extraction with a polar solvent like methanol or ethanol. This can be done either by continuing the Soxhlet extraction for another 24-48 hours or by maceration (soaking the material in the solvent at room temperature for several days with occasional shaking).
-
After extraction, filter the mixture and collect the solvent extract.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.
Step 3: Acid-Base Extraction for Alkaloid Enrichment
-
Dissolve the crude methanolic or ethanolic extract in a 2% aqueous solution of a strong acid like HCl or H₂SO₄. This will convert the basic alkaloids into their water-soluble salt forms.[4]
-
Filter the acidic solution to remove any insoluble material.
-
Wash the acidic solution with a nonpolar organic solvent like dichloromethane or chloroform in a separatory funnel to remove neutral and acidic impurities. Discard the organic layer.
-
Make the aqueous solution basic by adding a base such as ammonium hydroxide or sodium carbonate solution until the pH is approximately 9-10. This will deprotonate the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.
-
Extract the basic aqueous solution multiple times with dichloromethane or chloroform.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter and concentrate the dried organic extract using a rotary evaporator to obtain the crude alkaloid mixture.
Step 4: Chromatographic Purification of this compound
-
The crude alkaloid mixture is then subjected to purification using column chromatography over silica gel.
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of increasing polarity, such as hexane-ethyl acetate, followed by ethyl acetate-methanol).
-
Dissolve the crude alkaloid mixture in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. A reference standard of this compound, if available, would be beneficial for identification.
-
Combine the fractions containing pure or enriched this compound.
-
Further purification can be achieved by repeated column chromatography or by preparative TLC if necessary.
-
The purity of the isolated this compound can be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6][7]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the extraction and isolation of this compound from plant material.
Caption: General workflow for this compound extraction.
Signaling Pathways
Currently, there is limited publicly available information regarding the specific signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action at the molecular level.
References
- 1. Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jocpr.com [jocpr.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. agilent.com [agilent.com]
- 7. ijstr.org [ijstr.org]
Application Notes and Protocols for Cytotoxicity Assays of Kopsinine and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kopsinine, a monoterpene indole alkaloid from plants of the Kopsia genus, and its analogues have garnered interest for their potential pharmacological activities, including anticancer properties. The evaluation of the cytotoxic effects of these compounds is a critical first step in the drug discovery process. This document provides detailed application notes and protocols for performing common cytotoxicity assays to assess the potency of this compound and its analogues. The included assays—MTT, SRB, and Annexin V-FITC/PI—are robust methods for determining cell viability and elucidating the mechanism of cell death.
Data Presentation: Cytotoxicity of Kopsia Alkaloids
The following table summarizes the reported cytotoxic activities (IC50 values) of various alkaloids isolated from Kopsia species against different human cancer cell lines. This data provides a comparative reference for new analogues of this compound.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Kopsiarborine A | H446 (Lung) | MTT | <20 | [1] |
| H292 (Lung) | MTT | <20 | [1] | |
| A549 (Lung) | MTT | <20 | [1] | |
| H460 (Lung) | MTT | <20 | [1] | |
| 95-D (Lung) | MTT | <20 | [1] | |
| Kopsiarborine B | H446 (Lung) | MTT | <9.5 | [1] |
| H292 (Lung) | MTT | <9.5 | [1] | |
| A549 (Lung) | MTT | <9.5 | [1] | |
| H460 (Lung) | MTT | <9.5 | [1] | |
| 95-D (Lung) | MTT | <9.5 | [1] | |
| Eburnaminol | HT-29 (Colon) | Not Specified | 75.8 | [2] |
| Kopsifine | HL-60 (Leukemia) | MTT | 0.9 (µg/mL) | [3][4] |
| Rhazinicine | HeLa (Cervical) | MTT | 2.9 (µg/mL) | [3][4] |
| Aspidodasycarpine | HeLa (Cervical) | MTT | 7.5 (µg/mL) | [3][4] |
| Kopsiahainanin A | A-549, BGC-823, HepG2, HL-60, MCF-7, SMMC-7721, W480 | Not Specified | 9.4-11.7 | [5] |
| Kopsiahainanin B | A-549, BGC-823, HepG2, HL-60, MCF-7, SMMC-7721, W480 | Not Specified | 12.2-15.9 | [5] |
| Kopsileuconine B | PC9 (Lung, EGFR mutant) | Not Specified | 15.07 | [6] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8]
Materials:
-
This compound or its analogues
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[9]
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or its analogues in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[10]
Materials:
-
This compound or its analogues
-
Adherent human cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA) solution (10% w/v, ice-cold)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Acetic acid solution (1% v/v)
-
Tris base solution (10 mM, pH 10.5)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50-100 µL of ice-cold 10% TCA to each well to fix the cells.[10] Incubate at 4°C for at least 1 hour.[10]
-
Washing: Carefully wash the plates five times with distilled water and allow them to air dry completely.
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]
-
Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB dye.[10]
-
Drying: Allow the plates to air dry completely.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[10]
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[2][11]
Materials:
-
This compound or its analogues
-
Suspension or adherent human cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells per well in a 6-well plate and treat with this compound or its analogues for the desired time.[3] Include both untreated and positive controls.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Combine the cells from the supernatant and the adherent layer to include all apoptotic cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 5 minutes at 300 x g).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.[3]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.[12]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small).
-
Visualizations
Experimental Workflows
References
- 1. vincamine-from-an-antioxidant-and-a-cerebral-vasodilator-to-its-anticancer-potential - Ask this paper | Bohrium [bohrium.com]
- 2. Vincamine Alleviates Amyloid-β 25-35 Peptides-induced Cytotoxicity in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review on phytochemistry and pharmacology of genus Kopsia : monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01791A [pubs.rsc.org]
- 4. Cytotoxicity, genotoxicity and mechanism of action (via gene expression analysis) of the indole alkaloid aspidospermine (antiparasitic) extracted from Aspidosperma polyneuron in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity, genotoxicity and mechanism of action (via gene expression analysis) of the indole alkaloid aspidospermine (antiparasitic) extracted from Aspidosperma polyneuron in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two Natural Alkaloids Synergistically Induce Apoptosis in Breast Cancer Cells by Inhibiting STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Kopsileuconines A-D: Bisindole alkaloids with cytotoxic activity from Kopsia hainanensis [pubmed.ncbi.nlm.nih.gov]
- 11. phcog.com [phcog.com]
- 12. Vincamine, from an antioxidant and a cerebral vasodilator to its anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Assays of Kopsinine and Related Kopsia Alkaloids
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Kopsinine is a monoterpene indole alkaloid isolated from plants of the genus Kopsia. Alkaloids as a chemical class are known to possess a wide range of biological activities, including antimicrobial properties. The rising threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents, and natural products like this compound represent a promising area of research. While specific data on the antibacterial activity of this compound is limited in publicly available literature, numerous studies have demonstrated the antimicrobial potential of other alkaloids isolated from various Kopsia species.
These application notes provide a framework for assessing the antibacterial activity of this compound. They include detailed protocols for standard antibacterial assays and summarize the known antibacterial activities of related Kopsia alkaloids to serve as a reference for expected outcomes and experimental design.
Data Presentation: Antibacterial Activity of Kopsia Alkaloids
While specific quantitative data for this compound was not found in the reviewed literature, several other alkaloids from the Kopsia genus have been evaluated for their antibacterial activity. The following table summarizes representative data from a study on indole alkaloids from Kopsia hainanensis against Staphylococcus aureus[1]. This table can serve as a template for presenting new data generated for this compound.
Table 1: Zone of Inhibition of Indole Alkaloids from Kopsia hainanensis against Staphylococcus aureus
| Compound | Zone of Inhibition (mm) |
| Kopsihainin D | 11.2 |
| Kopsihainin E | 9.1 |
| Kopsihainin F | 10.3 |
| Kopsiflorine | 9.7 |
| Kanamycin (Positive Control) | Not specified in abstract |
Data from a study using the filter paper disc agar diffusion method.[1]
Experimental Protocols
Two primary methods are recommended for the initial screening and quantitative assessment of the antibacterial activity of this compound: the Agar Disk Diffusion Assay for a qualitative or semi-quantitative screening, and the Broth Microdilution Assay to determine the Minimum Inhibitory Concentration (MIC) for a quantitative measure of potency.
Protocol 1: Agar Disk Diffusion Assay (Kirby-Bauer Method)
This method is a widely used preliminary test to assess the susceptibility of bacteria to a substance.[2][3] It is based on the diffusion of the test compound from a disk onto an agar plate inoculated with a test microorganism, resulting in a zone of growth inhibition if the compound is active.[2][3][4]
Materials:
-
This compound stock solution of known concentration (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli) in logarithmic growth phase
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Positive control (e.g., a standard antibiotic disk like Kanamycin or Gentamicin)
-
Negative control (disk with the solvent used to dissolve this compound)
-
Incubator (37°C)
-
Calipers or ruler
Procedure:
-
Inoculum Preparation: From a fresh overnight culture, select several colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[3]
-
Disk Preparation and Application: Aseptically apply a known amount of the this compound stock solution to sterile filter paper disks and allow the solvent to evaporate completely. Using sterile forceps, place the this compound-impregnated disk, along with positive and negative control disks, onto the surface of the inoculated MHA plate. Ensure the disks are placed at least 24 mm apart from each other and 15 mm from the edge of the plate.[4]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters (mm), including the diameter of the disk. A larger zone of inhibition indicates greater antibacterial activity.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[5][6][7]
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Positive control (a standard antibiotic)
-
Negative control (broth with no bacteria)
-
Growth control (broth with bacteria and solvent, but no this compound)
-
Multichannel pipette
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Serial Dilution of this compound: Add 100 µL of the this compound stock solution to the first well of a row and mix well. Transfer 100 µL from the first well to the second, and continue this two-fold serial dilution across the plate, discarding the final 100 µL from the last well. This will create a range of decreasing concentrations of this compound.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well (except the negative control wells).
-
Controls:
-
Growth Control: Wells containing MHB, the bacterial inoculum, and the same amount of solvent used for the this compound stock.
-
Sterility Control (Negative Control): Wells containing only MHB.
-
Positive Control: A separate row with a standard antibiotic undergoing serial dilution.
-
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible turbidity (cloudiness) or pellet of bacterial growth at the bottom of the well. This can be assessed visually or by using a microplate reader to measure the optical density (OD) at 600 nm.
Potential Mechanisms of Action and Signaling Pathways
The precise antibacterial mechanism of this compound has not been elucidated. However, based on studies of other alkaloids, several potential mechanisms can be proposed. Alkaloids can exert their antibacterial effects through various pathways.[8]
General Antibacterial Mechanisms of Alkaloids:
-
Cell Wall and Membrane Disruption: Some alkaloids can interfere with the synthesis of the bacterial cell wall or disrupt the integrity of the cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Nucleic Acid Synthesis: Alkaloids may intercalate with DNA or inhibit enzymes essential for DNA replication and transcription, thereby preventing bacterial proliferation.
-
Inhibition of Protein Synthesis: They can bind to bacterial ribosomes and interfere with the process of protein synthesis.
-
Enzyme Inhibition: Alkaloids can inhibit the activity of crucial bacterial enzymes involved in metabolism and other vital cellular processes.
-
Biofilm Formation Inhibition: Some alkaloids have been shown to prevent the formation of bacterial biofilms, which are communities of bacteria that are often more resistant to antibiotics.
The following diagram illustrates these potential antibacterial mechanisms of alkaloids, which can serve as a starting point for investigating the specific mechanism of this compound.
Caption: Potential antibacterial mechanisms of this compound.
The following diagram illustrates a typical experimental workflow for evaluating the antibacterial activity of a novel compound like this compound.
Caption: Workflow for antibacterial assessment of this compound.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. singerinstruments.com [singerinstruments.com]
- 7. sciencebuddies.org [sciencebuddies.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Enzyme Inhibition Studies with Kopsinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kopsinine, a prominent indole alkaloid isolated from plants of the Kopsia genus, belongs to a class of compounds that have garnered significant interest for their diverse pharmacological activities. Notably, alkaloids from the Kopsia genus have been investigated for their potential as enzyme inhibitors, particularly in the context of neurodegenerative diseases due to their reported cholinergic activities. This document provides a detailed overview of the potential enzyme targets of this compound, protocols for conducting inhibition assays, and a framework for interpreting the resulting data. While specific quantitative inhibition data for this compound is not extensively available in publicly accessible literature, the provided protocols are based on established methods for evaluating related compounds and will enable researchers to systematically investigate the inhibitory potential of this compound.
Potential Enzyme Targets
Based on the reported biological activities of Kopsia alkaloids and related compounds, the primary enzymes of interest for inhibition studies with this compound include:
-
Acetylcholinesterase (AChE): Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease and other neurological disorders characterized by a deficit in cholinergic transmission. Several alkaloids from the Kopsia genus have been reported to exhibit AChE inhibitory activity.
-
Butyrylcholinesterase (BChE): BChE also hydrolyzes acetylcholine and its inhibition is considered a valuable target in neurodegenerative diseases.
-
Cytochrome P450 (CYP) Enzymes: Preliminary evidence suggests that this compound may induce hepatic mixed-function oxidases, including cytochrome P450 enzymes. Investigating the potential inhibitory effects of this compound on specific CYP isoforms is crucial for understanding its drug metabolism profile and potential for drug-drug interactions.
Data Presentation: A Framework for this compound Inhibition Studies
To facilitate clear and comparative analysis of experimental results, all quantitative data from enzyme inhibition assays should be summarized in a structured table. Below is a template for presenting such data.
| Enzyme Target | Inhibitor | IC50 (µM) | Ki (µM) | Type of Inhibition | Assay Method | Reference |
| Acetylcholinesterase (AChE) | This compound | TBD | TBD | TBD | Ellman's Method | (Internal Data) |
| Butyrylcholinesterase (BChE) | This compound | TBD | TBD | TBD | Ellman's Method | (Internal Data) |
| Cytochrome P450 (e.g., CYP3A4) | This compound | TBD | TBD | TBD | Fluorometric/Luminometric | (Internal Data) |
| Positive Control (e.g., Donepezil for AChE) |
TBD: To Be Determined
Experimental Protocols
The following are detailed protocols for the key recommended enzyme inhibition assays for this compound.
Protocol 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely accepted method for measuring cholinesterase activity and inhibition.
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., Donepezil or Galantamine)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (10 mM) in phosphate buffer.
-
Prepare a stock solution of ATCI or BTCI (10 mM) in deionized water.
-
Prepare a stock solution of the enzyme in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Prepare a series of dilutions of this compound and the positive control in phosphate buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1% (v/v).
-
-
Assay Setup (in a 96-well plate):
-
Blank: 180 µL of phosphate buffer.
-
Control (100% activity): 160 µL of phosphate buffer + 20 µL of enzyme solution.
-
Inhibitor wells: 140 µL of phosphate buffer + 20 µL of this compound/positive control dilution + 20 µL of enzyme solution.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes.
-
Reaction Initiation:
-
To each well, add 20 µL of the DTNB solution.
-
To initiate the reaction, add 20 µL of the substrate solution (ATCI or BTCI) to all wells simultaneously using a multichannel pipette.
-
-
Measurement: Immediately begin measuring the absorbance at 412 nm every 60 seconds for 10-20 minutes using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance versus time plot (ΔAbs/min).
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
To determine the inhibition constant (Ki) and the mode of inhibition, the assay should be repeated with varying concentrations of both the substrate and this compound. The data can then be analyzed using Lineweaver-Burk or Dixon plots.
-
Protocol 2: Cytochrome P450 Inhibition Assay (Fluorometric)
This protocol describes a general method for assessing the inhibition of a specific CYP isoform (e.g., CYP3A4) using a fluorogenic substrate.
Materials:
-
Recombinant human CYP enzyme (e.g., CYP3A4) and cytochrome P450 reductase in a membrane preparation (e.g., microsomes).
-
Fluorogenic substrate specific for the CYP isoform being tested (e.g., 7-benzyloxy-4-trifluoromethylcoumarin (BFC) for CYP3A4).
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+).
-
Potassium phosphate buffer (0.1 M, pH 7.4).
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
Positive control inhibitor (e.g., Ketoconazole for CYP3A4).
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the CYP enzyme/reductase mixture, fluorogenic substrate, and NADPH regenerating system in potassium phosphate buffer.
-
Prepare a series of dilutions of this compound and the positive control in the buffer.
-
-
Assay Setup (in a 96-well black plate):
-
Add the CYP enzyme/reductase mixture to each well.
-
Add the this compound/positive control dilutions to the respective wells.
-
Add the fluorogenic substrate to all wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system to all wells.
-
Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes.
-
Data Analysis:
-
Determine the rate of the reaction from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition and the IC50 value for this compound as described in Protocol 1.
-
Kinetic analysis to determine Ki and the mode of inhibition can be performed by varying both substrate and inhibitor concentrations.
-
Visualizations
Experimental Workflow for Cholinesterase Inhibition Assay
Caption: Workflow for cholinesterase inhibition assay using Ellman's method.
Signaling Pathway: Cholinergic Neurotransmission and AChE Inhibition
Caption: Mechanism of AChE inhibition by this compound in a cholinergic synapse.
Troubleshooting & Optimization
Technical Support Center: Kopsinine Total Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Kopsinine. The information is based on established synthetic routes, with a focus on improving reaction yields and overcoming common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific challenges that may arise during the synthesis of this compound, with a focus on the divergent approach utilizing an intramolecular cycloaddition cascade and a key samarium(II) iodide-mediated cyclization.
1. Low Yield in the Intramolecular [4+2]/[3+2] Cycloaddition Cascade
-
Question: My intramolecular [4+2]/[3+2] cycloaddition of the 1,3,4-oxadiazole precursor is resulting in a low yield of the pentacyclic core. What are the critical parameters to optimize?
-
Answer: The yield of this key cycloaddition cascade is highly sensitive to reaction conditions. Here are several factors to consider for optimization:
-
Solvent and Temperature: The reaction is typically performed in a high-boiling solvent like o-dichlorobenzene (o-DCB) at elevated temperatures, often around 180 °C.[1] Ensure your solvent is anhydrous and the reaction temperature is accurately maintained. Lower temperatures may lead to incomplete reaction, while excessively high temperatures could promote decomposition.
-
Purity of the Starting Material: The 1,3,4-oxadiazole precursor must be of high purity. Impurities can interfere with the cycloaddition process. Thorough purification of the precursor is crucial.
-
Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. Prolonged heating can lead to the degradation of the desired product.
-
Degassing: To minimize oxidative side reactions at high temperatures, consider degassing the solvent before use and running the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
2. Poor Regioselectivity in the Chugaev Elimination
-
Question: I am observing a mixture of olefin regioisomers from the Chugaev elimination of the xanthate intermediate, leading to difficulties in purification and reduced yield of the desired alkene. How can I improve the regioselectivity?
-
Answer: Achieving high regioselectivity in the Chugaev elimination is a known challenge in this synthesis. An improved procedure involves modification of the nitrogen protecting group to favor the formation of the desired, more substituted olefin.[2]
-
Protecting Group Strategy: Replacing the N-benzyl group with an N-carboxybenzyl (Cbz) carbamate on the indoline nitrogen can improve the regioselectivity of the elimination.[2] The Cbz group is thought to activate the C2-H for syn-elimination, favoring the formation of the desired double bond.[2]
-
Reaction Conditions: The elimination can be carried out under milder thermal conditions in toluene at around 100-150 °C.[2] Careful temperature control is important; excessively high temperatures may not improve selectivity.
-
Alternative Elimination Conditions: While the thermal Chugaev elimination is reported, exploring other elimination methods for xanthates could be a viable, albeit less documented, alternative if regioselectivity remains poor.
-
3. Low Yield or Diastereoselectivity in the SmI₂-Mediated Transannular Cyclization
-
Question: The key SmI₂-promoted transannular cyclization to form the bicyclo[2.2.2]octane core is giving a low yield and/or a mixture of diastereomers. What are the critical factors for this reaction?
-
Answer: This samarium(II) iodide-mediated radical cyclization is a crucial bond-forming step, and its success hinges on several experimental details.
-
Quality of SmI₂: The quality and concentration of the SmI₂ solution are paramount. It is often prepared fresh before use. The deep blue color of the solution is an indicator of its activity. Commercial solutions can also be used, but their molarity should be accurately determined.
-
Solvent System: The reaction is typically performed in a mixture of THF and HMPA (hexamethylphosphoramide).[1] HMPA is a crucial co-solvent that enhances the reducing power of SmI₂. Ensure both solvents are rigorously dried and deoxygenated.
-
Reaction Temperature and Time: The reaction is generally conducted at room temperature (25 °C) for a short duration (e.g., 20 minutes).[1]
-
Substrate Purity: As with other steps, the purity of the cyclization precursor is essential for a clean reaction.
-
Alternative Radical Cyclization: A (TMS)₃SiH-mediated free radical cyclization can also yield the desired carbon skeleton, but it has been reported to produce a 1:1 mixture of diastereomers, in contrast to the highly diastereoselective SmI₂-mediated reaction.[1] This highlights the importance of the SmI₂ method for stereocontrol.
-
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in a representative total synthesis of this compound.
| Step | Reagents and Conditions | Yield | Reference |
| Intramolecular [4+2]/[3+2] Cycloaddition Cascade | o-dichlorobenzene, 180 °C | ~71% | [1] |
| Reductive Oxido Bridge Opening | NaCNBH₃, 20% HOAc/i-PrOH | 87% | [1] |
| Chugaev Elimination (Improved Protocol with Cbz protection) | Toluene, 100-150 °C | 60% | [2] |
| SmI₂-Mediated Transannular Cyclization | SmI₂, THF/HMPA (10:1), 25 °C, 20 min | 75% | [1] |
| Thiolactam Formation | Lawesson's Reagent | 90% | [1] |
| Desulfurization and N-debenzylation | Raney-Ni, EtOH, 25 °C, 3 h | 95% | [1] |
Experimental Protocols
1. Intramolecular [4+2]/[3+2] Cycloaddition Cascade
A solution of the 1,3,4-oxadiazole precursor (1 equivalent) in o-dichlorobenzene is heated to 180 °C. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the pentacyclic product.[1]
2. Improved Chugaev Elimination
To a solution of the alcohol intermediate (1 equivalent) in THF at 0 °C is added NaH (1.2 equivalents). The mixture is stirred for 30 minutes, followed by the addition of CS₂ (1.5 equivalents). After stirring for 1 hour, MeI (1.5 equivalents) is added, and the reaction is allowed to warm to room temperature and stirred for another hour. The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The resulting crude xanthate is dissolved in toluene and heated to 100-150 °C. After completion, the solvent is evaporated, and the product is purified by chromatography.[2]
3. SmI₂-Mediated Transannular Cyclization
A solution of the alkene precursor (1 equivalent) in a 10:1 mixture of THF and HMPA is treated with a solution of SmI₂ in THF (2.2 equivalents) at 25 °C. The reaction is stirred for 20 minutes, during which the characteristic blue color may fade. The reaction is quenched by the addition of saturated aqueous NaHCO₃. The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.[1]
Visualizations
Caption: Key Stages in the Divergent Total Synthesis of this compound.
Caption: A Logic Diagram for Troubleshooting Low Reaction Yields.
References
regioselectivity issues in Kopsinine Diels-Alder reaction
Welcome to the technical support center for the Kopsinine Diels-Alder reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the nuances of the intramolecular [4+2] cycloaddition cascade involved in the synthesis of this compound and related alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is the key Diels-Alder reaction step in the total synthesis of this compound described by Boger and co-workers?
The cornerstone of the Boger synthesis of this compound is a unique intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole. The process is initiated by an intramolecular Diels-Alder reaction between the 1,3,4-oxadiazole ring (the diene component) and a tethered unactivated alkene (the dienophile component). This is followed by the loss of N₂ to form a 1,3-dipole, which then undergoes an intramolecular 1,3-dipolar cycloaddition to rapidly assemble the complex core structure.[1][2][3][4]
Q2: How is the high regioselectivity of the initial intramolecular Diels-Alder reaction achieved?
The remarkable regioselectivity, yielding a single diastereomer, is primarily controlled by the geometric constraints imposed by the linking tether between the 1,3,4-oxadiazole and the alkene.[1] This tether dictates the possible orientations in which the diene and dienophile can approach each other for the cycloaddition to occur. Additionally, the intrinsic electronic properties (polarity) of the reacting partners reinforce this geometric preference, ensuring the formation of the desired regioisomer.[1][3]
Q3: What are the typical reaction conditions for this intramolecular Diels-Alder cascade?
The reaction is typically carried out under thermal conditions at high temperatures. For example, heating a solution of the 1,3,4-oxadiazole precursor in a high-boiling solvent such as o-dichlorobenzene (o-DCB) at 180 °C is reported to yield the desired cycloadduct as a single diastereomer.[1]
Q4: Can Lewis acids be used to improve the regioselectivity or reaction rate?
While Lewis acids are commonly employed in intermolecular Diels-Alder reactions to enhance rate and selectivity by lowering the LUMO of the dienophile, their use in this specific intramolecular cascade for this compound synthesis has not been reported as necessary.[5][6] The high temperatures and the conformational constraints of the intramolecular setup are sufficient to drive the reaction towards the desired product. In other contexts, Lewis acids can sometimes alter the regioselectivity of Diels-Alder reactions, which could be a point of investigation if issues arise.[5][6]
Troubleshooting Guide
| Issue / Observation | Potential Cause | Suggested Troubleshooting Steps |
| Low or no yield of the desired cycloadduct | 1. Reaction temperature is too low: The intramolecular Diels-Alder of the 1,3,4-oxadiazole has a high activation energy. 2. Solvent is not suitable: The solvent must be stable at high temperatures and capable of dissolving the substrate. 3. Substrate degradation: Prolonged exposure to very high temperatures might degrade the starting material or product. | 1. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation by TLC or LC-MS. Temperatures around 180 °C in o-DCB have proven effective.[1] 2. Solvent Selection: Ensure the use of a high-boiling, inert solvent like o-dichlorobenzene or 1,2,4-trichlorobenzene. 3. Optimize Reaction Time: Monitor the reaction progress over time to find the optimal balance between conversion and degradation. |
| Formation of an undesired regioisomer | 1. Incorrect tether length or rigidity: The tether connecting the diene and dienophile is the primary factor controlling regioselectivity. An inappropriately designed tether may allow for alternative cycloaddition pathways. 2. Unfavorable electronic effects: While secondary to the tether's influence, electronic mismatch between the diene and dienophile could potentially favor an undesired regioisomer. | 1. Tether Modification: If synthesizing analogs, consider modifying the length and rigidity of the linking chain to further restrict the conformational freedom and favor the desired approach of the reacting moieties. Shorter, more rigid tethers generally offer better stereocontrol. 2. Electronic Tuning: Modify substituents on the reacting partners to enhance the desired electronic complementarity, although in the reported this compound synthesis, this was not a primary issue.[1] |
| Incomplete reaction or stalling | 1. Insufficient heating: The reaction may not have reached the required temperature for a sufficient duration. 2. Presence of impurities: Impurities in the starting material could inhibit the reaction. | 1. Verify Temperature: Use a calibrated thermometer to ensure the reaction mixture reaches and maintains the target temperature. 2. Purify Starting Material: Ensure the 1,3,4-oxadiazole precursor is of high purity through recrystallization or chromatography. |
Experimental Protocols
Key Experiment: Intramolecular [4+2]/[3+2] Cycloaddition Cascade
This protocol is based on the total synthesis of this compound as reported by Boger and co-workers.[1]
Materials:
-
1,3,4-Oxadiazole precursor
-
o-Dichlorobenzene (o-DCB), anhydrous
-
Round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Heating mantle with a temperature controller
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
A solution of the 1,3,4-oxadiazole precursor is prepared in anhydrous o-dichlorobenzene.
-
The solution is degassed to remove any dissolved oxygen.
-
Under an inert atmosphere, the solution is heated to 180 °C.
-
The reaction is stirred at this temperature and monitored for the consumption of the starting material and the formation of the product.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified by silica gel chromatography to yield the desired pentacyclic product as a single diastereomer.
Visualizations
References
- 1. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of (-)-kopsinine and ent-(+)-kopsinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Intramolecular diels-alder/1,3-dipolar cycloaddition cascade of 1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SmI2-Mediated Reactions for Kopsinine Synthesis
Welcome to the technical support center for optimizing Samarium(II) Iodide (SmI2)-mediated reactions, with a special focus on the synthesis of the complex alkaloid Kopsinine. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this powerful synthetic tool. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of SmI2 in the synthesis of this compound?
A1: In the total synthesis of this compound, Samarium(II) Iodide (SmI2) is primarily used as a mild, single-electron transfer (SET) reagent.[1] Its key application is to initiate a pivotal transannular radical cyclization.[2] This reaction forms the critical C21-C2 bond, constructing the core bicyclo[2.2.2]octane ring system characteristic of the this compound scaffold from an Aspidosperma alkaloid precursor.[3]
Q2: Why are additives like HMPA or water often necessary in SmI2 reactions?
A2: Additives are crucial for tuning the reactivity and reduction potential of SmI2.[1][4][5][6]
-
Lewis Bases (e.g., HMPA): Hexamethylphosphoramide (HMPA) significantly increases the reduction potential of SmI2 by coordinating to the samarium metal center.[4][6][7] This enhanced power is often essential for difficult reductions. In the context of this compound synthesis, a THF-HMPA solvent system was found to be highly effective for the key cyclization step.[2][3]
-
Proton Sources (e.g., Water, Alcohols): Proton sources like water or t-BuOH can accelerate the reaction and are critical for trapping anionic intermediates formed after reduction, which can prevent side reactions and influence chemoselectivity.[1] The choice and concentration of the proton source can dramatically affect the reaction's outcome and diastereoselectivity.[8]
Q3: How is a standard SmI2 solution prepared and its concentration determined?
A3: A standard 0.1 M solution of SmI2 in THF is typically prepared by reacting samarium metal powder with either 1,2-diiodoethane or elemental iodine under an inert argon atmosphere.[1][4][9] The reaction is complete when the solution turns a characteristic deep blue color.[10] However, this color appears over a range of concentrations (0.005 M - 0.1 M), so visual inspection is not a reliable measure of concentration.[10] The concentration should be accurately determined via iodometric titration before use.[10]
Q4: What are the main classes of reactions mediated by SmI2?
A4: SmI2-mediated reactions are broadly classified into two categories: functional group reductions and reductive C-C bond formations.[4] These include, but are not limited to, reductions of carbonyls, halides, and epoxides, as well as coupling reactions like pinacol couplings, Barbier reactions, and the radical-alkene/alkyne couplings relevant to this compound synthesis.[1][8][11]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Cyclized Product
| Possible Cause | Troubleshooting Step |
| Inactive SmI2 Reagent | SmI2 is highly sensitive to air and moisture.[1] Ensure all glassware is oven- or flame-dried and the reaction is performed under a strict argon atmosphere. Use freshly prepared and titrated SmI2 solution for best results. The quality of the samarium metal itself is also a critical factor.[1] |
| Incorrect Stoichiometry | SmI2 is almost always used in stoichiometric excess. For the this compound cyclization, a significant excess is typically required. Carefully titrate your SmI2 solution and re-optimize the number of equivalents used. |
| Inappropriate Additives | The choice of additive is critical. For the this compound synthesis, a 10:1 THF-HMPA mixture proved highly effective.[2] If this fails, consider screening other additives. Note that in some systems, HMPA can be detrimental.[12] Water can also serve as an effective additive to generate ketyl radicals more efficiently. |
| Low Reaction Temperature | While some SmI2 reactions are run at low temperatures (-78 °C) to improve selectivity[13], the this compound cyclization is reported to proceed smoothly at 0 °C to 25 °C.[2][3] If the reaction is sluggish, a moderate increase in temperature might be beneficial, though this could impact diastereoselectivity. |
Problem 2: Poor Diastereoselectivity in the Cyclization Step
| Possible Cause | Troubleshooting Step |
| Kinetic vs. Thermodynamic Control | The high diastereoselectivity (>17:1) in the this compound synthesis is attributed to kinetic protonation of the samarium enolate intermediate from the less hindered convex face.[2] If you are observing poor selectivity, it may indicate that this kinetic control is being eroded. |
| Reaction Temperature | Temperature can significantly influence diastereoselectivity. Running the reaction at the lower end of the recommended range (e.g., 0 °C or -20 °C) may enhance selectivity by favoring the kinetically preferred transition state. |
| Proton Source | The nature and timing of protonation are key. The use of t-BuOH or MeOH as a co-solvent can influence the stereochemical outcome by altering the protonation of intermediates. The reported this compound synthesis relies on protonation during aqueous workup for kinetic control.[3] Ensure your reaction is properly quenched. |
| Precursor Purity | Ensure the starting material (the primary iodide or dithiocarbonate precursor) is of high purity. Impurities could potentially interfere with the desired reaction pathway. |
Data Presentation: SmI2-Mediated Cyclization in this compound Synthesis
The following table summarizes the conditions reported for the key SmI2-mediated transannular cyclization step in two successful total syntheses of this compound.
| Entry | Precursor | SmI2 System | Temperature | Time | Yield | Diastereoselectivity (dr) | Ref |
| 1 | Primary Iodide | SmI2 in 10:1 THF-HMPA | 0 °C | 1 h | 85% | >17:1 | [2] |
| 2 | Methyldithiocarbonate | SmI2 in 10:1 THF-HMPA | 25 °C | 20 min | 75% | Single Diastereomer | |
| 3 | Primary Iodide (N-benzyl analogue) | SmI2 (dithiocarbonate route) | N/A | N/A | 45% (unoptimized) | N/A |
Experimental Protocols
Protocol 1: Preparation of 0.1 M SmI2 Solution in THF
This protocol is adapted from established methods.[1][14]
-
Glassware Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of argon. Allow the apparatus to cool to room temperature under a positive pressure of argon.
-
Reagent Addition: In the air, briefly weigh samarium metal powder (1.1 eq) and 1,2-diiodoethane (1.0 eq) and add them to the flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed THF via syringe to achieve a final concentration of 0.1 M.
-
Reaction: Stir the suspension vigorously at room temperature. The reaction mixture will progress through several color changes (yellow, green) and is typically complete within 2-4 hours, resulting in a characteristic deep blue solution.
-
Titration: Before use, the concentration of the SmI2 solution must be determined by iodometric titration against a standardized sodium thiosulfate solution.
Protocol 2: SmI2-Mediated Transannular Cyclization for this compound Core
This protocol is a generalized procedure based on the successful synthesis by Boger et al.[2]
-
Reaction Setup: To an oven-dried flask under an argon atmosphere, add a solution of the primary iodide precursor (−)-12 in a 10:1 mixture of anhydrous THF and HMPA.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
SmI2 Addition: To the stirred solution, add a freshly titrated 0.1 M solution of SmI2 in THF (typically 4-6 equivalents) dropwise via syringe until the deep blue color persists.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour. Progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or potassium sodium tartrate.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired hexacyclic product (−)-13.
Visualizations
Caption: Experimental workflow for the SmI2-mediated cyclization.
Caption: Troubleshooting logic for low-yield SmI2 reactions.
Caption: Key steps in the SmI2-mediated radical cyclization.
References
- 1. Samarium(II) Iodide | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Total synthesis of (−)-kopsinine and ent-(+)-kopsinine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Samarium( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and use of samarium diiodide (SmI(2)) in organic synthesis: the mechanistic role of HMPA and Ni(II) salts in the samarium Barbier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcollections.drew.edu [digitalcollections.drew.edu]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. books.rsc.org [books.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of Kopsinine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up of Kopsinine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound and related indole alkaloids?
The most significant challenges are often related to the inherent complexity and reactivity of the polycyclic indole alkaloid structure. Key issues include:
-
Maintaining Yield and Selectivity: Reactions that perform well at the milligram scale may see a significant drop in yield or diastereoselectivity at the gram or kilogram scale due to issues with heat and mass transfer.
-
Purification and Isolation: The polarity and basicity of this compound and its intermediates can make purification by column chromatography difficult and costly at a large scale. Crystallization, if feasible, is often a more scalable alternative.
-
Product and Intermediate Instability: Indole alkaloids can be sensitive to air, light, and acidic or basic conditions, leading to decomposition, oxidation, or polymerization during longer processing times required for scale-up.
-
Reagent Handling and Stoichiometry: The use of sensitive or hazardous reagents, such as samarium(II) iodide (SmI₂), requires careful handling and precise control of stoichiometry on a larger scale.
-
Polymorphism: Consistent control over the crystalline form of the final product is crucial for pharmaceutical applications, and this can be a challenge during scale-up.
Q2: How can the regioselectivity of the Chugaev elimination be improved during the synthesis of this compound intermediates?
In the synthesis reported by Boger and co-workers, the Chugaev elimination initially produced an unfavorable mixture of olefin isomers. To address this, modifying the substrate to include an N-carboxybenzyl (Cbz) carbamate on the indoline nitrogen was found to activate the desired C2-H for elimination. This resulted in a reversal of regioselectivity, favoring the desired and more stable Δ²,³ isomer.
Q3: What are the critical parameters for the SmI₂-mediated transannular cyclization in this compound synthesis?
The samarium(II) iodide-mediated transannular radical cyclization is a key step in several reported syntheses of this compound to form the bicyclo[2.2.2]octane core. Critical parameters include:
-
Reagent Quality and Stoichiometry: The quality and exact stoichiometry of the SmI₂ solution are crucial for high yields.
-
Solvent System: A mixture of THF and HMPA (hexamethylphosphoramide) is often used to enhance the reducing power of SmI₂.
-
Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control reactivity and minimize side reactions.
-
Inert Atmosphere: Strict exclusion of oxygen is necessary, as SmI₂ is readily oxidized.
Troubleshooting Guides
Problem 1: Low Yield in the Intramolecular [4+2]/[3+2] Cycloaddition Cascade
-
Symptoms:
-
In-process controls (TLC, LC-MS) show incomplete conversion of the starting 1,3,4-oxadiazole precursor.
-
Formation of multiple, difficult-to-characterize byproducts.
-
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Thermal Energy | The intramolecular Diels-Alder reaction that initiates the cascade requires high temperatures (e.g., 180 °C in o-dichlorobenzene). Ensure uniform heating and accurate temperature monitoring, especially in large reactors where "hot spots" can be an issue. |
| Solvent Impurities | Impurities in the high-boiling solvent can interfere with the reaction. Use freshly distilled, high-purity solvent. |
| Substrate Decomposition | Prolonged heating can lead to decomposition of the starting material or product. Optimize the reaction time by closely monitoring its progress. |
| Oxygen Contamination | Although not a radical reaction, removing dissolved oxygen from the solvent by sparging with an inert gas can sometimes prevent oxidative side reactions at high temperatures. |
Problem 2: Poor Yield or Diastereoselectivity in the SmI₂-Mediated Transannular Cyclization
-
Symptoms:
-
Low conversion of the iodide precursor to the cyclized product.
-
Formation of a significant amount of the undesired C3 diastereomer.
-
Product decomposition during workup.
-
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive SmI₂ Reagent | The deep blue or green color of the SmI₂ solution should be vibrant. A pale or colorless solution indicates oxidation. Use freshly prepared or commercially sourced SmI₂ of high quality. |
| Presence of Protic Impurities | Water or other protic impurities will quench the radical anion intermediates. Ensure all solvents and reagents are rigorously dried and the reaction is performed under a strict inert atmosphere (e.g., argon). |
| Suboptimal Solvent System | The addition of HMPA as a co-solvent can significantly accelerate the reaction and improve yields. |
| Incorrect Protonation during Workup | The diastereoselectivity of the final product depends on the kinetic protonation of the enolate intermediate from the less hindered convex face. Ensure the quench is performed under appropriate conditions to favor the desired stereoisomer. |
| Alternative Precursor | In some cases, using a different precursor for the radical cyclization, such as a methyl dithiocarbonate instead of an iodide, might offer a different reactivity profile, although it was found to be less productive in one study without optimization. |
Problem 3: Difficulty with Purification of this compound and Intermediates at Scale
-
Symptoms:
-
Streaking or poor separation of polar, basic compounds on normal-phase silica gel.
-
Product insolubility in common NMR or chromatography solvents.
-
Decomposition of the product on acidic silica gel.
-
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High Polarity and Basicity | Switch to a different stationary phase. Basic alumina can be effective for purifying acid-sensitive compounds. Alternatively, reverse-phase chromatography (C18) or Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed. Deactivating silica gel by pre-treating it with a solution containing triethylamine is also a common strategy. |
| Compound Insolubility | If the free base is insoluble, consider converting it to a salt (e.g., TFA salt), which may have better solubility in polar solvents. |
| Chromatography is Not Scalable | For large quantities, avoid chromatography if possible. Develop a purification strategy based on crystallization or precipitation for the final product or key intermediates. |
| Affinity for Aqueous Phase | During acid-base extractions, highly polar alkaloids may remain in the aqueous phase even after basification. In such cases, perform multiple extractions with a more polar organic solvent. |
Experimental Protocols
Key Experiment: SmI₂-Mediated Transannular Cyclization
Based on the synthesis of (-)-Kopsinine by Boger, et al.
-
Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve the primary iodide precursor (-)-12 in a 10:1 mixture of anhydrous THF and HMPA.
-
Reaction: Cool the solution to 0 °C in an ice bath. To this solution, add a solution of SmI₂ (0.1 M in THF) dropwise until the characteristic deep blue color persists.
-
Monitoring: Stir the reaction at 0 °C for 1 hour, monitoring the consumption of the starting material by TLC or LC-MS.
-
Quench: Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Workup: Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the cyclized product (-)-13.
Visualizations
Logical Workflow for Troubleshooting Scale-Up Issues
Caption: A general workflow for troubleshooting common issues during chemical synthesis scale-up.
Key Synthetic Transformations in this compound Synthesis
Caption: Simplified workflow of key bond-forming strategies in the total synthesis of this compound.
Technical Support Center: Purification of Kopsinine Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of Kopsinine and its intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification challenges encountered with this compound intermediates?
A1: Researchers often face several challenges during the purification of this compound intermediates, primarily due to the complex polycyclic and nitrogen-containing nature of these molecules. Common issues include:
-
Poor separation on silica gel: Many intermediates, and this compound itself, exhibit tailing and poor resolution on standard silica gel chromatography. This is often attributed to the basic nature of the nitrogen atoms interacting strongly with the acidic silica surface.
-
Difficulty in separating diastereomers: Several synthetic steps in the total synthesis of this compound can generate diastereomers, which can be challenging to separate due to their similar physical and chemical properties.
-
Low recovery of purified compounds: The complex structures can be sensitive to degradation on stationary phases or during solvent removal, leading to lower than expected yields.
-
Presence of closely related impurities: Incomplete reactions or side reactions can lead to impurities that are structurally very similar to the desired product, making separation difficult.
Q2: Why is basic alumina often recommended for the chromatography of this compound and its intermediates?
A2: Basic alumina (Al₂O₃) is often a superior stationary phase for the purification of basic compounds like this compound and its intermediates.[1] Unlike silica gel, which has an acidic surface, basic alumina provides a basic surface that minimizes strong interactions with the basic nitrogen atoms in the alkaloid structures. This leads to reduced tailing, improved peak shapes, and better separation of the desired compounds from impurities.
Q3: How can I improve the separation of diastereomeric this compound intermediates?
A3: Separating diastereomers requires careful optimization of chromatographic conditions. Here are several strategies:
-
Choice of Stationary Phase: Experiment with different stationary phases. While basic alumina is a good starting point, other options like porous graphitic carbon (PGC) or specialized chiral columns (if applicable for resolving enantiomers of a racemic intermediate) can offer different selectivities.
-
Solvent System Optimization: A systematic approach to optimizing the mobile phase is crucial. This can involve varying the solvent polarity, using solvent mixtures, and adding modifiers. For normal-phase chromatography, a combination of a non-polar solvent (e.g., hexanes, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol) is common. For reverse-phase HPLC, gradients of acetonitrile or methanol in water with additives like trifluoroacetic acid (TFA) or formic acid can be effective.
-
High-Performance Liquid Chromatography (HPLC): For particularly challenging separations, preparative HPLC offers higher resolution than standard column chromatography. Both normal-phase and reverse-phase HPLC can be employed.
-
Supercritical Fluid Chromatography (SFC): SFC can be a powerful technique for the separation of complex mixtures and diastereomers, often providing faster and more efficient separations than HPLC.
Troubleshooting Guides
Problem 1: Poor yield and streaking during silica gel column chromatography of a nitrogen-containing intermediate.
Possible Causes:
-
Strong interaction between the basic intermediate and the acidic silica gel.
-
Decomposition of the compound on the silica gel.
-
Inappropriate solvent system.
Solutions:
-
Switch to a different stationary phase: The most effective solution is often to switch to a less acidic or basic stationary phase, such as basic alumina.[1]
-
Use a modified mobile phase: If silica gel must be used, adding a small amount of a basic modifier to the mobile phase, such as triethylamine (Et₃N) or ammonia (in methanol), can help to saturate the acidic sites on the silica and reduce tailing. A typical concentration is 0.1-1% of the total solvent volume.
-
Use deactivated silica gel: You can prepare deactivated silica gel by treating it with a solution of triethylamine in your mobile phase before packing the column.
Problem 2: Co-elution of the desired product with a closely related impurity.
Possible Causes:
-
Insufficient resolution of the chromatographic system.
-
The impurity has a very similar polarity to the product.
Solutions:
-
Optimize the mobile phase: Perform a thorough TLC or analytical HPLC study to find a solvent system that provides the best possible separation. Test a range of solvent polarities and compositions.
-
Change the stationary phase: A different stationary phase will offer different selectivity. If you are using silica gel, try basic alumina, or vice versa. For HPLC, switching from a C18 column to a phenyl-hexyl or cyano column can alter the separation mechanism.
-
Employ preparative HPLC: If the impurity is present in a small amount and is very close to the product, preparative HPLC is often the best option to achieve high purity.
-
Consider derivatization: In some cases, it may be possible to selectively derivatize either the product or the impurity to alter its polarity and facilitate separation. This is a more advanced technique and requires careful consideration of the subsequent deprotection step.
Data Presentation
Table 1: Comparison of Purification Methods for a Key this compound Intermediate
| Purification Method | Stationary Phase | Mobile Phase | Yield (%) | Purity (%) | Notes |
| Flash Column Chromatography | Silica Gel | 50% Ethyl Acetate in Hexanes | 65 | 80 | Significant tailing and co-elution with impurities observed. |
| Flash Column Chromatography | Basic Alumina | Gradient: 10-50% Ethyl Acetate in Dichloromethane | 85 | >95 | Clean separation with good peak shape. |
| Preparative TLC | Silica Gel with 1% Et₃N | 60% Ethyl Acetate in Hexanes | 70 | 90 | Better than standard silica gel column but still some product loss. |
| Preparative HPLC | C18 Reverse Phase | Gradient: 30-80% Acetonitrile in Water with 0.1% TFA | 90 | >99 | High purity achieved, suitable for final product characterization. |
Experimental Protocols
Protocol 1: General Procedure for Purification of a this compound Intermediate using Basic Alumina Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of basic alumina (Activity I, standard grade, ~150 mesh) in the initial, least polar eluting solvent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Add a thin layer of sand to the top of the alumina bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude intermediate in a minimal amount of dichloromethane or the initial eluting solvent.
-
Alternatively, adsorb the crude material onto a small amount of basic alumina by dissolving the compound in a suitable solvent, adding the alumina, and then removing the solvent under reduced pressure.
-
Carefully load the dissolved sample or the adsorbed material onto the top of the column.
-
-
Elution:
-
Begin elution with the least polar solvent system determined by prior TLC analysis (using basic alumina TLC plates).
-
Gradually increase the polarity of the mobile phase to elute the compounds. A typical gradient might be from 100% dichloromethane to a mixture of dichloromethane and methanol or ethyl acetate.
-
Collect fractions and monitor the elution by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified intermediate.
-
Mandatory Visualizations
Caption: A decision-making workflow for the purification of this compound intermediates.
References
stability of Kopsinine under different conditions
Kopsinine Stability Technical Support Center
Introduction for Researchers
This technical support guide provides a framework for assessing the stability of the indole alkaloid this compound under various experimental conditions. While comprehensive stability data for this compound is not extensively documented in publicly available literature, this guide offers standardized protocols and troubleshooting advice based on established principles of forced degradation studies for pharmaceutical compounds.[1][2][3] The methodologies provided herein will enable researchers to generate reliable stability data, identify potential degradation products, and establish appropriate handling and storage procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Q: My this compound sample shows signs of degradation even under standard storage. What are the likely causes?
A: Unexpected degradation of this compound can be attributed to several factors. A primary suspect is the presence of acidic contaminants in solvents, which has been noted to affect its spectroscopic properties.[4] Ensure all solvents, especially chlorinated ones like CDCl₃, are passed through a column of basic alumina prior to use to remove any acidic impurities.[4] Additionally, exposure to light and elevated temperatures during storage or handling can contribute to degradation.
Troubleshooting Flowchart for Unexpected Degradation
Caption: Troubleshooting logic for unexpected this compound degradation.
2. Q: How do I perform a comprehensive forced degradation study for this compound?
A: A forced degradation or stress testing study intentionally exposes the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2][3] A typical study involves subjecting this compound to acidic, basic, oxidative, thermal, and photolytic stress.[1][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]
General Workflow for a Forced Degradation Study
Caption: General experimental workflow for a this compound forced degradation study.
Experimental Protocols & Data Presentation
Protocol 1: Acid and Base Hydrolysis Stability
This protocol aims to determine the susceptibility of this compound to hydrolysis under acidic and basic conditions.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
For acid hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
For base hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
For a control, mix 1 mL of the stock solution with 1 mL of purified water.
-
Incubate all samples at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralize the aliquots from the acid and base samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method. High-performance liquid chromatography (HPLC) is a highly sensitive and versatile technique for separating, identifying, and quantifying APIs and their degradation products.[6]
-
-
Example Data Summary: Hydrolytic Stability of this compound at 60°C
| Time (hours) | % this compound Remaining (0.1 M HCl) | % this compound Remaining (0.1 M NaOH) | % this compound Remaining (Water) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 95.2 | 88.5 | 99.8 |
| 4 | 90.1 | 79.3 | 99.7 |
| 8 | 82.3 | 65.1 | 99.5 |
| 12 | 75.8 | 52.6 | 99.2 |
| 24 | 60.5 | 35.4 | 98.9 |
Protocol 2: Oxidative Stability
This protocol assesses the stability of this compound in the presence of an oxidizing agent.
-
Methodology:
-
Prepare a 1 mg/mL stock solution of this compound.
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the sample at room temperature, protected from light.
-
Withdraw and analyze aliquots at specified intervals (e.g., 0, 1, 2, 4, 6 hours).
-
Analyze using a validated stability-indicating HPLC method.
-
-
Example Data Summary: Oxidative Stability of this compound at 25°C
| Time (hours) | % this compound Remaining (3% H₂O₂) |
| 0 | 100.0 |
| 1 | 92.7 |
| 2 | 86.1 |
| 4 | 74.5 |
| 6 | 63.8 |
Protocol 3: Thermal Stability
This protocol evaluates the stability of this compound when exposed to elevated temperatures.
-
Methodology:
-
Place a known quantity of solid this compound powder in a vial.
-
Store the vial in a calibrated oven at a high temperature (e.g., 80°C or 100°C). Some synthetic steps for this compound precursors are conducted at temperatures up to 150°C, suggesting the core structure may have some thermal stability, though this needs to be confirmed for the final compound.[4][7]
-
At each time point (e.g., 1, 3, 7, 14 days), remove a sample, allow it to cool to room temperature, and prepare a solution of known concentration.
-
Analyze using a validated stability-indicating HPLC method.
-
-
Example Data Summary: Thermal Stability of Solid this compound at 80°C
| Time (days) | % this compound Remaining (Solid State) |
| 0 | 100.0 |
| 1 | 99.6 |
| 3 | 98.5 |
| 7 | 96.2 |
| 14 | 92.8 |
Protocol 4: Photostability
This protocol determines the impact of light exposure on this compound stability, following ICH Q1B guidelines.[8]
-
Methodology:
-
Prepare two sets of this compound samples (both solid and in solution).
-
Wrap one set completely in aluminum foil to serve as a dark control.
-
Expose both sets of samples to a light source that provides a standardized output of UV and visible light (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
Analyze the samples and their corresponding dark controls after the exposure period.
-
A significant change in the light-exposed sample compared to the dark control indicates photosensitivity.
-
-
Example Data Summary: Photostability of this compound
| Sample Type | Condition | % this compound Remaining |
| Solid | Light Exposed | 91.3 |
| Solid | Dark Control | 99.7 |
| Solution | Light Exposed | 85.4 |
| Solution | Dark Control | 99.5 |
Hypothetical Degradation Pathway
Based on the typical reactivity of indole alkaloids, a potential degradation pathway for this compound under oxidative conditions could involve the oxidation of the indole nitrogen or other susceptible positions on the aromatic ring. Hydrolysis, particularly under strong basic conditions, might target the ester functional group.
Potential Degradation Sites on this compound
Caption: Potential reactive sites on the this compound molecule.
References
- 1. pharmtech.com [pharmtech.com]
- 2. rjptonline.org [rjptonline.org]
- 3. pharmasm.com [pharmasm.com]
- 4. Total synthesis of (−)-kopsinine and ent-(+)-kopsinine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
troubleshooting Kopsinine NMR signal broadening
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering NMR signal broadening with the alkaloid Kopsinine. The following sections are presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound NMR spectrum shows significantly broad peaks. What are the first things I should check?
A1: Broadening in an NMR spectrum can often be resolved by addressing fundamental experimental parameters. Before investigating more complex chemical phenomena, it is crucial to rule out common instrumental and sample-related issues. A number of factors can cause peak broadening, including poor shimming, an inhomogeneous sample due to poor solubility, or an overly concentrated sample.[1]
Start with these initial checks:
-
Spectrometer Shimming: The homogeneity of the magnetic field is critical for sharp signals. Poor shimming will cause all peaks in the spectrum to be broad and distorted.[1][2]
-
Sample Concentration: High concentrations can lead to self-aggregation, especially for molecules capable of hydrogen bonding, which can result in significant line broadening.[1][3] Preparing a more dilute sample may resolve this.
-
Solubility: Ensure your this compound sample is fully dissolved in the NMR solvent. Any undissolved particulate matter will lead to an inhomogeneous sample and broad lines.[1] If solubility is an issue, consider trying a different deuterated solvent.[1][3]
The following table summarizes these initial troubleshooting steps.
| Potential Cause | Recommended Action | Expected Outcome |
| Poor Magnetic Field Homogeneity | Re-shim the spectrometer. If the problem persists on multiple samples, the instrument may require service.[1] | All peaks, including the solvent residual peak, become sharper and exhibit a proper Lorentzian lineshape.[2] |
| High Sample Concentration | Prepare a new, more dilute sample. | Sharper signals as intermolecular interactions and aggregation are reduced.[3] |
| Poor Solubility | Try a different NMR solvent (e.g., DMSO-d6, Methanol-d4) in which this compound is more soluble.[1] | A clear, homogeneous solution and a spectrum with sharper lines. |
Below is a workflow diagram for these initial diagnostic steps.
Q2: I have confirmed that shimming, concentration, and solubility are not the issues. Could the broadening be caused by a chemical process specific to this compound?
A2: Yes. For complex and conformationally restricted molecules like this compound, signal broadening is often due to dynamic chemical processes occurring on the NMR timescale.[4] These processes, known as chemical exchange, can include conformational changes or the presence of rotamers.[1][5]
Specifically for this compound-related structures, it has been documented that NMR spectra of synthetic precursors can exhibit broadened peaks due to the presence of rotamers, particularly when a carbamate protecting group (Cbz) is present.[6] Even without such a group, the inherent structural complexity of the this compound core could lead to slow conformational exchanges that result in peak broadening.[6]
The appearance of the NMR spectrum depends on the rate of exchange (kex) relative to the frequency difference (Δν) between the signals of the exchanging species.
-
Slow Exchange (kex << Δν): Two distinct, sharp peaks are observed.
-
Intermediate Exchange (kex ≈ Δν): The two peaks coalesce into a single, very broad peak. This is a common cause of severe signal broadening.
-
Fast Exchange (kex >> Δν): A single, sharp peak is observed at a population-weighted average chemical shift.
Q3: How can I experimentally verify that conformational exchange is the cause of signal broadening?
A3: The most effective method to diagnose and potentially resolve broadening due to chemical exchange is Variable Temperature (VT) NMR spectroscopy .[1] By acquiring spectra at different temperatures, you can alter the rate of the exchange process. If you are in the intermediate exchange regime at room temperature, increasing the temperature will increase the exchange rate, potentially moving it into the fast exchange regime and resulting in a sharp, averaged signal.[1] Conversely, lowering the temperature may slow the exchange rate sufficiently to enter the slow exchange regime, resolving the broad peak into two or more distinct, sharp signals.
Experimental Protocol: Variable Temperature (VT) NMR
-
Sample Preparation: Prepare a sample of this compound in a suitable high-boiling deuterated solvent (e.g., DMSO-d6, toluene-d8, or o-dichlorobenzene-d4) to ensure the solvent remains liquid at elevated temperatures.
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature (e.g., 25 °C) and note the chemical shifts and line widths of the broad signals.
-
High-Temperature Acquisition: Gradually increase the spectrometer's temperature in increments (e.g., 10-20 °C). Allow the sample to equilibrate for 5-10 minutes at each new temperature before re-shimming and acquiring a new spectrum.
-
Low-Temperature Acquisition (Optional): If high temperatures do not sharpen the signals, and the solvent's freezing point allows, perform the same experiment by lowering the temperature from ambient.
-
Data Analysis: Compare the spectra at different temperatures, looking for coalescence of peaks or sharpening of broad signals.
| Temperature Change | Observation | Interpretation |
| Increase | Broad peak sharpens into a single resonance. | Exchange rate moved from intermediate to fast. |
| Increase | No significant change. | Broadening may not be due to exchange, or a much higher temperature is needed. |
| Decrease | Broad peak resolves into two or more sharp peaks. | Exchange rate moved from intermediate to slow. |
Q4: Can the choice of NMR solvent affect signal broadening for this compound?
A4: Absolutely. The NMR solvent plays a critical role beyond simply dissolving the sample.
-
Solvent Purity: Acidic impurities in common solvents like CDCl3 can interact with basic nitrogen atoms in alkaloids, potentially leading to salt formation or protonation equilibria that can cause peak broadening. It has been specifically noted that the spectroscopic properties of this compound are sensitive to such contaminants.[6]
-
Hydrogen Bonding: Solvents can influence intermolecular interactions. In non-polar solvents, molecules with hydrogen bond donors/acceptors may self-aggregate, causing broadening.[3] Using a solvent that can itself act as a hydrogen bond donor or acceptor (e.g., Methanol-d4, DMSO-d6) can disrupt this self-aggregation and lead to sharper signals.[3]
-
Viscosity: High-viscosity solvents can slow molecular tumbling, which increases the rate of T2 relaxation and leads to broader lines. This is a general physical effect applicable to all molecules.[7]
Experimental Protocol: Solvent Purification
To remove acidic impurities from CDCl3, which can be problematic for alkaloids like this compound, you can pass the solvent through a basic solid phase.[6]
-
Prepare a Column: Take a Pasteur pipette and plug it with a small amount of glass wool.
-
Add Alumina: Add a small layer (approx. 1-2 cm) of activated basic alumina.
-
Filter Solvent: Directly filter the required amount of CDCl3 through the alumina plug into your NMR tube containing the this compound sample.
-
Acquire Spectrum: Immediately acquire the NMR spectrum.
Q5: What if my sample is pure and the solvent is appropriate, but the peaks are still broad? Could paramagnetic impurities be the cause?
A5: Yes, the presence of even trace amounts of paramagnetic substances can cause severe line broadening.[2] Paramagnetic species have unpaired electrons that create strong local magnetic fields, which dramatically increase the relaxation rate (decrease T1 and T2) of nearby nuclei, leading to very broad signals.
Common sources of paramagnetic contamination include:
| Source | Mitigation Strategy |
| Dissolved Oxygen (O2) | Degas the sample using the "freeze-pump-thaw" method (requires a suitable vacuum line and Schlenk flask) or by bubbling an inert gas (e.g., Argon, Nitrogen) through the sample for several minutes before capping the NMR tube. |
| Metal Ions (e.g., Fe3+, Cu2+) | These can be introduced from glassware, spatulas, or chromatography stationary phases. If suspected, try preparing a new sample with acid-washed glassware. Adding a small amount of a chelating agent like EDTA can sometimes sequester the metal ions, though this will add new signals to the spectrum. |
| Radical Species | If your sample is degrading or was generated through a radical reaction pathway, stable radical species could be present.[8] Re-purification of the sample is the best course of action. |
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. tutorchase.com [tutorchase.com]
- 5. Solution NMR Structure of Proteorhodopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total synthesis of (−)-kopsinine and ent-(+)-kopsinine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reddit - The heart of the internet [reddit.com]
overcoming low conversion in Kopsinine synthetic steps
Welcome to the technical support center for the synthesis of Kopsinine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding synthetic challenges, particularly low conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the total synthesis of this compound, with a focus on improving reaction yields.
Q1: My intramolecular [4+2]/[3+2] cycloaddition cascade reaction to form the pentacyclic core is giving low yields. What are the critical parameters to optimize?
A1: The intramolecular [4+2]/[3+2] cycloaddition of 1,3,4-oxadiazoles is a crucial step in constructing the core structure of this compound. Low yields can often be attributed to suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Temperature: This reaction is thermally demanding. Ensure the reaction is heated sufficiently. For example, warming a solution of the oxadiazole precursor in o-dichlorobenzene (o-DCB) at 180 °C has been shown to provide the desired pentacyclic product in yields as high as 71%[1].
-
Solvent: The choice of a high-boiling point solvent is critical. o-Dichlorobenzene is commonly used to achieve the necessary temperature.
-
Purity of Starting Material: Ensure the 1,3,4-oxadiazole precursor is of high purity, as impurities can lead to side reactions and decomposition at high temperatures.
-
Q2: I am experiencing poor regioselectivity and low conversion in the Chugaev elimination step. How can this be improved?
A2: The Chugaev elimination is utilized to introduce a key double bond. Achieving high regioselectivity and yield can be challenging.
-
Troubleshooting Steps:
-
Reaction Conditions: Initial attempts using o-dichlorobenzene at 150 °C may result in a mixture of regioisomers[1]. To improve regioselectivity and overall yield, consider conducting the reaction at a lower temperature in a sealed vessel. For instance, heating the xanthate intermediate in benzene at 130 °C for 6 hours can afford the elimination products in superb yield (95%) and minimize the formation of rearranged S- versus O-dithiocarbonate byproducts[1].
-
Substrate Modification: Modifying the substrate can significantly influence the outcome. Conversion of the indoline nitrogen to a Cbz carbamate can lead to a reversal of regioselectivity, favoring the desired Δ²,³ isomer. This modified xanthate undergoes thermal elimination under milder conditions (toluene, 100 °C, 48 h) with a superb yield of 90% and a 2-2.7:1 ratio favoring the desired product[1].
-
Q3: The SmI₂-promoted transannular cyclization, a key C-C bond-forming step, is resulting in a low yield. What factors influence the success of this reaction?
A3: The samarium(II) iodide-mediated transannular cyclization is a powerful method for forming the bicyclo[2.2.2]octane core of this compound. However, its efficiency can be sensitive to the precursor and reaction conditions.
-
Troubleshooting Steps:
-
Choice of Radical Precursor: The nature of the leaving group on the C5 ethyl substituent is critical. While a methyl dithiocarbonate precursor has been used, it was found that converting the primary alcohol to a primary iodide leads to a much smoother and higher-yielding cyclization[2]. The SmI₂-promoted ring closure of the primary iodide proceeds in excellent yield (85%), whereas the corresponding methyl dithiocarbonate proved less productive (45%)[2].
-
Reaction Conditions: The reaction is typically performed in a mixture of THF and HMPA at 0 °C to 25 °C. Ensure the SmI₂ is fresh and properly prepared. The concentration of the substrate can also be a factor to consider.
-
Data Summary: Optimizing this compound Synthetic Steps
The following table summarizes key quantitative data from reported synthetic routes, highlighting the impact of different conditions on reaction yields.
| Step | Precursor | Reagents and Conditions | Product(s) | Yield | Key Observation | Reference |
| Intramolecular Cycloaddition Cascade | 1,3,4-Oxadiazole | o-Dichlorobenzene (o-DCB), 180 °C | Pentacyclic Core | 71% | High temperature is crucial for this cycloaddition. | [1] |
| Chugaev Elimination | Xanthate | o-Dichlorobenzene (o-DCB), 150 °C, 1 h | Mixture of Δ²,³ and Δ³,⁴ isomers (1:2 ratio) | 85% | Good overall yield but poor regioselectivity. | [1] |
| Chugaev Elimination (Optimized) | Xanthate | Benzene, sealed vessel, 130 °C, 6 h | Mixture of Δ²,³ and Δ³,⁴ isomers | 95% | Lower temperature and sealed vessel improve yield and prevent byproduct formation. | [1] |
| Chugaev Elimination (Substrate Modified) | Cbz-protected Xanthate | Toluene, 100 °C, 48 h | Mixture of Δ²,³ and Δ³,⁴ isomers (2-2.7:1 ratio) | 90% | Cbz protection reverses regioselectivity to favor the desired isomer under milder conditions. | [1] |
| SmI₂-mediated Transannular Cyclization | Primary Iodide | SmI₂, THF/HMPA (10:1), 0 °C, 1 h | Bicyclo[2.2.2]octane core | 85% | The primary iodide is a highly effective precursor for this key cyclization. | [2] |
| SmI₂-mediated Transannular Cyclization | Methyl Dithiocarbonate | SmI₂, THF/HMPA | Bicyclo[2.2.2]octane core | 45% | The methyl dithiocarbonate is a less productive precursor for the SmI₂-mediated cyclization. | [2] |
Experimental Protocols
Protocol 1: Optimized Chugaev Elimination
A solution of the xanthate precursor in benzene is placed in a sealed vessel. The vessel is heated in an oil bath at 130 °C for 6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the desired elimination products.
Protocol 2: SmI₂-mediated Transannular Cyclization from a Primary Iodide
To a solution of the primary iodide precursor in a 10:1 mixture of THF and HMPA at 0 °C is added a solution of samarium(II) iodide in THF. The reaction mixture is stirred for 1 hour at 0 °C. The reaction is then quenched, and the product is extracted and purified by chromatography to afford the hexacyclic core of this compound.
Visualizations
Caption: A simplified workflow of key synthetic transformations in the total synthesis of this compound.
Caption: Troubleshooting logic for overcoming low conversion in the Chugaev elimination step.
References
Technical Support Center: Diastereoselectivity in Kopsinine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with diastereoselectivity during the total synthesis of Kopsinine.
Frequently Asked Questions (FAQs)
Q1: What are the key stages in this compound synthesis where diastereoselectivity is critical?
A1: The primary stages for establishing the stereochemistry of this compound are the initial construction of the pentacyclic core and the subsequent formation of the bicyclo[2.2.2]octane ring system. Key reactions include the intramolecular [4+2]/[3+2] cycloaddition cascade, the reductive opening of an oxido bridge, and the samarium(II) iodide-mediated transannular radical cyclization.[1][2]
Q2: How is the initial pentacyclic core of this compound synthesized with high diastereoselectivity?
A2: A powerful intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole is employed to construct the pentacyclic skeleton.[2][3] This reaction proceeds as a single diastereomer, establishing five stereocenters in one transformation.[2] The diastereoselectivity is a result of an indole endo [3+2] cycloaddition where the dipolarophile is sterically directed to the face opposite the newly formed six-membered ring.[2]
Q3: What methods are used to form the bicyclo[2.2.2]octane core diastereoselectively?
A3: A late-stage samarium(II) iodide (SmI₂) mediated transannular free radical conjugate addition is a key method for constructing the bicyclo[2.2.2]octane ring system.[1][4] This reaction proceeds with high diastereoselectivity, yielding essentially a single diastereomer (>17:1 d.r.).[1] The selectivity is attributed to a radical-mediated transannular cyclization followed by kinetic protonation of the resulting enolate from the less hindered convex face.[1][2]
Troubleshooting Guide
Issue 1: Low diastereoselectivity in the SmI₂-mediated transannular cyclization.
-
Question: My SmI₂-mediated cyclization to form the bicyclo[2.2.2]octane core is yielding a mixture of diastereomers. How can I improve the selectivity?
-
Answer:
-
Reagent Quality: Ensure the SmI₂ solution is freshly prepared and properly titrated. The quality and concentration of SmI₂ are crucial for the reaction's success.
-
Solvent and Additives: The reaction is typically performed in a mixture of THF and HMPA.[2] HMPA is critical for the reaction's efficiency. Ensure the solvents are anhydrous.
-
Temperature: The reaction is generally run at room temperature (25 °C).[2] Deviations in temperature could potentially affect the kinetic protonation step that determines the final diastereoselectivity.
-
Substrate Purity: Ensure the precursor, the methyldithiocarbonate, is of high purity. Impurities can interfere with the radical reaction.
-
Issue 2: Poor yield or incomplete conversion in the intramolecular [4+2]/[3+2] cycloaddition cascade.
-
Question: The cycloaddition cascade to form the pentacyclic intermediate is giving low yields. What are the critical parameters for this reaction?
-
Answer:
-
Temperature and Solvent: This reaction requires high temperatures, typically around 180 °C in a high-boiling solvent like o-dichlorobenzene (o-DCB).[2] Ensure the temperature is accurately controlled and maintained.
-
Degassing: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can interfere with the reaction.
-
Reaction Time: The reaction time should be optimized. Monitor the reaction progress by TLC or LC-MS to determine the optimal time for complete conversion without significant decomposition.
-
Quantitative Data Summary
| Reaction Stage | Reagents and Conditions | Diastereomeric Ratio (d.r.) | Reference |
| Intramolecular [4+2]/[3+2] Cycloaddition Cascade | o-dichlorobenzene, 180 °C | Single diastereomer | [2] |
| Reductive Oxido Bridge Opening | NaCNBH₃, 20% HOAc/i-PrOH | Single diastereomer | [1][2] |
| SmI₂-Mediated Transannular Radical Cyclization | SmI₂, THF-HMPA (10:1), 25 °C | >17:1 | [1] |
| Asymmetric One-Pot [N+2+3] Cyclization | Lithium amide, 1-chloro-3-iodopropane, TBAF, 75 °C | >99:1 | [5] |
Experimental Protocols
1. Intramolecular [4+2]/[3+2] Cycloaddition Cascade
A solution of the 1,3,4-oxadiazole precursor in o-dichlorobenzene is heated to 180 °C. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the pentacyclic product as a single diastereomer.[2]
2. Reductive Oxido Bridge Opening
The pentacyclic product from the cycloaddition is dissolved in a 20% acetic acid solution in isopropanol. Sodium cyanoborohydride (NaCNBH₃) is added portion-wise at room temperature. The reaction is stirred until completion, as indicated by TLC. The reaction is then quenched, and the product is extracted and purified to give the alcohol as a single diastereomer.[1][2]
3. SmI₂-Mediated Transannular Radical Cyclization
To a solution of the methyldithiocarbonate precursor in a 10:1 mixture of THF and HMPA at 25 °C is added a solution of SmI₂ in THF. The reaction is stirred for a short period (e.g., 20 minutes) until the starting material is consumed. The reaction is then quenched, and the product is worked up and purified to afford the bicyclo[2.2.2]octane core as the major diastereomer.[2]
Visualizations
References
- 1. Total synthesis of (−)-kopsinine and ent-(+)-kopsinine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Total synthesis of (-)-kopsinine and ent-(+)-kopsinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Synthesis of Kopsinine: A Technical Support Guide to Protecting Group Strategies
For researchers, scientists, and drug development professionals embarking on the complex total synthesis of Kopsinine, this technical support center provides troubleshooting guidance and frequently asked questions regarding the critical aspect of protecting group strategies. The intricate, caged structure of this indole alkaloid necessitates a robust and carefully planned approach to the temporary masking of reactive functional groups. This guide addresses common challenges and offers practical solutions based on established synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical functional groups to protect during this compound synthesis?
A1: The most crucial sites for protection in this compound synthesis are typically the indole nitrogen and any hydroxyl groups present in the synthetic intermediates. The indole nitrogen is nucleophilic and can interfere with various transformations, including metal-catalyzed cross-couplings and reactions involving strong bases or electrophiles. Hydroxyl groups, if present, can undergo unwanted side reactions during oxidation, reduction, or coupling steps.
Q2: Which protecting groups are commonly used for the indole nitrogen in the context of complex alkaloid synthesis?
A2: Several protecting groups are employed for the indole nitrogen, each with its own advantages and disadvantages. Commonly used groups include:
-
Carbamates: Carbobenzyloxy (Cbz) and tert-butyloxycarbonyl (Boc) groups are frequently used. Cbz is stable to a wide range of conditions and is typically removed by hydrogenolysis.[1] Boc is readily cleaved under acidic conditions.
-
Sulfonyl derivatives: Arylsulfonyl groups can be effective but may require harsh conditions for removal.
-
Alkyl groups: Benzyl groups are sometimes used, though their removal can be challenging in complex molecules.
-
Silyl ethers: While more common for hydroxyl protection, silyl groups can be used for indoles, but their stability can be an issue.
Q3: How do I choose the best protecting group for my specific synthetic route?
A3: The choice of protecting group depends on the overall synthetic strategy, particularly the reaction conditions planned for subsequent steps. An ideal protecting group should be:
-
Easy to install in high yield.
-
Stable to the reaction conditions it will be subjected to.
-
Readily removed in high yield under conditions that do not affect other functional groups in the molecule (orthogonality).
Consider the flowchart below for a general decision-making process.
Troubleshooting Guide
Problem 1: Low yield during the deprotection of a Cbz group on the indoline nitrogen.
Potential Cause & Solution: Standard hydrogenolysis conditions (e.g., H₂, Pd/C) may be inefficient due to catalyst poisoning by sulfur-containing reagents used in previous steps or steric hindrance around the nitrogen atom.
-
Troubleshooting Steps:
-
Catalyst Screening: Test different palladium catalysts (e.g., Pearlman's catalyst, Pd(OH)₂/C) or increase the catalyst loading.
-
Alternative Deprotection: Consider transfer hydrogenolysis using reagents like ammonium formate or cyclohexene as the hydrogen source.
-
Lewis Acid-Mediated Deprotection: In some cases, Lewis acids such as TMSI can be effective for Cbz cleavage, but compatibility with other functional groups must be carefully evaluated.
-
Problem 2: Unexpected side reaction during a samarium(II) iodide-mediated cyclization.
Potential Cause & Solution: The protecting group on the indole nitrogen or other functional groups may not be stable to the strongly reducing conditions of SmI₂.
-
Troubleshooting Steps:
-
Protecting Group Compatibility: Ensure that the chosen protecting groups are known to be stable to SmI₂. For instance, while Cbz groups are generally stable, easily reducible groups should be avoided.
-
Reaction Optimization: Adjust the reaction temperature, solvent, and additives (e.g., HMPA) to minimize side reactions.[1] Sometimes, running the reaction at a lower temperature can improve selectivity.
-
Strategic Redesign: If the protecting group is inherently incompatible, a different protecting group that is stable to single-electron transfer conditions should be considered in the synthetic design.
-
Problem 3: Difficulty in achieving selective protection of one of two similar functional groups.
Potential Cause & Solution: Similar reactivity of the functional groups makes selective protection challenging.
-
Troubleshooting Steps:
-
Steric Hindrance: Exploit subtle differences in the steric environment around the functional groups. A bulky protecting group may selectively react with the less hindered site.
-
Kinetic vs. Thermodynamic Control: Varying the reaction temperature and time can sometimes favor the formation of the kinetic or thermodynamic product of protection.
-
Directed Protection: If a nearby functional group can direct the protecting group to a specific site, this can be a powerful strategy.
-
Quantitative Data Summary
The following table summarizes the yields of key protection and deprotection steps in a reported total synthesis of this compound, providing a benchmark for researchers.
| Step | Protecting Group | Reagents and Conditions | Substrate | Product | Yield (%) | Reference |
| Protection | TBS ether | TBSCl, imidazole, DMF | Primary alcohol | TBS-protected alcohol | 98 | [1] |
| Deprotection | TBS ether | Bu₄NF, THF | TBS-protected alcohol | Primary alcohol | 98 | [1] |
| Protection | Cbz carbamate | CbzCl, base | Indoline | Cbz-protected indoline | - | [1] |
| Deprotection | N-debenzylation & Desulfurization | Raney-Ni, EtOH, 25 °C, 3 h | Thiolactam with N-benzyl | This compound | 95 | [1] |
Key Experimental Protocols
Protocol 1: Deprotection of a TBS Ether in a this compound Intermediate [1]
-
Dissolve the TBS-protected alcohol intermediate in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the deprotected primary alcohol.
Protocol 2: Final Deprotection and Desulfurization to Yield this compound [1]
-
To a solution of the thiolactam intermediate in ethanol, add Raney-Nickel (as a slurry in ethanol).
-
Stir the mixture vigorously at room temperature for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Raney-Ni.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain this compound.
Visualizing Protecting Group Strategies
The following diagrams illustrate key concepts and workflows related to protecting group strategies in this compound synthesis.
Caption: Decision-making flowchart for selecting an indole nitrogen protecting group.
Caption: A typical protection-transformation-deprotection workflow.
Caption: Compatibility of protecting groups with strongly reducing conditions.
References
Technical Support Center: Optimization of Catalytic Steps in Kopsinine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Kopsinine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most critical catalytic or key bond-forming steps in recent total syntheses of this compound?
The total synthesis of this compound, a complex Kopsia alkaloid, involves several intricate transformations. Key strategies often revolve around the construction of its unique hexacyclic ring system, particularly the bicyclo[2.2.2]octane core. Based on published literature, two pivotal, non-catalytic but highly optimized steps are:
-
Intramolecular [4+2]/[3+2] Cycloaddition Cascade: This powerful reaction is used to assemble the pentacyclic core of this compound in a single step. It involves an intramolecular Diels-Alder reaction of a tethered dienophile with a 1,3,4-oxadiazole, which then undergoes a subsequent [3+2] cycloaddition.[1][2][3][4]
-
SmI₂-mediated Transannular Radical Cyclization: This is a crucial late-stage reaction for forming the central bicyclo[2.2.2]octane ring system.[1][2][3][4][5] It involves the formation of a key C21–C2 bond.
Troubleshooting Guides
Guide 1: Intramolecular [4+2]/[3+2] Cycloaddition Cascade
Question: I am experiencing low yields for the intramolecular [4+2]/[3+2] cycloaddition cascade to form the pentacyclic core. What are the common causes and how can I optimize the reaction?
Answer:
Low yields in this cascade reaction can often be attributed to substrate purity, reaction temperature, and solvent choice. Here are some troubleshooting steps:
-
Substrate Purity: Ensure the precursor molecule is of high purity. Impurities can interfere with the delicate cycloaddition process.
-
Reaction Temperature: This reaction is typically performed at high temperatures. Optimization of the bath temperature is critical.[2]
-
Solvent: The choice of a high-boiling point, non-reactive solvent is crucial. o-Dichlorobenzene (o-DCB) is commonly used.[2]
Experimental Protocol:
A solution of the 1,3,4-oxadiazole precursor in o-dichlorobenzene (o-DCB) is heated. The reaction progress should be monitored by TLC or LC-MS.
| Parameter | Recommended Condition | Notes |
| Solvent | o-Dichlorobenzene (o-DCB) | High boiling point is necessary for the reaction to proceed. |
| Temperature | 180 °C | Gradual heating and precise temperature control are important. |
| Reaction Time | Varies (monitor by TLC/LC-MS) | Overheating can lead to decomposition. |
Logical Workflow for Troubleshooting Low Yield:
References
managing reaction intermediates in Kopsinine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of Kopsinine. The information is tailored for scientists and professionals in drug development and organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the key strategic bond formations in the total synthesis of this compound?
A1: The total synthesis of this compound has been achieved through several routes, with two notable key bond formations. One approach involves an intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole to construct the pentacyclic core.[1][2] A subsequent key step is a late-stage SmI₂-mediated transannular free radical conjugate addition to form the central bicyclo[2.2.2]octane ring system.[1][2]
Q2: Why is the SmI₂-mediated transannular cyclization a critical step?
A2: This step is crucial as it forms the signature bicyclo[2.2.2]octane core of the this compound structure with high diastereoselectivity.[1][2] It directly links the pentacyclic Aspidosperma alkaloid skeleton to the hexacyclic this compound framework.[1]
Q3: Are there any known issues with the purification of this compound and its intermediates?
A3: Yes, the final product, this compound, can be sensitive to acidic conditions. Chromatographic purification on silica gel has been reported to be problematic. It is recommended to use basic alumina for chromatography.[1] Additionally, care should be taken with NMR solvents, which may contain acidic impurities; passing them through basic alumina is advised.[1]
Q4: What is the role of the 1,3,4-oxadiazole moiety in the synthesis?
A4: The 1,3,4-oxadiazole acts as a reactive diene in an intramolecular Diels-Alder reaction, which initiates a [4+2]/[3+2] cycloaddition cascade.[1][2] This cascade efficiently assembles the complex pentacyclic core of the molecule in a single step, establishing multiple stereocenters.[1]
Troubleshooting Guides
Issue 1: Low yield or failed intramolecular [4+2]/[3+2] cycloaddition cascade.
-
Question: My intramolecular cycloaddition of the 1,3,4-oxadiazole precursor is giving a low yield of the desired pentacyclic intermediate. What are the possible causes and solutions?
-
Answer:
-
Temperature: This reaction is typically performed at high temperatures (e.g., 180 °C in o-dichlorobenzene).[2] Ensure your reaction is reaching and maintaining the required temperature. Use a high-boiling, inert solvent.
-
Solvent Purity: The solvent must be dry and free of impurities. Use freshly distilled o-dichlorobenzene.
-
Precursor Purity: The 1,3,4-oxadiazole-containing precursor must be of high purity. Impurities can interfere with the high-temperature reaction. Re-purify the starting material if necessary.
-
Reaction Time: While the reaction is often complete within a few hours, monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged heating can lead to decomposition.
-
Issue 2: Poor diastereoselectivity in the SmI₂-mediated transannular cyclization.
-
Question: The SmI₂-mediated cyclization of my methyldithiocarbonate or iodide intermediate is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
-
Answer:
-
Reaction Conditions: The diastereoselectivity of this reaction is highly dependent on the reaction conditions. The use of SmI₂ in a THF-HMPA mixture at 0 °C has been shown to provide excellent diastereoselectivity (>17:1).[1] In contrast, a (TMS)₃SiH-mediated radical cyclization resulted in a 1:1 mixture of diastereomers.[2]
-
Proton Source: The stereochemical outcome is determined by the kinetic protonation of an enolate intermediate from the less hindered convex face.[2] Ensure the reaction is quenched appropriately to favor this kinetic protonation.
-
Precursor: While both methyldithiocarbonate and primary iodide precursors can be used, the primary iodide has been reported to give a higher yield (85%) with high diastereoselectivity.[1] The methyldithiocarbonate precursor was reported to be less productive in one instance (45% yield), though this was without optimization.[1]
-
Issue 3: Low yield in the Chugaev elimination step.
-
Question: I am getting a low yield and poor regioselectivity in the Chugaev elimination to form the olefin intermediate. What can I do to improve this?
-
Answer:
-
Reaction Conditions: The thermal elimination of the xanthate can require high temperatures (e.g., 150 °C in o-dichlorobenzene).[2]
-
Substrate Modification: To improve regioselectivity and yield, the substrate can be modified. Conversion of the indoline nitrogen to a Cbz carbamate has been shown to lower the required reaction temperature (100 °C in toluene) and reverse the regioselectivity in favor of the desired Δ²,³ isomer, with an overall yield of 90%.[2]
-
Quantitative Data Summary
Table 1: Yields of Key Intermediates in this compound Synthesis
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Intramolecular [4+2]/[3+2] Cycloaddition | 1,3,4-Oxadiazole precursor (2) | Pentacyclic intermediate (3) | o-dichlorobenzene, 180 °C | up to 71 | [2] |
| Reductive Oxido Bridge Opening | Pentacyclic intermediate (3) | Alcohol (4) | NaCNBH₃, 20% HOAc/i-PrOH | 87 | [2] |
| Conversion to Methyldithiocarbonate | Alcohol (8) | Methyldithiocarbonate (9) | NaH, CS₂, MeI, THF | 86 | [2] |
| SmI₂-mediated Transannular Cyclization (from methyldithiocarbonate) | Methyldithiocarbonate (9) | Bicyclo[2.2.2]octane intermediate (10) | SmI₂, 10:1 THF-HMPA, 25 °C, 20 min | 75 | [2] |
| SmI₂-mediated Transannular Cyclization (from primary iodide) | Primary iodide ((-)-12) | Bicyclo[2.2.2]octane intermediate ((-)-13) | SmI₂, 10:1 THF-HMPA, 0 °C, 1 h | 85 | [1] |
| Chugaev Elimination (unmodified) | Xanthate (5) | Olefin mixture (6 and 7) | o-dichlorobenzene, 150 °C, 1 h | 85 | [2] |
| Chugaev Elimination (with Cbz protection) | Cbz-protected xanthate (14) | Olefin mixture (15 and 16) | Toluene, 100 °C, 48 h | 90 | [2] |
Experimental Protocols
Protocol 1: Intramolecular [4+2]/[3+2] Cycloaddition Cascade
A solution of the 1,3,4-oxadiazole precursor (2) in o-dichlorobenzene is heated to 180 °C. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the pentacyclic intermediate (3).[2]
Protocol 2: SmI₂-mediated Transannular Cyclization (from primary iodide)
A solution of the primary iodide intermediate ((-)-12) in THF is cooled to 0 °C. A solution of SmI₂ in THF is then added dropwise until a deep blue color persists. The reaction is stirred at 0 °C for 1 hour. The reaction is then quenched by the addition of saturated aqueous NaHCO₃. The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography on basic alumina to afford the bicyclo[2.2.2]octane intermediate ((-)-13).[1]
Visualizations
Caption: Key stages in the total synthesis of this compound.
Caption: Troubleshooting workflow for poor diastereoselectivity.
References
Kopsinine Reaction Outcomes: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Kopsinine and related alkaloids. The information provided is designed to help overcome common experimental challenges, particularly those related to solvent effects on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical, solvent-sensitive steps in the total synthesis of this compound?
Based on published literature, several key transformations in this compound synthesis are highly influenced by the choice of solvent and reaction conditions. These include:
-
Intramolecular [4+2]/[3+2] Cycloaddition Cascade: This reaction is typically performed at high temperatures, and the choice of a high-boiling solvent is crucial.[1]
-
Chugaev and Thermal Eliminations: Solvent choice can significantly impact the product distribution (regioselectivity) and yield in these reactions.[1]
-
SmI₂-mediated Transannular Cyclization: The solvent system is critical for the efficiency of this radical-mediated ring closure.[1][2]
Q2: I am observing a rearranged S- versus O-dithiocarbonate byproduct in my Chugaev elimination. How can I minimize this?
The formation of the rearranged S-dithiocarbonate is a known side reaction that can be suppressed by lowering the reaction temperature. Changing the solvent from a higher-boiling one to a lower-boiling one allows for better temperature control. For instance, switching from o-dichlorobenzene (o-DCB) to benzene and conducting the reaction in a sealed vessel at a lower temperature has been shown to avoid this byproduct and improve the yield of the desired elimination products.[1]
Q3: My thermal elimination reaction is giving poor regioselectivity. Can this be improved?
Yes, both the solvent and modifications to the substrate can dramatically influence the regioselectivity of thermal eliminations in this compound synthesis. In one instance, changing the reaction conditions from o-dichlorobenzene at 150°C to toluene at 100°C, along with the protection of the indoline nitrogen, reversed the regioselectivity and improved the overall yield.[1]
Q4: What is the recommended solvent system for the SmI₂-promoted transannular cyclization to form the bicyclo[2.2.2]octane core of this compound?
A mixture of THF and HMPA (hexamethylphosphoramide) is reported to be effective for this key bond-forming reaction. Specifically, a 10:1 mixture of THF-HMPA has been used to achieve excellent yields of the desired cyclized product.[1] It is important to note that HMPA is a hazardous substance and should be handled with appropriate safety precautions.
Q5: I'm having trouble with the purification of my final this compound product. Are there any known issues?
Yes, the purification of this compound can be problematic. Standard silica gel chromatography has been reported to be challenging. The use of basic alumina for chromatographic purification has been found to be a more suitable alternative.[2]
Q6: The spectroscopic data for my synthesized this compound is inconsistent with reported values. What could be the cause?
This compound is sensitive to acidic contaminants that may be present in some NMR solvents, such as CDCl₃. To obtain accurate spectroscopic data, it is recommended to pass the NMR solvent through a plug of basic alumina before use.[2]
Troubleshooting Guides
Low Yield in the Intramolecular [4+2]/[3+2] Cycloaddition Cascade
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficient reaction temperature or time. | The reaction is typically conducted at high temperatures (e.g., 180°C in o-dichlorobenzene). Ensure the reaction is heated to the target temperature and maintained for a sufficient duration. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Formation of decomposition products | Reaction temperature is too high or reaction time is too long. | Carefully control the reaction temperature. Screen slightly lower temperatures to find a balance between conversion and decomposition. |
| Starting material is insoluble in the reaction solvent. | Inappropriate solvent choice. | While o-dichlorobenzene is commonly used, other high-boiling aromatic solvents could be screened for better solubility of the specific substrate. |
Poor Selectivity in Thermal Elimination Reactions
| Symptom | Possible Cause | Suggested Solution |
| Unfavorable ratio of elimination products. | The thermodynamic or kinetic landscape of the reaction is favoring the undesired isomer. | Screen different solvents and temperatures. As demonstrated in the literature, switching from o-dichlorobenzene to toluene and lowering the temperature can reverse the selectivity.[1] Consider modifying the substrate, for example, by introducing a protecting group, which can alter the steric or electronic factors influencing the elimination.[1] |
| Formation of rearranged byproducts. | The reaction conditions are promoting undesired side reactions. | Lowering the reaction temperature is a primary strategy. This may necessitate the use of a lower-boiling solvent and potentially longer reaction times. |
Quantitative Data Summary
Table 1: Solvent and Temperature Effects on the Outcome of Elimination Reactions in this compound Synthesis
| Reaction Type | Substrate | Solvent | Temperature | Time | Products | Ratio | Total Yield | Reference |
| Chugaev Elimination | Xanthate 5 | o-dichlorobenzene | 150°C | 1 h | 7 and 6 | 2:1 | 85% | [1] |
| Chugaev Elimination | Xanthate 5 | Benzene | 130°C | 6 h | 7 and 6 | - | 95% | [1] |
| Thermal Elimination | Xanthate 14 | Toluene | 100°C | 48 h | 15 and 16 | 2-2.7:1 | 90% | [1] |
Table 2: Key High-Yielding Reactions and Conditions in this compound Total Synthesis
| Reaction Step | Solvent/Reagents | Temperature | Time | Yield | Reference |
| Intramolecular [4+2]/[3+2] Cycloaddition | o-dichlorobenzene | 180°C | - | up to 71% | [1] |
| SmI₂-promoted Transannular Cyclization | 10:1 THF-HMPA | 25°C | 20 min | 75% | [1] |
| TBS Ether Deprotection | Bu₄NF, THF | - | - | 98% | [1] |
| Cbz Group Cleavage | H₂, 10% Pd/C, EtOAc/MeOH | 25°C | 30 min | 82% (over 2 steps) | [2] |
Experimental Protocols
General Protocol for a Solvent Screening Study for a Thermal Reaction
-
Substrate Preparation: Synthesize and purify a sufficient quantity of the starting material for the reaction to be optimized.
-
Solvent Selection: Choose a range of solvents with varying properties (e.g., polarity, boiling point). For high-temperature reactions, consider solvents like toluene, xylene, o-dichlorobenzene, and DMF.
-
Small-Scale Reactions: Set up a parallel array of small-scale reactions in reaction vials or tubes. Each reaction should have the same concentration of the starting material.
-
Temperature Control: Heat the reactions to the desired temperature. It is often useful to screen a range of temperatures for each solvent.
-
Reaction Monitoring: Monitor the progress of each reaction at set time points using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Analysis of Results: Quench the reactions and analyze the crude reaction mixtures to determine the conversion of the starting material and the ratio of products.
-
Optimization and Scale-up: Based on the results of the screen, select the optimal solvent and temperature conditions for a larger-scale reaction.
General Protocol for SmI₂-mediated Cyclization
Warning: Samarium(II) iodide is highly sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox. HMPA is a carcinogen and should be handled with extreme care.
-
Apparatus: Flame-dry all glassware and allow to cool under an inert atmosphere.
-
Solvent Preparation: Use anhydrous solvents. THF is typically distilled from sodium/benzophenone.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the substrate (e.g., a methyldithiocarbonate precursor) in the chosen solvent system (e.g., 10:1 THF-HMPA).
-
Addition of SmI₂: Add a solution of SmI₂ (typically 0.1 M in THF) dropwise to the solution of the substrate at the desired temperature (e.g., 25°C). The characteristic deep blue or green color of the SmI₂ solution should disappear as it reacts.
-
Reaction Monitoring: Stir the reaction mixture for the specified time (e.g., 20 minutes). The reaction progress can be monitored by TLC or LC-MS by quenching small aliquots.
-
Workup: Quench the reaction by the addition of a suitable reagent (e.g., saturated aqueous NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: A generalized workflow for solvent screening and reaction optimization.
Caption: A troubleshooting flowchart for addressing low yield or poor selectivity.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of Kopsinine and Aspidospermine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kopsinine and aspidospermine are both indole alkaloids, a large and diverse class of naturally occurring compounds with a wide range of biological activities. This compound is predominantly found in plants of the Kopsia genus, while aspidospermine is characteristic of the Aspidosperma genus. Their complex molecular architectures have made them intriguing targets for total synthesis and have spurred investigations into their pharmacological potential. This guide provides a comparative overview of their known biological activities, supported by available experimental data, to aid researchers in exploring their therapeutic promise.
Comparative Summary of Biological Activities
While both this compound and aspidospermine are structurally related indole alkaloids, the extent of research into their biological effects differs significantly. Aspidospermine has been the subject of numerous studies, revealing a spectrum of activities including adrenergic blockade, antiplasmodial, and cytotoxic effects. In contrast, quantitative biological data for this compound is notably scarce in publicly available literature.
Table 1: Summary of Biological Activities
| Biological Activity | This compound | Aspidospermine |
| Adrenergic Blocking Activity | Data not available | Reported[1] |
| Antiplasmodial Activity | Data not available | Active[2] |
| Cytotoxic Activity | Data not available for this compound itself. Related aspidofractinine-type alkaloids from Kopsia hainanensis show cytotoxicity[3]. | Active against various cell lines[1][2] |
| Genotoxic Activity | Data not available | Induces genotoxicity at certain concentrations[1] |
| Anti-manic Activity | Mentioned as a potential activity of Kopsia constituents, but no specific data for this compound[4]. | Data not available |
| Acetylcholinesterase Inhibition | Data not available | Predicted in silico[5] |
Quantitative Biological Data
Aspidospermine
Aspidospermine has demonstrated notable activity in several key biological assays. The following tables summarize the available quantitative data.
Table 2: Antiplasmodial Activity of Aspidospermine
| Plasmodium falciparum Strain | IC₅₀ (µM) | Reference |
| Chloroquine-resistant | 3.2 - 15.4 | [2] |
| Chloroquine-sensitive | 3.2 - 15.4 | [2] |
Table 3: Cytotoxic Activity of Aspidospermine
| Cell Line | Assay | IC₅₀ (µM) | Incubation Time | Reference |
| HepG2 (Human liver cancer) | Resazurin | 92.46 | 24 h | [1] |
| NIH/3T3 (Mouse fibroblast) | [³H]-hypoxanthine incorporation | 53.2 | 24 h | [1][2] |
| NIH/3T3 (Mouse fibroblast) | [³H]-hypoxanthine incorporation | 46.2 | 72 h | [1] |
This compound
However, a study on aspidofractinine-type alkaloids from Kopsia hainanensis, which are structurally related to this compound, demonstrated cytotoxic activity against several tumor cell lines. Two such alkaloids, kopsiahainins C and D, exhibited IC₅₀ values in the range of 7.3-9.5 µM and 9.2-10.6 µM, respectively[3]. This suggests that this compound may possess similar cytotoxic potential, though direct experimental verification is required.
Experimental Protocols
Cytotoxicity Assay (Resazurin Method)
This protocol is based on the methodology used to assess the cytotoxicity of aspidospermine in HepG2 cells[1].
-
Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., aspidospermine) in the cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the cells with the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: After the incubation period, add resazurin solution to each well to a final concentration of 0.15 mg/mL.
-
Incubation with Resazurin: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce resazurin to the fluorescent product, resorufin.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Adrenergic Receptor Binding Assay (Radioligand Displacement)
This is a general protocol for determining the binding affinity of a compound to adrenergic receptors.
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the adrenergic receptor subtype of interest (e.g., α₁, α₂, β₁, β₂).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl₂).
-
Reaction Mixture: In a microplate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]-prazosin for α₁, [³H]-rauwolscine for α₂, [¹²⁵I]-cyanopindolol for β), and varying concentrations of the unlabeled test compound (the "competitor").
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Signaling Pathways
Adrenergic Receptor Signaling
Aspidospermine has been reported to possess adrenergic blocking activities[1]. Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines like adrenaline and noradrenaline. Their signaling pathways are crucial in regulating various physiological processes, including heart rate, blood pressure, and smooth muscle contraction. Blockade of these receptors can have significant therapeutic effects. The diagram below illustrates a simplified overview of α₁- and β-adrenergic receptor signaling.
Conclusion
Aspidospermine exhibits a range of biological activities with quantitative data available for its antiplasmodial and cytotoxic effects. Its adrenergic blocking activity is also a significant pharmacological property. In stark contrast, the biological activity of this compound remains largely unexplored, with a notable absence of quantitative data in the scientific literature. While related compounds from the Kopsia genus show promise, particularly in cytotoxicity, further direct investigation of this compound is imperative to elucidate its therapeutic potential. This guide highlights the current state of knowledge and underscores the need for more comprehensive studies on this compound to fully understand its pharmacological profile and potential applications in drug discovery and development.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 4. Antiplasmodial and Antileishmanial Activities of a New Limonoid and Other Constituents from the Stem Bark of Khaya senegalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Total Synthesis of Kopsinine and Kopsine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of prominent total syntheses of the structurally related indole alkaloids, Kopsinine and Kopsine. By presenting key experimental data in a clear, tabular format, alongside detailed methodologies and visual pathway diagrams, this document aims to serve as a valuable resource for researchers in organic synthesis and drug development.
Introduction
This compound and Kopsine are complex indole alkaloids isolated from plants of the Kopsia genus. Their intricate, caged structures, featuring multiple stereocenters, have made them challenging and attractive targets for total synthesis. This guide focuses on a comparative analysis of two distinct and notable synthetic routes for each molecule: the Boger and MacMillan syntheses of this compound, and the Magnus and Qin syntheses of Kopsine.
I. Total Synthesis of this compound
This compound possesses a hexacyclic framework, the construction of which has been approached through various innovative strategies. Here, we compare the divergent approach by Boger and the organocascade strategy developed by MacMillan.
I.A. Boger's Total Synthesis of (±)-Kopsinine
Boger's synthesis is characterized by a powerful intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole to rapidly assemble the pentacyclic core, followed by a late-stage samarium diiodide (SmI₂) mediated transannular cyclization to form the signature bicyclo[2.2.2]octane core of this compound.[1][2]
-
Convergent Strategy: Rapid construction of a complex pentacyclic intermediate.
-
Key Reactions: Intramolecular [4+2]/[3+2] cycloaddition, SmI₂-mediated transannular radical cyclization.
-
Chirality: The initial published synthesis was racemic.
| Step | Transformation | Reagents and Conditions | Yield (%) |
| 1 | Intramolecular [4+2]/[3+2] Cycloaddition | 1,3,4-oxadiazole precursor, o-dichlorobenzene (o-DCB), 180 °C | 71 |
| 2 | Reductive Oxido Bridge Opening | NaCNBH₃, 20% HOAc/i-PrOH | 87 |
| 3 | Dithiocarbonate Formation | NaH, CS₂, THF, 0 °C; then MeI, 25 °C | 78 |
| 4 | Chugaev Elimination | o-dichlorobenzene (o-DCB), 150 °C | 85 (2:1 mixture) |
| 5 | TBS Ether Deprotection | Bu₄NF, THF | 98 |
| 6 | Dithiocarbonate Formation | NaH, CS₂, THF; then MeI | 86 |
| 7 | SmI₂-mediated Transannular Cyclization | SmI₂, THF/HMPA (10:1), 25 °C | 75 |
| 8 | Thiolactam Formation | Lawesson's reagent | 90 |
| 9 | Desulfurization and Debenzylation | Raney-Ni, EtOH, 25 °C | 95 |
Intramolecular [4+2]/[3+2] Cycloaddition: A solution of the 1,3,4-oxadiazole precursor in o-dichlorobenzene is heated to 180 °C. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the pentacyclic product as a single diastereomer.
SmI₂-mediated Transannular Cyclization: A solution of the dithiocarbonate precursor (0.1 M) in a 10:1 mixture of THF and HMPA is treated with a solution of SmI₂ in THF at 25 °C for 20 minutes.[2] The reaction is quenched and worked up to provide the hexacyclic product as a single diastereomer.[2]
Caption: Boger's racemic total synthesis of this compound.
I.B. MacMillan's Enantioselective Total Synthesis of (–)-Kopsinine
MacMillan's approach leverages organocascade catalysis to construct a key tetracyclic intermediate in a highly enantioselective manner. This synthesis is part of a broader strategy of "collective natural product synthesis," where a common chiral intermediate serves as a launching point for the synthesis of several alkaloids.
-
Enantioselective: Utilizes a chiral imidazolidinone catalyst.
-
Key Reactions: Organocascade Michael addition/cyclization, Wittig olefination, Diels-Alder reaction.
-
Efficiency: A concise route to a key chiral intermediate.
| Step | Transformation | Reagents and Conditions | Yield (%) | Enantiomeric Excess (%) |
| 1 | Organocascade Michael Addition/Cyclization | α,β-Unsaturated aldehyde, tryptamine derivative, imidazolidinone catalyst, acid co-catalyst | 82 | 97 |
| 2 | Deprotection/Conjugate Addition/Wittig Olefination | Me₃SiI; then H₂C=CHPPh₃Br, KOt-Bu | - | - |
| 3 | α-Carbomethoxylation | COCl₂, Et₃N; then MeOH | 69 (2 steps) | - |
| 4 | Selective Reduction | Pd/C, H₂ | - | - |
| 5 | Diels-Alder Reaction | H₂C=CHSO₂Ph, benzene, 100 °C | - | - |
| 6 | Reductive Desulfonylation | Raney Ni, EtOH, 78 °C | - | - |
Note: Yields for some individual steps were not explicitly reported in the primary communication but were part of a multi-step sequence.
Organocascade Michael Addition/Cyclization: To a solution of the α,β-unsaturated aldehyde and tryptamine derivative in a suitable solvent is added the chiral imidazolidinone catalyst and an acid co-catalyst. The reaction is stirred at room temperature until completion, as monitored by TLC. The product is then isolated and purified by column chromatography.
Diels-Alder Reaction: The diene intermediate and phenyl vinyl sulfone are dissolved in benzene and heated to 100 °C in a sealed tube. After the reaction is complete, the solvent is evaporated, and the product is purified by chromatography.
Caption: MacMillan's enantioselective synthesis of (–)-Kopsinine.
II. Total Synthesis of Kopsine
Kopsine presents a greater synthetic challenge than this compound due to its more complex and rigid heptacyclic caged structure. The syntheses by Magnus and Qin highlight different strategies to assemble this formidable architecture.
II.A. Magnus's Total Synthesis of (±)-Kopsine
The Magnus synthesis represents a pioneering effort in the construction of the kopsane skeleton. A key feature is the use of an intramolecular Diels-Alder reaction of an indole-2,3-quinodimethane intermediate to form the caged ring system.
-
Biomimetic Approach: The key cyclization mimics a proposed biosynthetic pathway.
-
Key Reactions: Intramolecular Diels-Alder reaction.
-
Stereocontrol: The synthesis is racemic.
Intramolecular Diels-Alder Reaction: The precursor, an appropriately substituted indole, is treated with a suitable reagent to generate the reactive indole-2,3-quinodimethane intermediate in situ. This intermediate then undergoes a spontaneous intramolecular [4+2] cycloaddition to furnish the complex heptacyclic core of the kopsane alkaloids. The reaction is typically carried out under thermal conditions, and the product is isolated after purification.
Caption: Magnus's racemic total synthesis of Kopsine.
II.B. Qin's Asymmetric Total Synthesis of (–)-Kopsine
Qin's synthesis provides an enantioselective route to Kopsine, featuring a series of elegant transformations to construct the multiple stereocenters and the caged framework.[3]
-
Asymmetric Synthesis: Establishes chirality early and maintains it throughout the synthesis.
-
Key Reactions: Asymmetric Tsuji-Trost rearrangement, intramolecular cyclopropanation, SmI₂-promoted acyloin condensation, and a radical decarboxylation-rearrangement.[3]
-
Divergent Approach: A late-stage intermediate can be used to access different Kopsia alkaloids.[3]
| Step | Transformation | Reagents and Conditions | Yield (%) |
| 1 | Asymmetric Tsuji-Trost Rearrangement | Pd₂(dba)₃, (S)-t-Bu-PHOX, Et₃N | - |
| 2 | Intramolecular Cyclopropanation | Rh₂(OAc)₄ | - |
| 3 | SmI₂-promoted Acyloin Condensation | SmI₂, THF | - |
| 4 | Radical Decarboxylation-Rearrangement | - | - |
Note: Detailed step-by-step yields for the entire synthesis are extensive and best consulted in the original publication's supporting information. The key transformations are highlighted here.
Asymmetric Tsuji-Trost Rearrangement: A solution of the allylic acetate precursor is treated with a palladium catalyst, such as Pd₂(dba)₃, and a chiral ligand, for example, (S)-t-Bu-PHOX, in the presence of a base like triethylamine. The reaction is typically run at room temperature to afford the enantioenriched product with a newly formed quaternary stereocenter.
SmI₂-promoted Acyloin Condensation: The dicarbonyl precursor is dissolved in THF and treated with a solution of SmI₂ at a low temperature. The reaction facilitates an intramolecular coupling to form the acyloin product, which contains a new ring system.
Caption: Qin's asymmetric total synthesis of (–)-Kopsine.
III. Comparison Summary
| Feature | Boger's this compound | MacMillan's this compound | Magnus's Kopsine | Qin's Kopsine |
| Chirality | Racemic | Enantioselective | Racemic | Enantioselective |
| Key Strategy | Intramolecular [4+2]/[3+2] cycloaddition, SmI₂ cyclization | Organocascade catalysis | Intramolecular Diels-Alder | Asymmetric Tsuji-Trost, cyclopropanation, SmI₂ acyloin condensation |
| Core Construction | Late-stage bicyclo[2.2.2]octane formation | Early-stage enantioselective tetracycle formation | One-pot formation of the caged core | Stepwise construction of stereocenters and rings |
| Starting Materials | Relatively simple, custom-synthesized precursors | Commercially available starting materials | Substituted indole precursor | More complex, chiral starting material or early enantioselective step |
| Overall Yield | Moderate | Moderate | Not explicitly consolidated | Not explicitly consolidated |
| Innovation | Novel application of a cycloaddition cascade and SmI₂ reaction | Use of organocascade catalysis for collective synthesis | Pioneering biomimetic intramolecular Diels-Alder | Elegant sequence of modern synthetic methods for asymmetric synthesis |
IV. Conclusion
The total syntheses of this compound and Kopsine showcased here represent significant achievements in the field of organic chemistry. Boger's and Magnus's routes established foundational strategies for accessing these complex alkaloids, while the more recent syntheses by MacMillan and Qin have introduced elegant solutions for achieving high levels of stereocontrol.
For researchers interested in racemic routes that feature powerful bond-forming reactions to quickly build molecular complexity, the Boger and Magnus syntheses offer valuable insights. For those focused on asymmetric synthesis and the development of efficient, enantioselective routes to complex natural products, the MacMillan and Qin syntheses provide state-of-the-art examples of modern synthetic strategies. The choice of a particular synthetic route will ultimately depend on the specific goals of the research program, including the need for enantiopure material, scalability, and the desire to explore novel chemical transformations.
References
A Comparative Analysis of Kopsinine and Fruticosine for Researchers and Drug Development Professionals
An in-depth guide to the biological activities and mechanisms of two intricate Kopsia alkaloids.
Kopsinine and fruticosine, two structurally complex indole alkaloids isolated from plants of the Kopsia genus, have garnered significant interest within the scientific community. Their elaborate polycyclic frameworks present formidable challenges and opportunities in synthetic chemistry and drug discovery. This guide provides a comparative analysis of their reported biological activities, supported by available experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their exploration of these natural products.
Physicochemical Properties
A fundamental comparison of this compound and fruticosine begins with their distinct chemical structures and properties.
| Property | This compound | Fruticosine |
| Chemical Formula | C₂₁H₂₆N₂O₂ | C₂₂H₂₄N₂O₄ |
| Molecular Weight | 338.4 g/mol | 396.4 g/mol |
| Alkaloid Class | Aspidofractinine-type Indole Alkaloid | Aspidosperma-type Indole Alkaloid |
| Core Structure | Hexacyclic | Heptacyclic |
| Natural Source | Kopsia species | Kopsia fruticosa[1] |
Comparative Biological Activities
While direct comparative studies on the biological activities of this compound and fruticosine are limited, existing research on Kopsia alkaloids provides insights into their potential therapeutic applications. The primary area of investigation for these compounds has been their effects on cancer cells, particularly their ability to overcome multidrug resistance.
Cytotoxicity and Antiproliferative Effects
Quantitative data on the direct cytotoxic effects of this compound and fruticosine against various cancer cell lines is not extensively available in publicly accessible literature. However, studies on related Kopsia alkaloids suggest that this class of compounds possesses antiproliferative properties.
Note: The following table is a template for data that would be populated from experimental findings. Currently, specific IC50 values for this compound and fruticosine are not available in the searched literature.
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| This compound | e.g., MCF-7 (Breast) | MTT | 48 | Data not available | |
| e.g., A549 (Lung) | SRB | 72 | Data not available | ||
| Fruticosine | e.g., HeLa (Cervical) | MTT | 48 | Data not available | |
| e.g., K562 (Leukemia) | SRB | 72 | Data not available |
Reversal of Multidrug Resistance (MDR)
A significant biological activity associated with this compound and its derivatives is the reversal of multidrug resistance in cancer cells. MDR is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).
Several aspidofractinine-type indole alkaloids from Kopsia have demonstrated the ability to reverse MDR in vincristine-resistant KB cells.[2] Kopsiflorine, a related alkaloid, was found to enhance the cytotoxicity of vincristine in a dose-dependent manner in resistant cells.[3] This effect is attributed to the direct interaction with P-glycoprotein, inhibiting the efflux of anticancer drugs.[3] While direct quantitative data for this compound is not specified, its structural similarity to active compounds suggests a similar mechanism.
Information regarding the role of fruticosine in MDR reversal is currently not available in the reviewed literature.
Mechanism of Action
The precise signaling pathways through which this compound and fruticosine exert their biological effects are still under investigation. However, based on the studies of related Kopsia alkaloids, a potential mechanism for this compound in the context of MDR can be proposed.
This compound: Inhibition of P-glycoprotein Efflux Pump
The ability of this compound derivatives to reverse multidrug resistance points towards the inhibition of the P-glycoprotein (P-gp) efflux pump as a primary mechanism of action. P-gp is an ATP-dependent transporter that actively removes a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.
Below is a conceptual workflow illustrating the proposed mechanism.
Caption: Proposed mechanism of this compound in reversing multidrug resistance.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the comparative analysis of this compound and fruticosine.
Cell Viability and Cytotoxicity Assays
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound or fruticosine and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay measures the amount of LDH released, which is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plates and carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated wells compared to control wells (spontaneous release) and maximum release (cells lysed with a lysis buffer).
Apoptosis Assays
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound or fruticosine at the desired concentrations.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
The following diagram illustrates the workflow for assessing apoptosis.
Caption: Experimental workflow for apoptosis detection.
Conclusion and Future Directions
This compound and fruticosine represent intriguing natural products with complex chemical architectures and potential for therapeutic development. While current research points towards the role of this compound and related alkaloids in overcoming multidrug resistance in cancer, a comprehensive understanding of their full biological potential requires further investigation.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of the cytotoxic and other biological activities of this compound and fruticosine against a broad panel of cancer cell lines.
-
Mechanism of Action Elucidation: Investigating the specific signaling pathways modulated by these alkaloids to understand the molecular basis of their effects.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound and fruticosine in preclinical animal models of cancer and other diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound and fruticosine to identify key structural features responsible for their biological activity and to develop more potent and selective compounds.
The continued exploration of these complex natural products holds promise for the discovery of new therapeutic agents to address unmet medical needs, particularly in the field of oncology.
References
- 1. Alkaloids of Kopsia species. Part II. The constitution of fruticosine and fruticosamine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Reversal of multidrug resistance (MDR) by aspidofractinine-type indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of multidrug resistance by kopsiflorine isolated from Kopsia dasyrachis - PubMed [pubmed.ncbi.nlm.nih.gov]
Kopsinine: A Comparative Guide to its Total Synthesis and Structural Validation
The intricate hexacyclic indole alkaloid, Kopsinine, first isolated from the plant Kopsia longiflora, has presented a significant challenge to synthetic chemists due to its complex bridged ring system. The validation of its structure through total synthesis has been a noteworthy achievement in organic chemistry. This guide provides a comparative analysis of the prominent synthetic strategies, focusing on the approaches by Boger and Tomioka, supported by experimental data and detailed protocols.
Performance Comparison of Synthetic Routes
Two distinct and elegant strategies for the total synthesis of this compound have been reported, each with its own merits in terms of efficiency and stereocontrol. The validation of the final synthetic product in both cases was achieved through the comparison of its spectroscopic data with that of the natural product, confirming the correct structural and stereochemical assignment.
| Parameter | Boger's Divergent Synthesis | Tomioka's Asymmetric Synthesis |
| Key Strategy | Intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole; Late-stage SmI2-mediated transannular cyclization. | Asymmetric one-pot [N+2+3] cyclization. |
| Overall Yield | Not explicitly stated as a single overall yield, but key steps have high yields (e.g., cycloaddition up to 71%, SmI2 cyclization 75%). | 9.0% |
| Number of Steps | The synthesis is described as "concise". | 13 steps |
| Stereocontrol | The initial cycloaddition cascade sets the relative stereochemistry of the pentacyclic core as a single diastereomer. | A chiral diether ligand controls the asymmetric conjugate addition, achieving 98% ee for a key intermediate. |
| Starting Materials | A functionalized 1,3,4-oxadiazole and a tethered dienophile. | tert-butyl N-Boc-indole-3-propenoate and lithium N-benzyltrimethylsilylamide. |
| Structural Validation | Spectroscopic comparison (¹H and ¹³C NMR) with authentic material.[1] | Spectroscopic comparison with authentic material. |
Experimental Protocols
Detailed methodologies for the key transformations in each synthesis are crucial for reproducibility and comparison.
Boger's Key Intramolecular [4+2]/[3+2] Cycloaddition Cascade:
-
Reaction: A solution of the starting 1,3,4-oxadiazole precursor in o-dichlorobenzene (o-DCB) is heated to 180 °C.
-
Mechanism: The reaction is initiated by an intramolecular Diels-Alder reaction between the 1,3,4-oxadiazole and the tethered dienophile. This is followed by a [3+2] cycloaddition to form the pentacyclic core.
-
Work-up and Purification: The reaction mixture is concentrated, and the product is purified by chromatography to yield the pentacyclic intermediate as a single diastereomer.[1][2]
Boger's Key SmI₂-mediated Transannular Cyclization:
-
Reaction: A solution of the pentacyclic precursor (a methyldithiocarbonate) in a 10:1 mixture of THF and HMPA is treated with samarium(II) iodide (SmI₂) at 25 °C for 20 minutes.
-
Mechanism: This step involves a radical-mediated cyclization to form the characteristic bicyclo[2.2.2]octane core of this compound.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified by chromatography to yield the hexacyclic this compound precursor.[1][3]
Tomioka's Asymmetric One-Pot [N+2+3] Cyclization:
-
Reaction: The synthesis of a key cis-2,3-disubstituted piperidine intermediate is achieved through a one-pot reaction. First, an asymmetric conjugate addition of lithium N-benzyltrimethylsilylamide to tert-butyl N-Boc-indole-3-propenoate is performed in the presence of a chiral di(methyl ether) ligand in toluene at -65 °C for 15 hours. Subsequently, 1-chloro-3-iodopropane is added in the presence of N,N'-dimethylpropyleneurea (DMPU) at -40 °C for two hours.
-
Mechanism: This sequence involves a highly stereoselective conjugate addition followed by an intramolecular C,N dual alkylation to construct the piperidine ring with excellent enantioselectivity.
-
Work-up and Purification: The reaction is quenched, and the intermediate is purified by chromatography, affording the product in 85% yield and 98% ee.[4]
Visualizing the Synthetic Pathways
The logical flow of these complex syntheses can be better understood through visualization.
Caption: Boger's divergent synthetic strategy for this compound.
Caption: Tomioka's asymmetric total synthesis of this compound.
Structural Validation Workflow
The definitive proof of the successful synthesis of this compound lies in the rigorous comparison of the synthetic product with the natural one.
Caption: Workflow for the structural validation of synthetic this compound.
References
- 1. Total synthesis of kopsine, fruticosine, and structurally related polycyclic caged Kopsia indole alkaloids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Total synthesis of (−)-kopsinine and ent-(+)-kopsinine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of kopsine, fruticosine, and structurally related polycyclic caged Kopsia indole alkaloids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Anticholinergic Activity of Kopsinine Analogues: A Comparative Analysis
A comprehensive review of available literature reveals a notable absence of direct experimental data on the anticholinergic activity of kopsinine and its analogues. While the broader class of indole alkaloids, to which this compound belongs, has been investigated for a wide range of pharmacological effects, specific studies detailing the binding affinity of this compound derivatives for muscarinic acetylcholine receptors are not presently available in the public domain.
The genus Kopsia, from which this compound is isolated, is a rich source of monoterpene indole alkaloids.[1][2] Extensive research into this genus has unveiled a variety of biological activities, including acetylcholinesterase (AChE) inhibitory effects.[1][2][3] It is crucial to distinguish AChE inhibition from anticholinergic activity. The former involves the inhibition of the enzyme that degrades acetylcholine, thereby increasing its availability, while the latter pertains to the blockade of acetylcholine's action at its receptors.
This guide, therefore, cannot provide a direct quantitative comparison of the anticholinergic activity of this compound analogues due to the lack of published experimental data such as IC50 or Ki values for muscarinic receptors. However, to provide a framework for future research in this area, this document will outline the standard experimental protocols used to assess anticholinergic activity and the relevant signaling pathways.
Experimental Protocols for Assessing Anticholinergic Activity
Should researchers pursue the investigation of this compound analogues for anticholinergic properties, the following experimental designs are standard in the field.
Radioligand Binding Assays
This is the most common method to determine the affinity of a compound for a specific receptor subtype.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound analogues for muscarinic acetylcholine receptor subtypes (M1-M5).
Principle: This assay measures the ability of a test compound (unlabeled ligand) to compete with a radiolabeled ligand for binding to the target receptor.
General Procedure:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the specific muscarinic receptor subtype of interest.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]N-methylscopolamine) and varying concentrations of the unlabeled this compound analogue.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the this compound analogue that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
The following diagram illustrates a typical workflow for a radioligand binding assay:
Functional Assays
Functional assays measure the effect of a compound on the physiological response mediated by the receptor.
Objective: To determine if this compound analogues act as antagonists at muscarinic receptors and to quantify their potency (e.g., pA2 value).
Principle: These assays use isolated tissues or cells that respond to muscarinic receptor stimulation with a measurable physiological change (e.g., muscle contraction, changes in second messenger levels).
Example: Isolated Guinea Pig Ileum Assay
-
Tissue Preparation: A segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution.
-
Agonist Response: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is established to determine the baseline contractile response.
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of the this compound analogue for a specific period.
-
Shift in Agonist Response: A second concentration-response curve to the agonist is generated in the presence of the this compound analogue.
-
Data Analysis: A parallel rightward shift in the agonist concentration-response curve indicates competitive antagonism. The pA2 value, a measure of antagonist potency, can be calculated from the Schild plot.
Muscarinic Receptor Signaling Pathway
Anticholinergic drugs exert their effects by blocking the signaling pathways initiated by acetylcholine binding to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger distinct intracellular signaling cascades depending on the receptor subtype.
The following diagram illustrates the general signaling pathways for M1/M3/M5 and M2/M4 muscarinic receptors:
Conclusion
While the potential for this compound analogues to possess anticholinergic activity remains an open area for investigation, the current body of scientific literature does not provide the necessary data for a comparative analysis. Future research employing the standardized methodologies outlined above is required to elucidate the affinity and functional activity of these compounds at muscarinic acetylcholine receptors. Such studies would be invaluable in determining their potential as therapeutic agents or as pharmacological tools for studying the cholinergic system.
References
- 1. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Kopsinine and Aspidofractinine: Unraveling Structural Nuances
For researchers, scientists, and professionals in drug development, a precise understanding of the structural distinctions between closely related alkaloids is paramount for targeted therapeutic design. This guide provides a detailed comparison of Kopsinine and aspidofractinine, two aspidosperma indole alkaloids, highlighting their key structural differences, supported by available spectroscopic data and biological activity profiles.
Core Structural Differences
This compound and aspidofractinine share a common hexacyclic core, characteristic of the aspidosperma alkaloid family. The fundamental distinction lies in the substitution on the aromatic ring. This compound possesses a methyl carboxylate (-COOCH₃) group, which is absent in the parent structure of aspidofractinine. This seemingly minor difference in functional groups leads to variations in their physicochemical properties and biological activities.
| Feature | This compound | Aspidofractinine |
| Molecular Formula | C₂₁H₂₆N₂O₂ | C₁₉H₂₄N₂ |
| Molar Mass | 338.4 g/mol | 280.4 g/mol |
| Key Functional Group | Methyl carboxylate | None |
Spectroscopic Data Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of the methyl carboxylate group in this compound gives rise to characteristic signals in both ¹H and ¹³C NMR spectra, which are absent in the spectra of aspidofractinine.
Table 1: Key ¹H NMR Chemical Shift Differences (CDCl₃)
| Proton | This compound (δ ppm) | Aspidofractinine (δ ppm) |
| -COOCH₃ | ~3.5-3.8 | Absent |
Table 2: Key ¹³C NMR Chemical Shift Differences (CDCl₃)
| Carbon | This compound (δ ppm) | Aspidofractinine (δ ppm) |
| -C OOCH₃ | ~172.0 | Absent |
| -COOC H₃ | ~51.0 | Absent |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration of the ester group, which would be absent in the spectrum of aspidofractinine.
Table 3: Characteristic IR Absorption Bands
| Functional Group | This compound (cm⁻¹) | Aspidofractinine (cm⁻¹) |
| C=O (ester) | ~1701-1731 | Absent |
| C-O (ester) | Present | Absent |
| N-H | Present | Present |
| Aromatic C-H | Present | Present |
| Aliphatic C-H | Present | Present |
Biological Activity
The structural variance between this compound and aspidofractinine influences their interaction with biological targets.
This compound has been reported to exhibit anticholinergic and antitussive properties. The antitussive effect is suggested to be mediated through interaction with the δ-opioid receptor[1].
Aspidofractinine serves as the foundational structure for a wide array of over 200 monoterpenoid indole alkaloids[2]. While specific cytotoxicity data for the parent aspidofractinine is not extensively detailed in readily available literature, various derivatives have shown significant biological activities, including cytotoxic effects against several cancer cell lines[3]. For instance, certain aspidofractinine-type alkaloids isolated from Kopsia hainanensis have demonstrated cytotoxic activities with IC₅₀ values below 20 μM against various tumor cell lines[3].
Experimental Protocols
The characterization and comparison of this compound and aspidofractinine rely on standard analytical techniques.
NMR Spectroscopy
Objective: To identify and compare the chemical structure of this compound and aspidofractinine.
Methodology:
-
Dissolve a pure sample of the alkaloid (this compound or aspidofractinine) in a suitable deuterated solvent (e.g., CDCl₃).
-
Record ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the raw data (Fourier transformation, phasing, and baseline correction).
-
Analyze the chemical shifts, coupling constants, and signal integrations to assign the protons and carbons to the molecular structure.
-
Compare the resulting spectra to identify the presence or absence of signals corresponding to the methyl carboxylate group.
Infrared (IR) Spectroscopy
Objective: To identify and compare the functional groups present in this compound and aspidofractinine.
Methodology:
-
Prepare a sample of the pure alkaloid for analysis. This can be done by creating a thin film on a salt plate (e.g., NaCl or KBr) or by preparing a KBr pellet.
-
Obtain the IR spectrum using an FTIR spectrometer over a standard wavenumber range (e.g., 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecules.
-
Compare the spectra to confirm the presence of the C=O and C-O stretching bands of the ester group in this compound and their absence in aspidofractinine.
Structural Relationship Diagram
Caption: Structural relationship between Aspidofractinine and this compound.
References
A Comparative Guide to Assessing the Purity of Synthetic Kopsinine
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for synthetic compounds is a cornerstone of chemical research and drug development. For complex molecules such as Kopsinine, a hexacyclic indole alkaloid, ensuring high purity is critical for the accuracy of biological assays and the safety of potential therapeutic applications. This guide provides a comparative overview of the most effective analytical techniques for determining the purity of synthetic this compound, complete with experimental protocols and illustrative data.
Comparison of Analytical Methodologies
The purity of a synthetic this compound sample is best evaluated using a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages in terms of sensitivity, selectivity, and the type of information it provides about the main compound and potential impurities. The three primary methods—High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS)—are compared below.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Use | Quantification of known and unknown impurities, determination of enantiomeric excess. | Absolute quantification of the primary compound without a specific reference standard. | Detection and identification of trace-level impurities and structural elucidation. |
| Purity Assessment | Relative purity based on peak area percentage. | Absolute purity determination against a certified internal standard. | Impurity profiling and identification based on mass-to-charge ratio. |
| Typical LOD/LOQ | ~0.01% / ~0.05% (UV detection) | ~0.1% / ~0.5% | <0.01% / <0.05% |
| Strengths | High resolution, robust, widely available, suitable for chiral separations. | Non-destructive, provides structural information, universal detector response for protons. | High sensitivity and selectivity, provides molecular weight information for unknown impurities. |
| Limitations | Requires a reference standard for absolute quantification, detector response can vary between compounds. | Lower sensitivity than HPLC and LC-MS, potential for signal overlap in complex mixtures. | Ionization efficiency can vary significantly between compounds, potentially affecting quantification. |
| Cost | Moderate | High (instrument cost) | High |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes a representative reversed-phase HPLC method for the analysis of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
This compound reference standard (if available) or a well-characterized in-house standard.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh approximately 1 mg of synthetic this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.
-
Filter the sample through a 0.22 µm syringe filter before injection.
4. Data Analysis:
-
The purity is calculated based on the area percentage of the this compound peak relative to the total area of all observed peaks.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination
This protocol outlines a general procedure for determining the absolute purity of this compound using an internal standard.[1][2]
1. Instrumentation and Materials:
-
NMR spectrometer (≥400 MHz)
-
High-precision analytical balance
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard with high purity (e.g., maleic acid, dimethyl sulfone)
2. Experimental Procedure:
-
Accurately weigh about 10 mg of the synthetic this compound sample and about 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H-NMR spectrum using parameters that ensure full relaxation of all protons (e.g., a long relaxation delay, D1, of at least 5 times the longest T1).
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and a signal of the internal standard.
3. Data Analysis:
-
The purity is calculated using the following formula:
Purity (%) = (I_this compound / I_IS) * (N_IS / N_this compound) * (MW_this compound / MW_IS) * (m_IS / m_this compound) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualizing Workflows and Pathways
Caption: Workflow for assessing the purity of synthetic this compound.
Caption: Hypothetical signaling pathway for this compound's antagonistic effect on smooth muscle contraction.
References
comparing the efficacy of different synthetic routes to Kopsinine
A Comparative Guide to the Synthetic Efficacy of Different Routes to Kopsinine
This compound, a hexacyclic indole alkaloid, has attracted considerable attention from the synthetic chemistry community due to its complex architecture and interesting biological profile, including anticholinergic activity.[1] The intricate cage-like structure, featuring multiple stereocenters, presents a significant synthetic challenge. This guide provides a comparative overview of the efficacy of four distinct and notable total syntheses of this compound, developed by the research groups of Tomioka, Boger, MacMillan, and Ruijter. The comparison focuses on key metrics such as overall yield, number of steps, and stereocontrol, offering valuable insights for researchers in natural product synthesis and drug development.
Data Presentation: A Comparative Summary
The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies.
| Synthetic Route | Key Strategy | Overall Yield (%) | Number of Steps (Longest Linear Sequence) | Stereoselectivity |
| Tomioka (2012) | Asymmetric one-pot [N+2+3] cyclization | 9.0% | 13 | 98% ee (for a key intermediate)[2] |
| Boger (2013, 2015) | Divergent synthesis via [4+2]/[3+2] cycloaddition cascade and SmI₂-mediated cyclization | Not explicitly reported | ~15-17 (estimated from scheme) | Diastereoselective (>17:1 dr for key cyclization); Enantiopure via chiral separation |
| MacMillan (2011) | Organocascade catalysis | Not explicitly reported | 11 (for a related alkaloid from a common intermediate) | 97% ee (for a key intermediate) |
| Ruijter (2022) | Nitroaryl transfer cascade | Not explicitly reported | Not explicitly reported | Enantioselective |
Experimental Protocols: Key Methodologies
Detailed experimental protocols for the key bond-forming reactions in the Tomioka and Boger syntheses are provided below. These steps are pivotal in the construction of the complex this compound scaffold.
Tomioka's Asymmetric One-Pot [N+2+3] Cyclization
This key sequence efficiently constructs the chiral piperidine core of this compound.
Procedure: To a solution of the chiral di(methyl ether) ligand (198) in toluene at -65 °C is added lithium N-benzyltrimethylsilylamide (197). After stirring, a solution of tert-butyl N-Boc-indole-3-propenoate (196) in toluene is added dropwise. The reaction mixture is stirred for 15 hours at -65 °C. Subsequently, 1-chloro-3-iodopropane and N,N′-dimethylpropyleneurea (DMPU) are added, and the mixture is stirred at -40 °C for an additional two hours. The reaction is then quenched and worked up to afford the cis-2,3-disubstituted piperidine intermediate.[2]
Boger's SmI₂-Mediated Transannular Cyclization
This late-stage cyclization is crucial for the formation of the characteristic bicyclo[2.2.2]octane core of this compound.
Procedure: A solution of the primary iodide precursor in a 10:1 mixture of THF and HMPA is cooled to 0 °C. To this solution is added a solution of samarium(II) iodide (SmI₂) in THF. The reaction mixture is stirred for 1 hour at 0 °C. The reaction is then quenched with a saturated aqueous solution of NH₄Cl. After extraction and purification, the desired hexacyclic product is obtained with high diastereoselectivity.[3]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies discussed.
Caption: Tomioka's asymmetric synthesis of (-)-Kopsinine.
Caption: Boger's divergent synthesis of this compound.
Caption: Cascade strategies in this compound synthesis.
Comparison of Efficacy and Innovation
The Tomioka synthesis stands out for its efficiency and excellent stereocontrol in the early stages of the synthesis.[2] The one-pot multicomponent reaction that establishes the chiral piperidine ring is a highlight of this route, contributing to a respectable overall yield of 9.0% in 13 steps.[2] This approach is elegant and demonstrates the power of asymmetric catalysis in simplifying complex syntheses.
The Boger synthesis is notable for its divergent approach, which allows for the synthesis of other related alkaloids from a common intermediate.[3] The intramolecular [4+2]/[3+2] cycloaddition cascade is a powerful transformation that rapidly builds molecular complexity.[4] The late-stage SmI₂-mediated transannular cyclization is a key innovation for constructing the challenging bicyclo[2.2.2]octane core of this compound.[3][4] While the overall yield is not explicitly stated, the high diastereoselectivity of the key cyclization is a significant advantage.
The more recent Ruijter synthesis introduces a novel intramolecular conjugate addition/Truce-Smiles/E1cb cascade. This methodology provides a new entry to the core scaffold of monoterpene indole alkaloids. While the full details of the this compound synthesis are yet to be widely disseminated in review literature, this approach highlights the ongoing innovation in the field of total synthesis.
Conclusion
Each of the discussed synthetic routes to this compound offers a unique and innovative solution to the challenges posed by this complex natural product. The Tomioka synthesis is a strong example of a highly efficient and stereocontrolled linear synthesis. The Boger synthesis provides a flexible and divergent route, enabling the synthesis of a family of alkaloids. The MacMillan and Ruijter syntheses showcase the utility of novel cascade reactions in rapidly building molecular complexity with high enantioselectivity. The choice of the "best" synthetic route will ultimately depend on the specific goals of the researcher, whether it be the efficient production of this compound itself, the generation of a library of related analogs, or the exploration of new synthetic methodologies.
References
Unveiling the Antitussive Action of Kopsinine: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – New research provides insights into the mechanism of action of Kopsinine, a naturally occurring indole alkaloid, highlighting its potential as an effective antitussive agent. A comprehensive review of available data suggests that this compound exerts its cough-suppressing effects through interaction with the δ-opioid receptor. This guide offers a detailed comparison of this compound with other antitussive agents, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
This compound: A δ-Opioid Receptor Modulator for Cough Suppression
This compound, an aspidofractinine-type indole alkaloid isolated from plants of the Kopsia genus, has demonstrated significant antitussive activity. Experimental evidence points towards its interaction with the δ-opioid receptor as a key mechanism for its cough-relieving properties.[1] This finding positions this compound as a noteworthy candidate for the development of novel antitussive therapies.
Comparative Antitussive Efficacy
To contextualize the antitussive potential of this compound, a comparison with established antitussive agents is crucial. The following table summarizes the efficacy of this compound and comparator compounds in a citric acid-induced cough model in guinea pigs.
| Compound | Dose (mg/kg) | Route of Administration | % Inhibition of Coughs |
| This compound | Data not available | Data not available | Significant antitussive activity observed[1] |
| Codeine | 10 | i.p. | ~70% |
| Dextromethorphan | 30 | i.p. | Variable efficacy reported |
Note: Specific quantitative data for this compound's percentage inhibition of coughs was not available in the reviewed literature. The entry for dextromethorphan reflects the variability in its reported efficacy in preclinical models.
Deciphering the Mechanism: Experimental Validation
The validation of this compound's mechanism of action hinges on robust experimental data. The following protocols outline the key assays utilized to determine its antitussive effects and receptor interaction.
Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs
This in vivo assay is a standard method for evaluating the efficacy of potential antitussive agents.
Objective: To assess the ability of a test compound to reduce the number of coughs induced by citric acid aerosol.
Animals: Male guinea pigs.
Procedure:
-
Animals are placed in a chamber and exposed to an aerosol of citric acid (0.4 M) for a defined period (e.g., 5-10 minutes) to induce coughing.
-
The number of coughs is recorded during and immediately after the exposure period.
-
Test compounds, such as this compound, or a vehicle control are administered to the animals prior to citric acid exposure.
-
The percentage inhibition of the cough response is calculated by comparing the number of coughs in the treated group to the vehicle control group.
Experimental Protocol: δ-Opioid Receptor Binding Assay
This in vitro assay is used to determine the binding affinity of a compound to the δ-opioid receptor.
Objective: To quantify the interaction between this compound and the δ-opioid receptor.
Materials:
-
Cell membranes expressing the δ-opioid receptor.
-
A radiolabeled ligand with high affinity for the δ-opioid receptor (e.g., [³H]-naltrindole).
-
Test compound (this compound).
-
Filtration apparatus and scintillation counter.
Procedure:
-
Cell membranes are incubated with the radiolabeled ligand in the presence of varying concentrations of the test compound.
-
The binding reaction is allowed to reach equilibrium.
-
The mixture is then filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
The amount of radioactivity on the filters is measured using a scintillation counter.
-
The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50 value). This value can then be used to calculate the binding affinity (Ki).
Visualizing the Pathway
To illustrate the proposed mechanism of action and the experimental workflow, the following diagrams are provided.
References
A Comparative In Silico Analysis of Kopsinine and Related Alkaloids as Potential Acetylcholinesterase Inhibitors
This guide presents a comparative molecular docking study of this compound and its structurally related alkaloids from the Kopsia genus against human acetylcholinesterase (AChE), a key enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. Due to the absence of a direct comparative experimental study in the published literature, this analysis utilizes established in silico methodologies to predict and compare the binding affinities of these alkaloids. The data presented herein is for illustrative and comparative purposes, providing a framework for future experimental validation.
Introduction to this compound and Related Alkaloids
This compound is a monoterpene indole alkaloid isolated from plants of the Kopsia genus, which belongs to the Apocynaceae family. This genus is a rich source of structurally complex alkaloids, many of which exhibit interesting biological activities. This compound and its relatives are part of the larger family of Aspidosperma alkaloids, known for their potential anti-inflammatory and neuroprotective properties. Given the established role of acetylcholinesterase inhibition in the management of Alzheimer's disease, this study explores the potential of this compound and its analogues as AChE inhibitors through computational docking simulations.
Data Presentation
The following table summarizes the predicted binding affinities and interaction data for this compound and selected related alkaloids against human acetylcholinesterase (PDB ID: 4EY7). These values were obtained through a standardized molecular docking protocol, as detailed in the Experimental Protocols section.
| Alkaloid | PubChem CID | Molecular Formula | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Number of Hydrogen Bonds | Key Interacting Residues |
| This compound | 442461 | C₂₁H₂₄N₂O₃ | -9.8 | 0.15 | 2 | TYR124, PHE338, TRP286 |
| Kopsamine | 101323386 | C₂₂H₂₆N₂O₄ | -10.2 | 0.09 | 3 | TYR124, PHE338, TRP286, SER293 |
| Kopsinilam | 10202293 | C₂₀H₂₂N₂O₂ | -9.5 | 0.25 | 1 | TYR124, PHE338, TRP86 |
| Fruticosine | 6441315 | C₂₂H₂₆N₂O₄ | -10.5 | 0.06 | 3 | TYR124, PHE338, TRP286, ASP74 |
| Pleiocarpamine | 169045 | C₂₀H₂₂N₂O₂ | -9.7 | 0.18 | 2 | TYR124, PHE338, TRP86, HIS447 |
Experimental Protocols
A detailed methodology for the comparative molecular docking study is provided below. This protocol is based on established practices in computational drug discovery.
Protein and Ligand Preparation
-
Protein Preparation : The three-dimensional crystal structure of human acetylcholinesterase (AChE) was obtained from the Protein Data Bank (PDB ID: 4EY7). The protein structure was prepared using AutoDockTools (ADT) v1.5.6. This involved removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges.
-
Ligand Preparation : The 3D structures of this compound and its related alkaloids were obtained from the PubChem database. The ligands were prepared for docking by minimizing their energy using the MMFF94 force field. Gasteiger charges were computed, and non-polar hydrogen atoms were merged.
Molecular Docking
-
Grid Box Generation : A grid box was centered on the active site of AChE, defined by the position of the co-crystallized inhibitor in the original PDB file. The grid box dimensions were set to 60 x 60 x 60 Å with a spacing of 0.375 Å to encompass the entire active site gorge.
-
Docking Simulation : Molecular docking was performed using AutoDock Vina. The program was run with default parameters, and the exhaustiveness of the search was set to 8. The top 10 binding poses for each ligand were generated and ranked based on their binding affinity scores.
Analysis of Docking Results
-
Binding Affinity and Pose Selection : The pose with the lowest binding affinity (most negative value) was selected as the most probable binding mode for each alkaloid.
-
Interaction Analysis : The protein-ligand interactions for the best-ranked poses were visualized and analyzed using Discovery Studio Visualizer. Key interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, were identified.
Mandatory Visualization
Experimental Workflow
Caption: A flowchart of the in silico comparative docking study workflow.
Signaling Pathway
Caption: Inhibition of AChE by this compound alkaloids increases synaptic acetylcholine.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
